1-Nitro-2-(2-nitrovinyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIQBBVYBCGEIX-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879317 | |
| Record name | 2-NITRO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-39-6, 5670-67-7 | |
| Record name | 2-Nitro-omega-nitrostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NITRO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β,2-Dinitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Nitro-2-(2-nitrovinyl)benzene
Executive Summary
1-Nitro-2-(2-nitrovinyl)benzene, a derivative of nitrostyrene, stands as a pivotal intermediate in organic synthesis. Its rich chemical functionality, characterized by two electron-withdrawing nitro groups and a reactive alkene, makes it a versatile precursor for a wide range of complex nitrogen-containing molecules, including heterocyclic compounds and pharmaceutical agents. The primary and most efficient route to its synthesis is the Henry reaction, a classic carbon-carbon bond-forming reaction. This guide provides a comprehensive exploration of the underlying synthesis mechanism, a detailed experimental protocol derived from established methodologies, and critical insights into the causal factors governing the reaction's success. By integrating mechanistic theory with practical application, this document serves as an authoritative resource for professionals engaged in advanced organic synthesis.
The Core Synthesis Mechanism: A Henry-Knoevenagel Condensation
The synthesis of this compound is achieved through the base-catalyzed condensation of 2-nitrobenzaldehyde and nitromethane.[1] This transformation is a cornerstone of organic chemistry, widely recognized as the Henry reaction or nitroaldol reaction.[2][3][4] The reaction proceeds in two principal stages: an initial aldol-type addition to form a β-nitro alcohol intermediate, followed by a dehydration step to yield the final conjugated nitroalkene.
The overall transformation is as follows:
2-Nitrobenzaldehyde + Nitromethane → this compound + H₂O
The mechanism can be dissected into four discrete, reversible steps:
-
Deprotonation of Nitromethane: The reaction is initiated by a base, which abstracts an acidic α-proton from nitromethane. The pKa of nitroalkanes is approximately 17 in DMSO, making this proton susceptible to removal by a suitable base.[3] This deprotonation generates a resonance-stabilized carbanion, known as a nitronate ion. The negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group, enhancing its stability and nucleophilicity.
-
Nucleophilic Attack: The highly nucleophilic carbon of the nitronate ion attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The strong electron-withdrawing effect of the ortho-nitro group on the benzene ring increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic addition.
-
Protonation: The resulting tetrahedral alkoxide intermediate is subsequently protonated by the conjugate acid of the base used in the first step (or the solvent), yielding the β-nitro alcohol intermediate: 1-nitro-2-(1-hydroxy-2-nitroethyl)benzene. All steps leading to this intermediate are reversible.[3]
-
Dehydration: Under the reaction conditions, which often involve heat or the presence of an acid or base, the β-nitro alcohol readily undergoes dehydration (elimination of a water molecule).[4][5][6] This elimination is thermodynamically driven by the formation of a highly conjugated and stable π-system that extends across the benzene ring, the vinyl double bond, and the vinyl nitro group. This final step furnishes the target molecule, this compound.
Mechanistic Pathway Visualization
The following diagram illustrates the step-by-step reaction mechanism.
Caption: Figure 1: Step-wise mechanism of the Henry reaction.
Experimental Protocol & Data
The following protocol is a representative procedure for the synthesis of this compound, synthesized from literature precedents.[1][7][8]
Reagent Data Summary
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Electrophile |
| Nitromethane | CH₃NO₂ | 61.04 | Nucleophile Precursor |
| Sodium Hydroxide | NaOH | 40.00 | Base Catalyst |
| Methanol | CH₃OH | 32.04 | Solvent |
| Hydrochloric Acid | HCl | 36.46 | Neutralization/Precipitation |
Step-by-Step Experimental Workflow
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-nitrobenzaldehyde in methanol.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to approximately -10°C with continuous stirring. This temperature control is critical to manage the exothermic nature of the reaction and prevent side product formation.[8]
-
Addition of Reactants: To the cooled solution, add nitromethane.
-
Catalyst Addition: Prepare a solution of sodium hydroxide in methanol. Using an addition funnel, add the basic solution dropwise to the reaction mixture over a period of about one hour. It is imperative to maintain the internal temperature below 5°C throughout the addition.[7]
-
Reaction: After the addition is complete, allow the mixture to stir in the cold bath for an additional 1-2 hours.
-
Workup and Isolation: Pour the reaction mixture slowly into an excess of ice-cold dilute hydrochloric acid. The product, this compound, will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether, to yield yellow crystals.[7]
Typical Reaction Parameters & Outcomes
| Parameter | Condition | Rationale / Expected Outcome |
| Catalyst | Sodium Hydroxide, Ammonium Acetate | A base is required to generate the nucleophilic nitronate ion.[1][2] |
| Solvent | Methanol, Acetic Acid | Methanol is a common solvent for dissolving reactants.[7] Acetic acid can be used with ammonium acetate.[9] |
| Temperature | -10°C to 5°C | Low temperature controls the exothermic reaction and minimizes side reactions.[7][8] |
| Yield | 40% - 65% | Yields can vary based on the specific conditions and scale of the reaction.[1] |
Field-Proven Insights & Causality
The Critical Role of the Base Catalyst
The choice of base is a defining factor in the Henry reaction. Strong bases, such as sodium or potassium hydroxide, are highly effective at deprotonating nitromethane, rapidly generating the nitronate nucleophile and driving the initial addition step.[7][10] However, these conditions may require careful temperature control to favor the isolation of the β-nitro alcohol if desired.[4] Alternatively, a weaker base system, such as ammonium acetate in acetic acid, can be employed.[9] This system often directly facilitates the condensation and subsequent dehydration in a one-pot procedure, proving highly effective for the synthesis of nitrostyrenes.
Thermodynamic Driving Force for Dehydration
While the initial nitroaldol addition is reversible, the subsequent dehydration to form the nitroalkene is often irreversible and thermodynamically favorable.[5] The formation of the extended conjugated system in this compound provides significant resonance stabilization. This stability acts as the thermodynamic sink for the reaction sequence, pulling the equilibrium toward the final dehydrated product, especially when the reaction is heated.[4][6]
Influence of Aromatic Substitution
The presence of the electron-withdrawing nitro group at the ortho position of the benzaldehyde ring is crucial. It enhances the electrophilicity of the carbonyl carbon, making it more reactive towards the nitronate nucleophile.[11] This is a general principle in reactions involving substituted benzaldehydes; electron-withdrawing groups typically accelerate the rate of nucleophilic addition to the carbonyl group.
Conclusion
The synthesis of this compound via the Henry reaction is a robust and well-understood process that exemplifies fundamental principles of organic chemistry. A thorough understanding of the multi-step mechanism, particularly the initial base-catalyzed deprotonation and the thermodynamically driven dehydration, is essential for optimizing reaction conditions. By carefully controlling parameters such as temperature and the choice of catalyst, researchers can efficiently access this valuable synthetic intermediate, paving the way for the development of novel compounds in the pharmaceutical and materials science sectors.
References
-
SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. Retrieved from [Link]
-
Sciencemadness.org. (2006). Condensation with Nitromethane. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]
-
YouTube. (2022). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction #organicchemistry. Retrieved from [Link]
-
Remfry, G. P. (1911). XXXV.--The Condensation of Aromatic Aldehydes with Nitromethane. Journal of the Chemical Society, Transactions, 99, 282-293. Retrieved from [Link]
-
Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. Retrieved from [Link]
-
Supporting Information. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]
-
ResearchGate. (2016). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Retrieved from [Link]
-
Remfry, G. P. (1911). XXXV.--The Condensation of Aromatic Aldehydes with Nitromethane. Journal of the Chemical Society, Transactions, 99, 282-293. Retrieved from [Link]
-
ChemBK. (n.d.). (E)-1-(2-nitrovinyl)benzene. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 7. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. XXXV.—The condensation of aromatic aldehydes with nitromethane - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
physicochemical properties of 1-Nitro-2-(2-nitrovinyl)benzene
An In-depth Technical Guide to 1-Nitro-2-(2-nitrovinyl)benzene
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound (CAS No: 3156-39-6). It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Molecular Identity and Structural Significance
This compound, also known as β,2-dinitrostyrene, is an organic compound featuring a benzene ring substituted with a nitro group and an ortho-positioned nitrovinyl group.[1] This unique arrangement of two potent electron-withdrawing groups imparts significant and versatile chemical characteristics to the molecule. The molecular formula is C₈H₆N₂O₄, and it has a molecular weight of approximately 194.14 g/mol .[1][2][3]
The juxtaposition of an aromatic nitro group and a conjugated nitroalkene system makes this molecule a subject of considerable interest. The powerful electron-withdrawing nature of the nitro functionalities governs its electronic properties, making it a highly reactive and valuable synthon in contemporary chemical research.[2]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are foundational to its application. The key properties of this compound are summarized below.
Core Physicochemical Properties
| Property | Value / Description | Source(s) |
| CAS Number | 3156-39-6 | [2] |
| Molecular Formula | C₈H₆N₂O₄ | [1][2][3] |
| Molecular Weight | 194.14 g/mol | [1][2][3] |
| Appearance | Typically a yellow solid or crystalline powder. | [4] |
| Purity | Commercially available with ≥95% purity. | [2] |
| Density | ~1.401 g/cm³ | [1] |
| Solubility | Generally insoluble in water; soluble in organic solvents like ether, chloroform, and benzene. | [5] |
Spectroscopic Characterization
Spectroscopic data is crucial for structural elucidation and confirmation. While a specific, complete dataset for the ortho isomer is not fully aggregated in the provided results, typical spectral characteristics for nitrostyrene derivatives can be inferred.
-
¹H NMR: The presence of the vinyl group is typically confirmed by two doublets in the olefinic region of the spectrum. For related (E)-nitrostyrenes, the coupling constant (J) for these vinyl protons is in the range of 13-15 Hz, which is indicative of a trans or (E)-configuration.[2][4]
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitro groups (typically around 1500-1550 cm⁻¹ for asymmetric stretching and 1340-1360 cm⁻¹ for symmetric stretching) and the C=C double bond of the vinyl group.
-
Mass Spectrometry: The exact mass is determined to be 194.033 g/mol .[1] Mass spectrometry data for the related meta isomer is available, which can provide insights into potential fragmentation patterns.[6]
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is the Henry reaction, a classic carbon-carbon bond-forming method.[2]
Synthesis via Henry Condensation
This reaction involves the base-catalyzed condensation of 2-nitrobenzaldehyde with nitromethane. The base deprotonates nitromethane to form a nucleophilic nitronate ion, which then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the final dinitro compound.[2]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
The following is a representative protocol based on established methods for synthesizing β-nitrostyrenes.[2][4]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
Addition of Reactants: To this solution, add nitromethane (approximately 1.5-2 equivalents).
-
Catalysis: Cool the mixture in an ice bath. Slowly add a solution of a base, such as sodium hydroxide or ammonium acetate (catalytic to stoichiometric amounts), while maintaining the low temperature (0-5°C) to control the exothermic reaction.[1]
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the resulting solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product. Yields for this type of transformation typically range from 40% to 65%.[2]
Chemical Reactivity and Mechanistic Insights
The electronic properties of this compound dictate its reactivity, making it a versatile intermediate.[2]
Michael Acceptor
The most significant feature of this molecule is the highly electrophilic β-carbon of the nitrovinyl group. The potent electron-withdrawing effects of both the vinylic and aromatic nitro groups render this position highly susceptible to conjugate addition (Michael addition) by a wide array of nucleophiles, such as amines and thiols.[2] This reactivity is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[2]
Aromatic Ring Reactivity
The benzene ring is strongly deactivated towards electrophilic aromatic substitution. This is a direct consequence of the powerful electron-withdrawing nature of the two nitro groups.[2] Any electrophilic substitution, if forced, would be directed to the meta positions relative to the existing nitro groups.
Reduction of Nitro Groups
The two nitro groups are primary sites for reduction. This transformation is fundamental for accessing various amino derivatives, which are valuable intermediates for pharmaceuticals and other complex molecules.[2] A significant synthetic challenge and opportunity lies in the chemo-selective reduction of one nitro group over the other, which is feasible due to their different electronic environments (aromatic vs. vinylic).[2]
Cycloaddition Reactions
As a potent electron-deficient alkene, it can act as a dienophile in Diels-Alder reactions, reacting with dienes to form six-membered rings, further expanding its synthetic applications.[1]
Diagram: Key Reactivity Pathways
Caption: Major reaction pathways for this compound.
Applications in Drug Development and Materials Science
The unique reactivity of this compound makes it a valuable scaffold in several scientific domains.
Versatile Synthetic Building Block
It serves as a crucial starting material for synthesizing more complex organic molecules, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[1][2] The reduction of its nitro groups opens pathways to various amino compounds, which are key precursors for many bioactive molecules.[2]
Potential in Medicinal Chemistry
Nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic effects.[7] The mechanism often involves the in-vivo reduction of the nitro group to produce toxic reactive intermediates that can damage cellular components like DNA.[7]
Furthermore, as a Michael acceptor, this compound can potentially act as an irreversible inhibitor of enzymes by forming covalent bonds with nucleophilic residues (like cysteine) in protein active sites. Related aryl-2-nitrovinyl derivatives have shown promise as proteasome inhibitors with cytotoxic effects against cancer cell lines.
Materials Science Research
The presence of nitro groups, known for their influence on electronic properties, suggests potential applications in the development of novel organic materials, such as energetic materials or compounds with specific electronic or optical characteristics.[1]
Safety and Handling
As with most nitroaromatic compounds, this compound should be handled with caution in a well-ventilated fume hood.[1]
-
Toxicity: Nitroaromatics can be toxic if ingested, inhaled, or absorbed through the skin.[1]
-
Flammability: The compound may be flammable, especially when exposed to heat or open flames.[1]
-
Explosivity: The presence of two nitro groups suggests potential explosive properties under certain conditions (e.g., heat, shock).[1]
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
References
-
(2-Nitrovinyl)benzene | CAS#:102-96-5 | Chemsrc. [Link]
-
1-Nitro-4-(2-nitrovinyl)benzene | C8H6N2O4 | CID 137842 - PubChem. [Link]
-
(E)-1-(2-nitrovinyl)benzene - ChemBK. [Link]
-
A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. [Link]
-
(E)-(2-NITROVINYL)BENZENE | CAS#:5153-67-3 | Chemsrc. [Link]
-
m-(2-Nitrovinyl)nitrobenzene - NIST WebBook. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]
Sources
- 1. Buy this compound | 3156-39-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Nitro-4-(2-nitrovinyl)benzene | C8H6N2O4 | CID 137842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chembk.com [chembk.com]
- 6. m-(2-Nitrovinyl)nitrobenzene [webbook.nist.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data of 1-Nitro-2-(2-nitrovinyl)benzene (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Nitro-2-(2-nitrovinyl)benzene
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, also known as o,β-dinitrostyrene, is a multifaceted organic compound featuring a benzene ring substituted with two potent electron-withdrawing nitro groups in a conjugated system. Its chemical structure (C₈H₆N₂O₄) and molecular weight of 194.14 g/mol make it a valuable synthon in organic chemistry, particularly as a Michael acceptor in carbon-carbon bond-forming reactions.[1][2] The precise and unambiguous characterization of this molecule is paramount for its application in research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define its structure and purity. The causality behind spectral features and the protocols to obtain them are detailed to provide a field-proven perspective for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the connectivity and stereochemistry of the molecule.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the key diagnostic features are the signals from the vinylic and aromatic protons.
Expertise & Experience: The most critical insight from the ¹H NMR spectrum is the stereochemistry of the nitrovinyl group. Experimental data consistently show a coupling constant (J-value) between the two vinylic protons in the range of 13–15 Hz.[1] This large coupling is definitive for a trans or (E) configuration, where the protons are anti-periplanar, leading to maximum orbital overlap for spin-spin coupling. A cis isomer would exhibit a much smaller J-value (typically 7-10 Hz).
While detailed peak-by-peak assignments are not widely published, the spectrum can be reliably predicted. The aromatic region appears as a complex multiplet, reported between δ 7.78 and 8.20 ppm in DMSO-d₆.[3] The strong deshielding effect of the two nitro groups shifts all proton signals significantly downfield.
Data Presentation:
| Proton Assignment (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale for Assignment |
| Hα (Ar-CH=) | ~8.3 - 8.5 | Doublet (d) | Jαβ ≈ 13.5 | Directly attached to the deshielded aromatic ring and adjacent to the nitro-substituted vinyl carbon. |
| Hβ (=CH-NO₂) | ~7.8 - 8.0 | Doublet (d) | Jαβ ≈ 13.5 | Coupled to Hα; deshielded by the conjugated nitro group. |
| Aromatic Protons (H3-H6) | ~7.8 - 8.2 | Multiplet (m) | Various | Complex overlapping signals due to ortho, meta, and para couplings, all strongly deshielded by the adjacent nitro groups. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.
Expertise & Experience: No fully assigned experimental ¹³C NMR spectrum for this specific isomer is readily available in the literature. However, a robust prediction can be made based on substituent effects. The ipso-carbons (C1 and C2) attached to the nitro and nitrovinyl groups will be significantly deshielded. The carbon of the vinyl group beta to the ring (Cβ) will also be strongly deshielded due to direct attachment of the nitro group.
Data Presentation:
| Carbon Assignment (Predicted) | Chemical Shift (δ) ppm | Rationale for Assignment |
| C1 (ipso, C-NO₂) | ~148 | Quaternary carbon directly attached to a highly electronegative nitro group. |
| C2 (ipso, C-vinyl) | ~135 | Quaternary carbon, deshielded by attachment to the vinyl group and adjacent nitro group. |
| C3 - C6 (Aromatic) | ~124 - 135 | Aromatic carbons with varied shielding based on proximity to the two electron-withdrawing groups. |
| Cα (Ar-C H=) | ~139 | Vinylic carbon adjacent to the aromatic ring. |
| Cβ (=C H-NO₂) | ~137 | Vinylic carbon strongly deshielded by the directly attached nitro group. |
Experimental Protocol: NMR Analysis
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a compound like this compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Solvent Selection: DMSO-d₆ is often preferred due to the compound's good solubility in polar aprotic solvents.[4] CDCl₃ is also a viable option.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient. Ensure adequate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm is standard. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Mandatory Visualization: NMR Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Analysis of Functional Groups
The IR spectrum of this compound is dominated by the intense absorption bands of the two nitro groups. The conjugation of these groups with the aromatic ring and the vinyl system influences the exact frequencies of these vibrations.
Expertise & Experience: The two most prominent and diagnostic peaks are the asymmetric and symmetric N-O stretches. For aromatic nitro compounds, these appear at slightly lower wavenumbers compared to aliphatic nitro compounds.[5] The presence of two strong, distinct bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a definitive indicator of the nitro functionalities.[5] Data from the NIST database provides experimental values for these and other key vibrations.[6]
Data Presentation:
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity | Significance |
| ~3100 | C-H Aromatic/Vinylic Stretch | Medium-Weak | Indicates the presence of sp² C-H bonds. |
| ~1630 | C=C Vinylic Stretch | Medium | Confirms the presence of the carbon-carbon double bond. |
| ~1524 | NO₂ Asymmetric Stretch | Strong | Key diagnostic peak for the nitro groups.[6] |
| ~1348 | NO₂ Symmetric Stretch | Strong | Key diagnostic peak for the nitro groups.[6] |
| ~960 | trans-Vinylic C-H Bend | Medium-Strong | Confirms the (E)-stereochemistry of the double bond. |
| ~750-800 | C-H Aromatic Out-of-Plane Bend | Strong | Characteristic of ortho-disubstituted benzene rings. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation.[7]
-
Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[8] Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[9]
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce a spectrum with an excellent signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a soft cloth or swab lightly moistened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.
Mandatory Visualization: ATR-FTIR Workflow
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and crucial information about the molecular structure through fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique for small, volatile organic molecules, resulting in characteristic fragmentation.[10]
Molecular Ion and Fragmentation Analysis
The EI mass spectrum provides two key pieces of information: the mass-to-charge ratio (m/z) of the molecular ion (M⁺•) and its fragments.
Expertise & Experience: The molecular ion peak for this compound is observed at m/z 194 , consistent with its molecular formula (C₈H₆N₂O₄).[2][6] The fragmentation pattern is dictated by the presence of the two nitro groups and the conjugated system. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (•NO₂, 46 Da) or the loss of •NO (30 Da) followed by CO. The stable aromatic ring often remains intact.
Data Presentation:
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Significance |
| 194 | [C₈H₆N₂O₄]⁺• | - | Molecular Ion (M⁺•) |
| 148 | [C₈H₆NO₂]⁺• | •NO₂ | Loss of a nitro group. |
| 118 | [C₈H₆O]⁺• | •NO₂ + •NO | Loss of a nitro group and nitric oxide. |
| 102 | [C₇H₄O]⁺• | •NO₂ + •NO₂ | Loss of both nitro groups. |
| 90 | [C₇H₆]⁺• | C, O, 2xNO | Complex rearrangement and loss. |
| 76 | [C₆H₄]⁺• | C₂H₂N₂O₄ | Benzyne radical cation, a common fragment from substituted benzenes. |
Experimental Protocol: Electron Ionization (EI)-MS
This protocol describes a typical analysis using a direct insertion probe or GC-MS system.
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid, this is often done using a direct insertion probe which is heated to volatilize the sample.[11] Alternatively, if coupled with Gas Chromatography (GC-MS), the sample is first vaporized and separated on a GC column.[10]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[11]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.
-
Mass Analysis: The ions (both molecular and fragment) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion at its specific m/z value.
-
Spectrum Generation: The instrument's software plots the relative abundance of the ions against their m/z ratio to generate the mass spectrum.
Mandatory Visualization: EI-MS Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry.
Synthesis Context: The Henry Reaction
Understanding the synthesis of this compound is crucial for anticipating potential impurities. The most common route is the Henry (nitroaldol) reaction , which involves the base-catalyzed condensation of 2-nitrobenzaldehyde with nitromethane.[9] The intermediate β-nitro alcohol readily dehydrates under the reaction conditions to yield the final conjugated product. Incomplete dehydration could leave traces of the nitro alcohol, while side reactions could produce polymeric materials. Spectroscopic analysis is therefore essential to confirm the successful formation and purity of the target compound.
Conclusion
The structural identity and purity of this compound are unequivocally established through a combination of NMR, IR, and mass spectrometry. ¹H NMR confirms the (E)-stereochemistry of the vinyl group through its characteristic large coupling constant. IR spectroscopy provides definitive evidence of the two critical nitro functional groups via strong, sharp absorptions at ~1524 cm⁻¹ and ~1348 cm⁻¹. Finally, mass spectrometry confirms the molecular weight with a molecular ion peak at m/z 194 and reveals a fragmentation pattern consistent with the loss of the nitro substituents. Together, these techniques provide a self-validating system for the comprehensive characterization of this important chemical reagent.
References
-
Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]
-
PubChem. 1-Nitro-4-(2-nitrovinyl)benzene. National Center for Biotechnology Information. [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]
-
Springer Nature. NMR Protocols and Methods. [Link]
-
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
-
Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-152. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). [Link]
-
ResearchGate. Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... [Link]
-
NIST. 2,Beta-dinitrostyrene. NIST Chemistry WebBook. [Link]
-
Wikipedia. Electron ionization. [Link]
-
PubChem. beta-nitrostyrene, (E)-. National Center for Biotechnology Information. [Link]
-
ChemSrc. (E)-(2-NITROVINYL)BENZENE | CAS#:5153-67-3. [Link]
-
ChemBK. (E)-1-(2-nitrovinyl)benzene. [Link]
-
PubChem. trans-2,3,6-Trimethoxy-beta-methyl-beta-nitrostyrene. National Center for Biotechnology Information. [Link]
-
Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
-
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
-
Doc Brown's Advanced Organic Chemistry. Mass spectrum of benzene. [Link]
-
NIST. Benzene, (2-nitroethenyl)-. NIST Chemistry WebBook. [Link]
-
NIST. m-(2-Nitrovinyl)nitrobenzene. NIST Chemistry WebBook. [Link]
-
PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
University of Calgary. IR: nitro groups. [Link]
-
PubChem. beta-nitrostyrene, (E)-. National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 3156-39-6 [smolecule.com]
- 3. 1-Nitro-4-(2-nitrovinyl)benzene | C8H6N2O4 | CID 137842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p,β-Dinitrostyrene [webbook.nist.gov]
- 5. 2,Beta-dinitrostyrene [webbook.nist.gov]
- 6. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Styrene, β-nitro-, (E)- [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. scirp.org [scirp.org]
An In-depth Technical Guide to 1-Nitro-2-(2-nitrovinyl)benzene (CAS Number: 3156-39-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Nitro-2-(2-nitrovinyl)benzene (CAS No. 3156-39-6), a versatile nitroaromatic compound with significant potential in organic synthesis and materials science. Also known as β,2-dinitrostyrene, this molecule's unique electronic properties, arising from the presence of two electron-withdrawing nitro groups, make it a valuable precursor for a variety of complex chemical entities. This document details its physicochemical properties, established synthesis protocols, and key chemical reactions, including the Henry reaction, Diels-Alder cycloadditions, and Michael additions. Furthermore, it explores its applications as a building block in the development of novel compounds, with a focus on its potential in medicinal chemistry and materials science. Safety and handling considerations for this energetic material are also discussed.
Compound Identification and Physicochemical Properties
This compound is a nitrostyrene derivative characterized by a nitro group on the benzene ring at the ortho position to a nitrovinyl substituent.[1] This arrangement of functional groups imparts distinct electronic characteristics to the molecule, rendering it a potent electrophile and a valuable intermediate in various chemical transformations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3156-39-6 | [1] |
| IUPAC Name | 1-nitro-2-[(E)-2-nitroethenyl]benzene | [1] |
| Synonyms | beta,2-dinitrostyrene, this compound | [1] |
| Molecular Formula | C₈H₆N₂O₄ | [1] |
| Molecular Weight | 194.14 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 106-108 °C | [3] |
| Boiling Point | 356.6 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.401 g/cm³ | [1] |
| Solubility | Soluble in ether, chloroform, carbon disulfide, and benzene; insoluble in water.[4] |
Synthesis of this compound
The primary and most well-documented method for the synthesis of this compound is the Henry reaction , also known as a nitroaldol condensation.[5] This reaction involves the base-catalyzed condensation of 2-nitrobenzaldehyde with nitromethane.[3] The resulting β-nitro alcohol intermediate readily undergoes dehydration to yield the target nitroalkene.[5]
Experimental Protocol: Synthesis via Henry Reaction
This protocol is a representative example of the synthesis of this compound.
Materials:
-
2-Nitrobenzaldehyde
-
Nitromethane
-
Methanol
-
Sodium hydroxide (NaOH) or Ammonium acetate
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 2-nitrobenzaldehyde in methanol in a reaction flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add a solution of sodium hydroxide in methanol or ammonium acetate to the flask while maintaining a low temperature (0-5 °C).[1]
-
To this mixture, add nitromethane dropwise, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with dilute hydrochloric acid.
-
The product can then be extracted into an organic solvent such as ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a yellow crystalline solid.
Yields for this type of condensation reaction typically range from 40% to 65%.[3]
Diagram 1: Synthesis of this compound via the Henry Reaction
Caption: Overview of the primary reaction pathways.
Applications in Research and Development
This compound serves as a valuable building block for the synthesis of more complex organic molecules due to its versatile reactivity.
-
Medicinal Chemistry: The nitro functionality can be readily modified, making it a precursor for novel bioactive compounds. [1]For instance, the reduction of the nitro groups to amines is a common strategy in the synthesis of substituted phenethylamines, a class of compounds with a wide range of pharmacological activities. [2]* Organic Materials Science: The presence of nitro groups suggests potential applications in the development of energetic materials or as a precursor for other functional organic materials with specific electronic or optical properties. [1]* Heterocyclic Synthesis: Its role as a dienophile in Diels-Alder reactions makes it a key component in the synthesis of various heterocyclic compounds. [1]
Safety and Handling
As with most nitroaromatic compounds, this compound should be handled with caution due to potential hazards.
-
Toxicity: Nitroaromatics can be toxic if ingested, inhaled, or absorbed through the skin. [1]* Flammability: The compound can be flammable, especially when exposed to heat or open flames. [1]* Explosivity: The presence of two nitro groups suggests potential explosive properties, and it should be handled with appropriate care. [1] It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly functionalized and reactive molecule with significant utility in modern organic synthesis. Its ability to undergo a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and nitro group reductions, makes it a valuable precursor for the synthesis of complex organic molecules. For researchers and scientists in drug development and materials science, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its synthetic potential while ensuring safe handling practices.
References
-
Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Scheme 2: The Diels-Alder reaction of nitrostyrene 1h with spiro[2.4]hepta-4,6-diene. (n.d.). ResearchGate. Retrieved from [Link]
-
Diels-Alder Reaction of o-,m-, and p-Nitrostyrene. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. (2006). National Center for Biotechnology Information. Retrieved from [Link]
-
Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. (n.d.). Michigan State University. Retrieved from [Link]
-
Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity under Dinuclear Zinc Catalysis. (2006). Journal of the American Chemical Society. Retrieved from [Link]
-
Highly Enantioselective Direct Michael Addition of Nitroalkanes to Nitroalkenes Catalyzed by Amine−Thiourea Bearing Multiple Hydrogen-Bonding Donors. (2010). ACS Publications. Retrieved from [Link]
-
Michael addition reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
The predicted reaction pathway for the Diels-Alder reaction of... (n.d.). ResearchGate. Retrieved from [Link]
-
(2-Nitrovinyl)benzene | CAS#:102-96-5. (2025). Chemsrc. Retrieved from [Link]
-
(E)-1-(2-nitrovinyl)benzene. (n.d.). ChemBK. Retrieved from [Link]
-
1-Nitro-4-(2-nitrovinyl)benzene | C8H6N2O4. (n.d.). PubChem. Retrieved from [Link]
-
Ultrasound-Promoted Synthesis of Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved from [Link]
-
Henry reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. (n.d.). ACS Publications. Retrieved from [Link]
-
Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
β-Nitrostyrene. (n.d.). Wikipedia. Retrieved from [Link]
- A kind of method preparing beta-nitrostyrene and derivative thereof. (n.d.). Google Patents.
-
Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH. Retrieved from [Link]
-
Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. (2025). ResearchGate. Retrieved from [Link]
-
Nitroalkanes and Nitrobenzene in one shot /Flowchart reactions. (2023). YouTube. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Stability and Storage of 1-Nitro-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitro-2-(2-nitrovinyl)benzene is a highly reactive organic compound with significant potential in synthetic chemistry, particularly in the development of novel therapeutics and functional materials. Its utility is derived from the two electron-withdrawing nitro groups, which activate the molecule for a variety of chemical transformations. However, this inherent reactivity also presents challenges regarding its stability and storage. This in-depth technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and detailed protocols for its handling and analysis. The information presented herein is synthesized from available chemical literature and safety data, providing a crucial resource for ensuring the integrity and safe use of this valuable compound in a research and development setting.
Introduction: The Chemical Profile of a Versatile Building Block
This compound, also known as β,2-dinitrostyrene, is a dinitroaromatic compound featuring a nitro-substituted vinyl group ortho to a nitro group on the benzene ring. This unique arrangement of functional groups imparts a high degree of electrophilicity to the β-carbon of the vinyl moiety, making it an excellent Michael acceptor and a versatile precursor for a range of complex molecular architectures.[1] Its applications span from the synthesis of heterocyclic compounds to its investigation as a component in energetic materials.[2]
The very electronic features that make this compound a powerful synthetic tool also render it susceptible to degradation under various environmental conditions. Understanding and controlling these degradation pathways are paramount for ensuring experimental reproducibility, maintaining sample purity, and guaranteeing the safety of laboratory personnel.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, light, moisture, and the presence of other chemical agents. While specific kinetic and mechanistic studies on this particular molecule are not extensively available in public literature, its degradation profile can be inferred from the well-documented behavior of related nitroaromatic and nitrostyrene compounds.
Thermal Stability
Aromatic nitro compounds are known for their potential thermal instability, and this compound is no exception. The presence of two nitro groups suggests that the compound may have explosive properties, and it should be handled with appropriate caution.[2]
-
Decomposition Temperature: Available data suggests that this compound undergoes decomposition at temperatures above 150°C.[3] The decomposition of nitroaromatic compounds can be autocatalytic, meaning that the degradation products can accelerate further decomposition.
-
Potential Degradation Products: Thermal decomposition is likely to proceed via complex radical mechanisms. Initial steps may involve the cleavage of the C-NO2 bond to release nitrogen dioxide (NO2). Subsequent reactions could lead to the formation of a variety of products, including nitroso compounds, phenols, and polymeric materials. In thermally treated 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a related nitroaromatic compound, degradation products included benzofurazans and benzofuroxans.[4][5]
Photochemical Stability
Nitrostyrene derivatives are known to be sensitive to light, particularly ultraviolet (UV) radiation. The conjugated system in this compound can absorb UV light, leading to electronic excitation and subsequent chemical reactions.[6]
-
UV-Induced Degradation: Exposure to UV light can induce photodegradation.[3] Photosensitive groups such as nitroaromatics and alkenes are susceptible to photolytic degradation.[7] The photochemical degradation of drugs can lead to products with potential toxic effects.[8]
-
Potential Degradation Pathways: Photodegradation can proceed through various mechanisms, including isomerization of the double bond, cycloaddition reactions, and the formation of radical species.[8] For nitrobenzene, photodegradation in the presence of air has been reported to yield p-nitrophenol and nitrosobenzene as principal products.[3]
Hydrolytic Stability
The susceptibility of this compound to hydrolysis is a critical consideration, especially in aqueous or protic solvent systems.
-
pH Dependence: The rate of hydrolysis of nitrostyrenes can be significantly influenced by pH. While nitrobenzene itself is generally resistant to hydrolysis, the presence of the activating nitrovinyl group in this compound may increase its susceptibility, particularly under basic conditions. Forced degradation studies for pharmaceuticals often involve hydrolysis under both acidic and basic conditions.[9]
-
Potential Degradation Products: Hydrolysis of the nitrovinyl group could potentially lead to the formation of 2-nitrobenzaldehyde and nitromethane or their further reaction products. Alkaline-forced degradation of some compounds has been shown to result in the formation of an acid and an amine.[7]
Oxidative Stability
The presence of the electron-rich double bond and the aromatic ring suggests that this compound may be susceptible to oxidation.
-
Reaction with Oxidizing Agents: Strong oxidizing agents should be considered incompatible. Forced degradation studies often employ hydrogen peroxide to assess oxidative stability.[10]
-
Potential Degradation Products: Oxidation could lead to cleavage of the double bond, forming 2-nitrobenzaldehyde and other oxidized species.
Recommended Storage and Handling Conditions
To maintain the purity and integrity of this compound and to ensure the safety of personnel, the following storage and handling procedures are strongly recommended.
Storage Conditions
The following table summarizes the optimal storage conditions for this compound based on available data for this and related compounds.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and potential for self-heating. |
| Light | Store in the dark (amber vials) | To prevent photochemical degradation. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, chemically resistant container | To prevent contamination and exposure to air and moisture. |
| Moisture | Store in a dry environment | To prevent hydrolysis. |
Table 1: Recommended Storage Conditions for this compound
Handling Procedures
Due to its reactive and potentially hazardous nature, this compound should be handled with appropriate care in a well-ventilated area, preferably within a fume hood.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools to handle the material.
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and excessive heat.
Experimental Protocols for Stability Assessment
For researchers and drug development professionals, it is often necessary to perform in-house stability assessments. The following section provides detailed, step-by-step methodologies for conducting forced degradation studies and developing a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[11][12]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Calibrated oven
-
Photostability chamber with UV and visible light sources
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60°C).
-
Neutralize the solution with an appropriate amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M NaOH and/or gentle heating.
-
Neutralize the solution with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 30% H2O2.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial.
-
Heat the sample in an oven at a temperature below its melting point (e.g., 80°C) for a specified period.
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a quartz cuvette or other UV-transparent container) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[13][14]
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at appropriate time points.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see section 4.2).
Caption: HPLC Method Development Workflow.
Conclusion
This compound is a compound of significant interest due to its versatile reactivity. However, its stability is a critical factor that must be carefully managed. This guide has outlined the key considerations for the stability and storage of this compound, drawing upon the established chemistry of related molecules. Adherence to the recommended storage conditions, including refrigeration, protection from light, and storage under an inert atmosphere, is essential for maintaining its quality. For researchers engaged in its use, particularly in the context of drug development, the implementation of forced degradation studies and the development of a validated stability-indicating analytical method are indispensable for ensuring the reliability of experimental data and the safety of potential therapeutic agents.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Forced degradation and impurity profiling: A review. TrAC Trends in Analytical Chemistry. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Science.gov. Available at: [Link]
-
Analysis of Degradation Products in Thermally Treated TATB. Office of Scientific and Technical Information. Available at: [Link]
-
Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. National Center for Biotechnology Information. Available at: [Link]
-
Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
-
AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. JETIR. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
POTENTIAL FOR HUMAN EXPOSURE. National Center for Biotechnology Information. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Analysis of degradation products in thermally treated TATB. ResearchGate. Available at: [Link]
-
Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]
-
1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene. National Center for Biotechnology Information. Available at: [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. National Center for Biotechnology Information. Available at: [Link]
-
Photodegradation and photostabilization of polymers, especially polystyrene: review. National Center for Biotechnology Information. Available at: [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene | C11H13NO5 | CID 774090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. q1scientific.com [q1scientific.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. biomedres.us [biomedres.us]
- 11. jetir.org [jetir.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to the Solubility Profile of 1-Nitro-2-(2-nitrovinyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 1-Nitro-2-(2-nitrovinyl)benzene, a compound of interest in organic synthesis and drug discovery. Due to the limited availability of quantitative solubility data in public literature, this document emphasizes the fundamental principles governing its solubility and provides a detailed, field-proven experimental protocol for determining its solubility in various organic solvents. This guide is designed to equip researchers with the necessary knowledge and methodologies to accurately assess the solubility of this compound, a critical parameter for its application in synthesis, formulation, and biological screening.
Introduction: Understanding this compound
This compound, with the chemical formula C₈H₆N₂O₄ and a molecular weight of 194.14 g/mol , is a dinitroaromatic compound featuring both a nitro group on the benzene ring and a nitrovinyl substituent.[1] The presence of these two strong electron-withdrawing groups significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis.[1] Its potential applications span from the synthesis of complex heterocyclic molecules to serving as a precursor for novel pharmaceutical agents.[1]
A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, purification processes like crystallization, and the formulation of solutions for biological assays. Poor solubility can lead to challenges in handling, inaccurate dosing in experiments, and limited bioavailability in preclinical studies. This guide aims to provide a framework for systematically determining and understanding the solubility of this compound.
Theoretical Framework for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar functional groups and the overall molecular geometry.
This compound possesses two highly polar nitro groups (-NO₂), which are strong electron-withdrawing groups. This imparts a significant polar character to the molecule. However, the benzene ring and the vinyl group are nonpolar. Therefore, the overall polarity of the molecule is a balance of these opposing characteristics.
Based on its structure, it is anticipated that this compound will exhibit greater solubility in polar solvents compared to nonpolar solvents. Qualitative observations from available literature support this, indicating that the compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and is moderately soluble in ethanol.
To quantify the relationship between solvent and solubility, it is useful to consider solvent polarity metrics such as the dielectric constant and the polarity index.
Table 1: Properties of Common Organic Solvents
| Solvent | Dielectric Constant (ε) at 20°C | Polarity Index |
| n-Hexane | 1.88 | 0.1 |
| Toluene | 2.38 | 2.4 |
| Diethyl Ether | 4.33 | 2.8 |
| Chloroform | 4.81 | 4.1 |
| Ethyl Acetate | 6.02 | 4.4 |
| Dichloromethane | 8.93 | 3.1 |
| Acetone | 20.7 | 5.1 |
| Ethanol | 24.55 | 4.3 |
| Methanol | 32.7 | 5.1 |
| Acetonitrile | 37.5 | 5.8 |
| Dimethylformamide (DMF) | 36.7 | 6.4 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 |
Note: Dielectric constants and polarity indices are compiled from various sources.[2][3][4][5][6]
Experimental Determination of Solubility: The Shake-Flask Method
In the absence of established quantitative data, the equilibrium solubility of this compound must be determined experimentally. The "shake-flask" method is a widely recognized and reliable technique for this purpose.[7][8] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.
Causality Behind Experimental Choices
The choice of the shake-flask method is predicated on its ability to achieve a true thermodynamic equilibrium, providing a definitive measure of a compound's solubility in a given solvent under specific conditions. The key experimental parameters—agitation, temperature, and time—are controlled to ensure that the solvent is fully saturated with the solute.
Step-by-Step Experimental Protocol
Materials:
-
This compound (solid, >95% purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Solvent Vials: Add a measured volume (e.g., 2 mL) of the selected organic solvent to a series of glass vials.
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Quantification: Determine the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9][10][11]
Visualization of the Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Analytical Quantification
UV-Vis Spectrophotometry:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.
-
Measure Sample Absorbance: Dilute the saturated solution to fall within the linear range of the calibration curve and measure its absorbance.
-
Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration of the saturated solution.
High-Performance Liquid Chromatography (HPLC):
-
Method Development: Develop a suitable HPLC method (e.g., reversed-phase) with an appropriate mobile phase and column to achieve good separation and peak shape for this compound.
-
Prepare Calibration Curve: Inject a series of standard solutions of known concentrations and create a calibration curve by plotting peak area versus concentration.
-
Analyze Sample: Inject a diluted aliquot of the filtered saturated solution into the HPLC system.
-
Calculate Concentration: Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the original saturated solution.
Predicted Solubility Profile and Discussion
Based on the principles of polarity, a predicted qualitative solubility profile for this compound can be proposed.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| n-Hexane | Nonpolar | Very Low | Mismatch in polarity between the polar solute and nonpolar solvent. |
| Toluene | Nonpolar | Low | Aromatic character may provide some interaction, but overall polarity mismatch. |
| Diethyl Ether | Slightly Polar | Low to Moderate | Ether oxygen can act as a hydrogen bond acceptor, but hydrocarbon portion is large. |
| Chloroform | Polar | Moderate | Capable of hydrogen bonding and dipole-dipole interactions. |
| Ethyl Acetate | Polar | Moderate to High | Polar ester group can interact favorably with the nitro groups. |
| Dichloromethane | Polar | Moderate to High | Polar solvent capable of dipole-dipole interactions. |
| Acetone | Polar Aprotic | High | Highly polar aprotic solvent, effective at solvating polar molecules. |
| Ethanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the nitro groups. |
| Methanol | Polar Protic | High | Similar to ethanol but more polar, likely a good solvent. |
| Acetonitrile | Polar Aprotic | High | Highly polar aprotic solvent. |
| DMF | Polar Aprotic | Very High | Known to be a good solvent for polar organic compounds. |
| DMSO | Polar Aprotic | Very High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |
This table serves as a hypothesis to be validated by the experimental data obtained using the protocol described in Section 3. The quantitative results should be tabulated to provide a clear and comparative view of the solubility in different organic solvents.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table.
Table 3: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| [Insert Solvent 1] | [Insert Value] | [Insert Value] |
| [Insert Solvent 2] | [Insert Value] | [Insert Value] |
| [Insert Solvent 3] | [Insert Value] | [Insert Value] |
| ... | ... | ... |
The results should be analyzed to identify trends. A graph plotting solubility against a solvent polarity parameter (e.g., dielectric constant) can be a powerful visualization tool to illustrate the relationship between solvent properties and the solubility of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. Dielectric Constant [macro.lsu.edu]
- 5. Solvent Physical Properties [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. improvedpharma.com [improvedpharma.com]
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-Nitro-2-(2-nitrovinyl)benzene
This guide provides a comprehensive exploration of 1-Nitro-2-(2-nitrovinyl)benzene, a molecule of significant interest in organic synthesis and materials science. We will dissect its structural, spectroscopic, and electronic properties through the lens of modern computational chemistry, offering both theoretical underpinnings and practical, field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring a robust and reproducible approach to the study of this and similar conjugated nitroaromatic systems.
Strategic Overview: Why Computational Analysis is Crucial
This compound, with its unique arrangement of two powerful electron-withdrawing nitro groups across a conjugated π-system, presents a fascinating electronic landscape. The ortho-nitro group on the benzene ring and the nitro group on the vinyl substituent work in concert to create a highly electron-deficient molecule. This electronic structure dictates its reactivity, making it a potent Michael acceptor and a valuable building block in cycloaddition reactions for synthesizing complex heterocyclic frameworks.[1]
Predicting the precise nature of this reactivity, understanding its spectroscopic fingerprint, and exploring its potential for applications in areas like non-linear optics (NLO) requires a molecular-level understanding that is most efficiently achieved through computational modeling. Density Functional Theory (DFT) has emerged as an exceptionally powerful tool for this purpose, offering a balance of accuracy and computational cost that allows for the reliable prediction of a wide array of molecular properties.[1] This guide will walk through a standard, yet powerful, computational workflow for characterizing this molecule.
Molecular Structure and Synthesis Insights
The primary synthetic route to this compound is the Henry reaction, which involves the base-catalyzed condensation of 2-nitrobenzaldehyde with nitromethane.[1] This reaction leverages the acidity of the α-protons in nitromethane to form a nucleophilic nitronate ion, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde. Dehydration of the resulting nitro-aldol adduct yields the target molecule.
Computationally, the first step in any analysis is to determine the ground-state molecular geometry. The molecule is characterized by a planar benzene ring connected to a nitrovinyl side chain.[2] The planarity of the conjugated system is crucial for its electronic properties, facilitating electron delocalization across the molecule. The vinyl group is expected to be in the more stable (E)-configuration to minimize steric hindrance.
Caption: 2D representation of this compound.
Computational Methodology: A Self-Validating Protocol
The reliability of computational results hinges on a sound methodology. The following protocol, centered on Density Functional Theory (DFT), is widely accepted for molecules of this class.
Caption: A standard workflow for the computational analysis of organic molecules.
Detailed Protocol: DFT Calculations
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational organic chemistry, providing a robust description of electronic structures for a wide range of systems.
-
Basis Set: 6-311+G(d,p). This Pople-style basis set is a flexible choice, providing triple-zeta valence functions, diffuse functions (+) for accurately describing anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron distribution.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
-
Frequency Calculation:
-
Objective: To confirm that the optimized structure is a true energy minimum and to calculate vibrational frequencies for comparison with experimental FT-IR and FT-Raman spectra.
-
Causality: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, necessitating re-optimization.
-
Method: The calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)) as the optimization.
-
-
Property Calculations:
-
NBO Analysis: Natural Bond Orbital analysis is performed on the optimized geometry to investigate intramolecular charge transfer, orbital hybridizations, and donor-acceptor interactions.[2]
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess chemical reactivity and the electronic absorption spectrum.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Spectroscopic Characterization: Bridging Theory and Experiment
A key validation of any computational model is its ability to reproduce experimental data. Vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) spectroscopy are primary techniques for this comparison.
Vibrational Analysis (FT-IR & FT-Raman)
The electron-withdrawing nitro groups (NO₂) are the most prominent features in the vibrational spectrum. Their stretching modes are highly characteristic. Due to the high polarity of the N-O bonds, these vibrations typically result in strong absorptions in the FT-IR spectrum.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Description |
| Asymmetric NO₂ Stretch | 1527 | (Predicted) ~1530-1560 | An intense band corresponding to the out-of-phase stretching of the two N-O bonds in each nitro group.[2][3] |
| Symmetric NO₂ Stretch | 1348 | (Predicted) ~1345-1365 | A strong band from the in-phase stretching of the N-O bonds.[2][3] |
| C=C Vinyl Stretch | ~1620-1640 | (Predicted) | Stretching of the carbon-carbon double bond in the nitrovinyl group. |
| Aromatic C=C Stretches | ~1450-1600 | (Predicted) | Multiple bands arising from the stretching vibrations within the benzene ring. |
| C-H Aromatic/Vinyl Stretches | >3000 | (Predicted) | Stretching vibrations of the C-H bonds on the aromatic ring and vinyl group. |
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by a factor (~0.96-0.98 for B3LYP) for better comparison.
NMR Spectral Analysis
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The strong deshielding effect of the nitro groups and the aromatic ring current causes the proton signals to appear in the downfield region of the spectrum.
| Nucleus | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Environment |
| ¹H | 7.78 - 8.20 (multiplet, 4H) | The aromatic protons experience significant deshielding from the adjacent nitro group and the overall electron-deficient nature of the ring, resulting in a complex downfield multiplet.[2] |
| ¹H | (Predicted) ~7.5 - 8.5 (2H) | The two vinyl protons are also expected in the downfield region, likely appearing as doublets due to coupling with each other. |
Note: Experimental data recorded in DMSO-d₆.[2] Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level.
Electronic Structure and Reactivity
The electronic properties of this compound are central to its chemical behavior.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.[4]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In this molecule, the HOMO is expected to be distributed primarily over the benzene ring and the vinyl C=C double bond.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Due to the powerful electron-withdrawing nitro groups, the LUMO is predicted to be heavily localized on the nitrovinyl fragment, particularly on the β-carbon (the carbon atom furthest from the ring).[1]
-
HOMO-LUMO Gap (ΔE): The presence of strong electron-withdrawing groups and an extended conjugated system leads to a relatively small HOMO-LUMO gap.[5] A small gap signifies that the molecule can be easily excited, indicating high chemical reactivity and potential for interesting optical properties.[6] This small gap is the fundamental reason the molecule is an excellent Michael acceptor.
Caption: Frontier molecular orbital energy level diagram.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the charge distribution. It maps the electrostatic potential onto the molecule's surface, using a color scale to denote charge regions.
-
Red/Yellow Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, the most negative potential is localized around the oxygen atoms of the two nitro groups.
-
Blue Regions (Positive Potential): These areas are electron-poor and are the sites for nucleophilic attack. A significant positive potential is expected over the vinyl group, especially the β-carbon, confirming its status as the primary site for Michael addition.[1]
Natural Bond Orbital (NBO) Analysis
NBO analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. For this molecule, NBO analysis is crucial for quantifying the extent of intramolecular charge transfer (ICT). The analysis reveals significant delocalization of electron density from the π-orbitals of the benzene ring (donor) to the antibonding orbitals associated with the nitro groups (acceptors).[2] This ICT is the underlying electronic reason for the molecule's high reactivity and potential NLO properties.
Potential for Non-Linear Optical (NLO) Applications
Molecules with a large change in dipole moment between their ground and excited states often exhibit significant NLO properties. The structure of this compound—a conjugated system with strong electron-withdrawing groups—is a classic "push-pull" design (though in this case, it's more of a "pull-pull" system), making it a candidate for NLO materials.
The key NLO parameter is the first-order hyperpolarizability (β). This property can be calculated computationally using DFT, often requiring functionals designed for long-range interactions (e.g., CAM-B3LYP) or methods that better account for electron correlation, like Møller–Plesset perturbation theory (MP2), to achieve high accuracy.[7] While experimental validation is essential, computational screening can efficiently identify molecules with high NLO potential.
Conclusion
The theoretical and computational study of this compound provides indispensable insights into its molecular structure, reactivity, and properties. Through a validated DFT-based protocol, we can accurately predict its vibrational and NMR spectra, rationalize its high reactivity as a Michael acceptor through analysis of its frontier molecular orbitals and electrostatic potential, and quantify the intramolecular charge transfer that governs its electronic behavior. This computational framework not only allows for a deep understanding of this specific molecule but also serves as a robust template for the investigation and design of new functional materials and synthetic intermediates.
References
-
PubChem. 1-Nitro-4-(2-nitrovinyl)benzene. National Center for Biotechnology Information. Available at: [Link]
-
IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. Available at: [Link]
-
University of Regensburg. Molecular Electrostatic Potential (MEP). Available at: [Link]
-
Panicker, C. Y., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99–108. Available at: [Link]
-
ResearchGate. (2003). A DFT analysis of the vibrational spectra of nitrobenzene. Available at: [Link]
-
Slideshare. (2014). A dft analysis of the vibrational spectra of nitrobenzene. Available at: [Link]
-
Wikipedia. HOMO and LUMO. Available at: [Link]
-
ResearchGate. (2023). Generated molecular electrostatic potential (MEP) maps of compound 2.... Available at: [Link]
-
ResearchGate. Calculated HOMO and LUMO energy levels (eV) for nitrobenzene, aniline.... Available at: [Link]
-
El-Azab, A. S., et al. (2011). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Journal of the Indian Chemical Society, 88(10), 1531-1545. Available at: [Link]
-
Mahadevan, D., Periandy, S., & Ramalingam, S. (2011). Comparative vibrational analysis of 1,2-Dinitro benzene and 1-Fluoro-3-nitro benzene: A combined experimental (FT-IR and FT-Raman) and theoretical study (DFT/B3LYP/B3PW91). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 86–98. Available at: [Link]
-
Labidi, N. S. (2022). A dft study of hyper-rayleigh scattering (hrs) first hyperpolarizability of substituted. Journal of Fundamental and Applied Sciences, 14(1), 229-251. Available at: [Link]
-
ResearchGate. Maps of electrostatic potentials of benzene (left) and nitrobenzene (right). Available at: [Link]
-
Al-ammar, K., et al. (2018). Investigating the Effect of Nitro Groups on the Electronic Properties of Phenanthrene Compound. Jordan Journal of Physics, 11(2), 103-111. Available at: [Link]
Sources
The Genesis and Synthetic Utility of o,β-Dinitrostyrene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of o,β-dinitrostyrene. This compound, formally known as 1-nitro-2-(2-nitroethenyl)benzene, has carved a significant niche in organic synthesis, most notably as a pivotal precursor in the Nenitzescu indole synthesis. This document delves into the historical context of its emergence, provides a detailed, field-proven protocol for its preparation via the Henry condensation, and elucidates the mechanistic underpinnings of its synthesis and subsequent transformations. Furthermore, we will explore its reactivity profile beyond indole synthesis, including its utility as a Michael acceptor and a partner in cycloaddition reactions. This guide is intended to be a comprehensive resource for researchers leveraging this versatile building block in the development of novel therapeutics and complex molecular architectures.
A Historical Journey: The Emergence of a Key Synthetic Intermediate
The story of o,β-dinitrostyrene is intrinsically linked to the broader development of nitroalkene chemistry and the quest for efficient methods to construct heterocyclic scaffolds. While the synthesis of β-nitrostyrenes, in general, has roots in the late 19th and early 20th centuries, the specific isomer, o,β-dinitrostyrene, rose to prominence through the pioneering work of Costin Nenițescu in the 1920s.[1][2]
The primary synthetic route to β-nitrostyrenes is the Henry reaction, a condensation reaction between an aldehyde and a nitroalkane, first described in 1895 by the Belgian chemist Louis Henry.[3] However, it was Nenițescu and his colleagues who systematically investigated the reductive cyclization of ortho-substituted β-nitrostyrenes to furnish indoles, a now-famous reaction that bears his name.[1][4] Their work established o,β-dinitrostyrene as a crucial intermediate for accessing a variety of substituted indoles, which are core structures in numerous natural products and pharmaceuticals.
The synthesis of o,β-dinitrostyrene itself is a direct application of the Henry condensation, involving the base-catalyzed reaction of o-nitrobenzaldehyde with nitromethane.[3][4] This reaction provides a reliable and scalable method for the preparation of this valuable synthetic precursor.
The Synthesis of o,β-Dinitrostyrene: A Step-by-Step Protocol and Mechanistic Insight
The preparation of o,β-dinitrostyrene is a classic example of the Henry condensation, a robust carbon-carbon bond-forming reaction. The following protocol is a well-established and reliable method for its synthesis.
Experimental Protocol: Base-Catalyzed Condensation of o-Nitrobenzaldehyde and Nitromethane
This procedure is adapted from established literature methods for the synthesis of β-nitrostyrenes.[3][5]
Materials:
-
o-Nitrobenzaldehyde
-
Nitromethane
-
Methanol
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-nitrobenzaldehyde (1 equivalent) in methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
To the cooled solution, add nitromethane (1.1 equivalents).
-
Prepare a solution of sodium hydroxide (1.1 equivalents) in water and cool it in an ice bath.
-
Slowly add the cold sodium hydroxide solution dropwise to the stirred methanolic solution of the aldehyde and nitromethane, maintaining the temperature below 10 °C. A precipitate may form during the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
A yellow precipitate of o,β-dinitrostyrene will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol to afford pale yellow crystals.
Causality in Experimental Design:
-
Choice of Base: Sodium hydroxide is a common and effective base for the Henry reaction. Its role is to deprotonate nitromethane, forming the nucleophilic nitronate anion.[3]
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions, such as the Cannizzaro reaction of the aldehyde or polymerization of the product.
-
Acidic Workup: The final step involves acidification, which neutralizes the excess base and protonates the intermediate nitroalkoxide, facilitating dehydration to the final alkene product.
Reaction Mechanism
The synthesis of o,β-dinitrostyrene proceeds through a two-step mechanism: a nitroaldol addition followed by dehydration.
Caption: Reductive cyclization of o,β-dinitrostyrene to indole.
Michael Addition Reactions
The electron-deficient β-carbon of the nitroalkene moiety in o,β-dinitrostyrene makes it an excellent Michael acceptor. [5]It readily undergoes conjugate addition with a wide range of nucleophiles, including carbanions (e.g., from β-dicarbonyl compounds), amines, and thiols. This reactivity provides a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Michael addition to o,β-dinitrostyrene.
Cycloaddition Reactions
The double bond of the nitrovinyl group in o,β-dinitrostyrene can also participate in cycloaddition reactions. As a dienophile, it can react with dienes in Diels-Alder reactions to form six-membered rings. [5]Furthermore, it can undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones, to generate five-membered heterocyclic rings. [6]These reactions provide access to complex cyclic and heterocyclic systems with a high degree of stereocontrol.
Conclusion
o,β-Dinitrostyrene, a molecule with a rich history rooted in the development of indole synthesis, continues to be a valuable and versatile building block in modern organic chemistry. Its straightforward preparation via the Henry condensation and the diverse reactivity conferred by its two nitro groups make it an attractive starting material for the synthesis of a wide range of complex molecules, including pharmaceuticals and natural products. This guide has provided a comprehensive overview of its history, a detailed protocol for its synthesis, and an exploration of its key chemical transformations. It is our hope that this resource will serve as a valuable tool for researchers and scientists in their endeavors to harness the synthetic potential of this remarkable compound.
References
- A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. (n.d.). Journal of Chemical Sciences. [URL not available]
- Worrall, D. E. (1943). Nitrostyrene. Organic Syntheses, 23, 68. doi:10.15227/orgsyn.023.0068
- Gandolfi, R., et al. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances, 11(16), 9375-9386. doi:10.1039/d1ra00891a
- Gribble, G. W. (2016). Nenitzescu o,β-Dinitrostyrene Reductive Cyclization. In Indole Ring Synthesis. John Wiley & Sons, Ltd.
- Priya, V., et al. (2017). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 22(12), 2169. doi:10.3390/molecules22122169
- Nenitzescu, C. D. (1929). Über einige neue Synthesen von Indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(10), 2669-2674.
-
Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube. Retrieved from [Link]
- Pavlovica, S., Gaidule, A., & Zicmanis, A. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Latvian Journal of Chemistry, 53(1), 49-53.
-
Gribble, G. W. (2023). Nenitzescu o,β-Dinitrostyrene Reductive Cyclization. ResearchGate. Retrieved from [Link]
-
Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. In Wikipedia. Retrieved from [Link]
-
NileRed. (2015, September 2). How to make Nitrobenzene [Video]. YouTube. Retrieved from [Link]
- A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. (n.d.). [Journal Name]. [URL not available]
- Supporting information - Beilstein Journals. (n.d.). Beilstein Journal of Organic Chemistry. [URL not available]
- Gairaud, C. B., & Lappin, G. R. (1953). THE SYNTHESIS OF -NITROSTYRENES. The Journal of Organic Chemistry, 18(1), 1-3.
-
Gribble, G. W. (n.d.). Applications of the Nenitzescu Indole Synthesis from o,β-Dinitrostyrenes. ResearchGate. Retrieved from [Link]
-
ScienceOpen. (2016). Nenitzescuo,β-Dinitrostyrene Reductive Cyclization. Retrieved from [Link]
-
Reaction of β-nitrostyrene with various indoles and other heterocyclic compounds catalyzed by NBS. (n.d.). ResearchGate. Retrieved from [Link]
- Method for producing beta-nitrostyrene compound. (2010). Google Patents.
-
Pavlovica, S., Gaidule, A., & Zicmanis, A. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. Retrieved from [Link]
- One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). (2000). Tetrahedron Letters, 41(6), 979-981.
-
The Henry reaction: Spectroscopic studies of nitrile and hydroxylamine by-products formed during synthesis of psychoactive phenylalkylamines. (n.d.). ResearchGate. Retrieved from [Link]
- Method for producing β-nitrostyrene compound. (2010). Google Patents.
Sources
- 1. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Nitro-2-(2-nitrovinyl)benzene via the Henry Reaction: A Detailed Protocol and Mechanistic Overview
An Application Note for Researchers and Drug Development Professionals
Introduction
The Henry reaction, or nitroaldol reaction, stands as a classic and powerful carbon-carbon bond-forming method in organic chemistry since its discovery by Louis Henry in 1895.[1] This base-catalyzed reaction couples a nitroalkane with an aldehyde or ketone to form β-nitro alcohols.[2][3] The synthetic value of the Henry reaction is immense, largely because its products are versatile intermediates.[1] They can be readily dehydrated to yield nitroalkenes, reduced to form β-amino alcohols, or oxidized to produce α-nitro ketones.[1][4]
This application note provides a detailed protocol for the synthesis of 1-Nitro-2-(2-nitrovinyl)benzene, a compound of significant interest due to the presence of two powerful electron-withdrawing nitro groups. This molecule serves as a valuable building block and Michael acceptor for creating complex nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceutical agents.[5] The protocol detailed herein involves the condensation of 2-nitrobenzaldehyde with nitromethane, followed by in-situ dehydration to yield the target nitroalkene.
Core Reaction Mechanism
The synthesis of a nitroalkene via the Henry reaction is a two-step process: (1) a base-catalyzed nitroaldol addition to form a β-nitro alcohol intermediate, followed by (2) dehydration to form the carbon-carbon double bond. When performed in a single operation, this sequence is often referred to as a Henry-Knoevenagel condensation.[4]
Step 1: Nitroaldol Addition The reaction is initiated by a base, which deprotonates the α-carbon of the nitroalkane (in this case, nitromethane). The α-protons of nitroalkanes are notably acidic (pKa ≈ 17 in DMSO) because of the strong electron-withdrawing effect of the nitro group.[6] This abstraction creates a resonance-stabilized nucleophile called a nitronate anion.[2][4][7] The carbon of this nitronate anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting alkoxide intermediate is subsequently protonated by the conjugate acid of the base, yielding the β-nitro alcohol.[4][7] All steps in this initial addition are reversible.[1]
Step 2: Dehydration The β-nitro alcohol intermediate can be dehydrated to the corresponding nitroalkene under either acidic or basic conditions.[4] In many one-pot syntheses, such as the one described here, dehydration occurs spontaneously under the reaction conditions, often facilitated by elevated temperatures, to furnish the final this compound product.[4][5]
Caption: Mechanism of the Henry reaction for this compound synthesis.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of this compound. The specific synthesis involves the condensation of 2-nitrobenzaldehyde with nitromethane using ammonium acetate as a catalyst.[5]
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Role |
| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 1.0 eq | Starting Material |
| Nitromethane | CH₃NO₂ | 61.04 | 5.0 eq | Starting Material |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.35 eq | Base Catalyst |
| Methanol | CH₃OH | 32.04 | ~5 mL / mmol | Solvent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | Quenching |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction Solvent |
| Brine (sat. NaCl) | NaCl | 58.44 | As needed | Washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying Agent |
| Round-bottom flask | - | - | 1 | Reaction Vessel |
| Reflux condenser | - | - | 1 | - |
| Magnetic stirrer/hotplate | - | - | 1 | - |
| TLC plates (silica) | - | - | As needed | Reaction Monitoring |
| Separatory funnel | - | - | 1 | Work-up |
| Rotary evaporator | - | - | 1 | Solvent Removal |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (1.0 eq) and methanol (~5 mL per mmol of aldehyde). Stir the mixture until the aldehyde is fully dissolved.
-
Reagent Addition: To the stirred solution, add nitromethane (5.0 eq) followed by ammonium acetate (0.35 eq).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C for methanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 5:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aldehyde.
-
Work-up - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add 1 M HCl to neutralize the mixture until it is slightly acidic. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Work-up - Washing and Drying: Combine the organic layers and wash them sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: The resulting crude product, a yellow solid, can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure this compound.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Nitromethane is flammable and toxic; avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation and Characterization
Key Reaction Parameters and Expected Outcome
| Parameter | Value / Description | Rationale / Insight |
| Stoichiometry | 1:5:0.35 (Aldehyde:Nitromethane:Base) | An excess of nitromethane is used to drive the reaction equilibrium forward. A catalytic amount of base is sufficient.[6] |
| Catalyst | Ammonium Acetate | A mild base that effectively catalyzes the condensation and facilitates the subsequent dehydration in a one-pot procedure.[5] |
| Solvent | Methanol | An effective solvent for the reactants that allows for a suitable reflux temperature to promote dehydration.[5] |
| Temperature | ~65°C (Reflux) | Elevated temperature favors the elimination of water from the β-nitro alcohol intermediate, directly yielding the nitroalkene.[4] |
| Expected Yield | 40% - 65% | Typical yields for this specific transformation can vary based on reaction scale and purification efficiency.[5] |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₄ | [5] |
| Molecular Weight | 194.14 g/mol | [5] |
| CAS Number | 3156-39-6 | [5] |
| Appearance | Yellow crystalline solid | Analogous to similar nitrostyrenes.[9] |
References
-
Wikipedia. Henry reaction. Available from: [Link]
-
Name-Reaction.com. Henry reaction. Available from: [Link]
-
YouTube. Henry Reaction Mechanism | Organic Chemistry. (2020-03-21). Available from: [Link]
-
Taylor & Francis Online. Full article: Henry reaction in environmentally benign methods using imidazole as catalyst. (2009-12-02). Available from: [Link]
-
ResearchGate. Henry reaction in aqueous media: Chemoselective addition of aldehydes. (2020-08-01). Available from: [Link]
-
PubChem. 1-Nitro-4-(2-nitrovinyl)benzene | C8H6N2O4 | CID 137842. Available from: [Link]
-
Organic Chemistry Portal. Henry Reaction. Available from: [Link]
-
Scirp.org. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018-04-30). Available from: [Link]
-
ACS Publications. Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex | The Journal of Organic Chemistry. (2015-02-04). Available from: [Link]
-
ChemBK. (E)-1-(2-nitrovinyl)benzene. Available from: [Link]
-
Almac. MICROREVIEW Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. (2012-04-12). Available from: [Link]
-
Semantic Scholar. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018-05-02). Available from: [Link]
-
Redalyc. Louis Henry: The Henry reaction and other organic syntheses. Available from: [Link]
-
YouTube. P2nP SYNTHESIS part 2 HENRY REACTION. (2020-04-24). Available from: [Link]
-
RSC Publishing. Green Chemistry. Available from: [Link]
-
Grokipedia. Henry reaction. Available from: [Link]
-
ResearchGate. The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. (2011-01-01). Available from: [Link]
-
ResearchGate. (PDF) Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. (2019-02-06). Available from: [Link]
-
OSTI.GOV. Henry reaction resubmission. Available from: [Link]
-
Hive Methods Discourse. High-yielding nitrostyrene catalyst. Available from: [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Synthesis of Substituted Nitrostyrenes via Olefination Reactions
Introduction: The Strategic Importance of Nitrostyrenes and the Power of Carbonyl Olefination
Substituted β-nitrostyrenes are highly valuable and versatile intermediates in modern organic synthesis. Their rich reactivity, stemming from the powerful electron-withdrawing nitro group conjugated with a styrenyl system, makes them pivotal precursors for a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The synthesis of these compounds is a critical step in many drug development pathways, necessitating robust, efficient, and well-understood synthetic protocols.
While the Henry-Knoevenagel condensation is a traditional and widely used method for nitrostyrene synthesis, carbonyl olefination reactions, particularly the Wittig reaction and its variants, offer a powerful alternative with distinct advantages in controlling the location of the newly formed double bond.[2] This guide provides an in-depth exploration of the application of the Wittig and Horner-Wadsworth-Emmons (HWE) reactions for the synthesis of substituted nitrostyrenes, offering detailed protocols and a comparative analysis to empower researchers in selecting the optimal synthetic strategy.
Theoretical Framework: Understanding the Wittig and Horner-Wadsworth-Emmons Reactions
The Wittig Reaction: A Classic C=C Bond Formation
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, converts aldehydes and ketones into alkenes through the reaction with a phosphorus ylide (also known as a Wittig reagent).[3] The overall process involves the exchange of a carbonyl oxygen atom for the carbon group of the ylide.[4]
The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered ring intermediate called an oxaphosphetane.[4] This intermediate then collapses in a reverse [2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[4]
Caption: Experimental Workflow for HWE Synthesis of Nitrostyrenes.
Experimental Protocols
Protocol 1: Synthesis of Diethyl (nitromethyl)phosphonate via Michaelis-Arbuzov Reaction
This protocol describes the preparation of the key Horner-Wadsworth-Emmons reagent.
Materials:
-
Triethyl phosphite
-
Chloronitromethane (or Bromonitromethane)
-
Anhydrous Toluene (optional, as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine triethyl phosphite (1.0 equivalent) and chloronitromethane (1.0-1.1 equivalents). The reaction can be run neat or in a high-boiling inert solvent like toluene.
-
Causality: The Michaelis-Arbuzov reaction involves the nucleophilic attack of the phosphite on the alkyl halide. Using a slight excess of the alkyl halide can help ensure complete conversion of the phosphite. The reaction is often performed neat to maximize reactant concentration, but a solvent can be used for better temperature control.
-
-
Thermal Conditions: Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent and reactants) and maintain for several hours (e.g., 3-6 hours). Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Causality: The reaction requires thermal energy to drive the dealkylation of the intermediate phosphonium salt to form the stable phosphonate P=O bond.
-
-
Workup and Purification: After cooling to room temperature, the product can be purified by vacuum distillation. The byproduct, ethyl chloride (or bromide), is volatile and will be removed during this process.
-
Self-Validation: The purity of the resulting diethyl (nitromethyl)phosphonate can be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy. The expected boiling point under reduced pressure provides another verification point.
-
Protocol 2: Horner-Wadsworth-Emmons Synthesis of Substituted (E)-β-Nitrostyrenes
This protocol provides a general method for the synthesis of a variety of substituted nitrostyrenes with high (E)-selectivity.
Materials:
-
Diethyl (nitromethyl)phosphonate
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3,4-dimethoxybenzaldehyde)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Ylide Formation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) and wash with anhydrous THF to remove the mineral oil. Add fresh anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (nitromethyl)phosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is usually indicated by a color change.
-
Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the acidic α-carbon of the phosphonate to generate the reactive carbanion (ylide). Performing the initial deprotonation at 0 °C helps to control the exothermic reaction.
-
-
Olefination Reaction: Cool the ylide solution back to 0 °C.
-
Add a solution of the substituted benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Causality: The nucleophilic phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent steps leading to the alkene are typically rapid at room temperature.
-
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or hexanes/ethyl acetate) to yield the pure (E)-nitrostyrene.
-
Self-Validation: The success of the reaction is confirmed by the melting point of the crystalline product and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The ¹H NMR spectrum is particularly diagnostic, with the coupling constant (J) of the vinyl protons (typically >13 Hz) confirming the (E)-configuration.
-
Data Presentation: Representative Yields for HWE Synthesis of Substituted Nitrostyrenes
The Horner-Wadsworth-Emmons reaction is highly effective for a range of substituted benzaldehydes. The following table provides representative data.
| Entry | Aldehyde Substituent | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | H | (E)-β-Nitrostyrene | ~90% | 57-59 | [5][6] |
| 2 | 4-Cl | (E)-4-Chloro-β-nitrostyrene | >85% | 107-109 | |
| 3 | 4-OCH₃ | (E)-4-Methoxy-β-nitrostyrene | ~80-90% | 85-87 | [7] |
| 4 | 3,4-(OCH₃)₂ | (E)-3,4-Dimethoxy-β-nitrostyrene | ~80% | 139-141 | [8] |
| 5 | 3,4,5-(OCH₃)₃ | (E)-3,4,5-Trimethoxy-β-nitrostyrene | 77% | 117-118 | [9] |
Troubleshooting and Field-Proven Insights
-
Purification Challenges with the Wittig Reaction: A common drawback of the classical Wittig reaction is the difficulty in removing the triphenylphosphine oxide (TPPO) byproduct. TPPO is often a crystalline solid with solubility properties similar to the desired alkene product, making purification by chromatography or recrystallization challenging. [1]This is a primary reason why the HWE reaction is often preferred. If the Wittig reaction must be used, methods for TPPO removal include precipitation as a complex with MgCl₂ or ZnCl₂, or careful column chromatography. [1]* Base Selection: While strong bases like n-butyllithium are often used for ylide formation in the Wittig reaction, the more acidic nature of the α-protons in phosphonates for the HWE reaction allows for the use of milder and safer bases like sodium hydride or even sodium methoxide. [2]* Stereoselectivity Control: While the HWE reaction provides excellent (E)-selectivity, if the (Z)-isomer is desired, other methods such as the Still-Gennari modification of the HWE reaction (using phosphonates with electron-withdrawing groups on the phosphorus esters and strong, non-coordinating bases like KHMDS in the presence of crown ethers) may be employed.
Conclusion: A Strategic Approach to Nitrostyrene Synthesis
The Wittig and Horner-Wadsworth-Emmons reactions are indispensable tools for the synthesis of substituted nitrostyrenes. While the Wittig reaction provides a foundational method for carbonyl olefination, the HWE reaction emerges as the superior strategy for this particular class of compounds. Its high (E)-stereoselectivity, operational simplicity, and the ease of byproduct removal make it a robust and reliable choice for researchers in drug discovery and development. By understanding the mechanistic principles and applying the detailed protocols provided in this guide, scientists can confidently and efficiently synthesize a wide range of substituted nitrostyrenes to advance their research programs.
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Syntheses. Nitrostyrene. [Link]
-
Pavlovica, I., et al. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. [Link]
-
Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [Link]
-
Campos, P. J., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
-
PrepChem.com. Synthesis of 3,4-dimethoxy-β-nitrostyrene. [Link]
-
University of California, Irvine. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. [Link]
-
Organic Syntheses. nitromethane. [Link]
-
Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]
- Google Patents. (2008). Method for producing β-nitrostyrene compound.
-
Master Organic Chemistry. (2018). The Wittig Reaction. [Link]
-
Widyawati, T., et al. (2021). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. MDPI. [Link]
-
YouTube. (2019). formation of phosphonate esters with the Arbuzov reaction. [Link]
-
Man-Yin, C., et al. (2021). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Institutes of Health. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Sciencemadness Discussion Board. (2023). Nitromethane production. [Link]
-
Wikipedia. Michaelis–Arbuzov reaction. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. Nitromethane. [Link]
- Google Patents.
-
Organic Syntheses. Submitted by Rebekah M. Richardson and David F. Wiemer. [Link]
-
Wang, D., et al. (2006). The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. ResearchGate. [Link]
-
ResearchGate. (2018). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]
-
University of California, Los Angeles. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Sciencemadness Discussion Board. (2004). Nitromethane synthesis. [Link]
-
University of New Hampshire Scholars' Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. [Link]
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]
-
YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. [Link]
-
Li, G., et al. (2016). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Nature. [Link]
-
ResearchGate. The structures of the E-β-nitrostyrene derivative test compounds. [Link]
-
The Vespiary. Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. [Link]
Sources
- 1. delval.edu [delval.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. RU2258062C1 - Method for preparing nitromethane - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 8. prepchem.com [prepchem.com]
- 9. 3,4,5-Trimethoxy-beta-Nitrostyrene and 3,4,5-Trimethoxyphenyl-2-Nitroethane - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols: Michael Addition Reactions Using 1-Nitro-2-(2-nitrovinyl)benzene as an Acceptor
Introduction: The Unique Reactivity of 1-Nitro-2-(2-nitrovinyl)benzene
In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. This conjugate addition reaction is particularly effective when employing electron-deficient olefins as Michael acceptors. This compound is an exceptionally potent Michael acceptor due to the powerful electron-withdrawing effects of two nitro groups. The nitro group on the vinyl moiety, in concert with the ortho-nitro group on the benzene ring, renders the β-carbon of the double bond highly electrophilic and susceptible to attack by a diverse range of nucleophiles. This heightened reactivity allows for the construction of complex molecular architectures under mild conditions, making it a valuable tool for researchers in medicinal chemistry and materials science. The resulting Michael adducts are versatile intermediates, as the nitro groups can be further transformed into a variety of functional groups, such as amines, opening pathways to novel heterocyclic compounds and pharmacologically active molecules.
Mechanism of Action: A Dual Activation Pathway
The Michael addition to this compound proceeds via a conjugate addition mechanism. The reaction can be catalyzed by a base or an organocatalyst, which serves to activate either the nucleophile or the electrophile, or in some cases, both.
In a typical base-catalyzed reaction with a carbon nucleophile like a malonate ester, the base deprotonates the acidic α-hydrogen of the malonate to form a resonance-stabilized enolate. This enolate then attacks the electrophilic β-carbon of the nitrovinyl group. Subsequent protonation of the resulting nitronate intermediate yields the final Michael adduct.
Organocatalysts, such as thiourea derivatives, can facilitate the reaction through a dual activation mechanism. The basic moiety of the catalyst (e.g., a tertiary amine) can deprotonate the nucleophile, while the thiourea moiety can form hydrogen bonds with the nitro group of the acceptor, increasing its electrophilicity.[1] This cooperative activation lowers the energy barrier of the reaction, often leading to higher yields and stereoselectivities.
Figure 1: Generalized mechanism of the Michael addition to this compound.
Experimental Protocols
The following protocols provide detailed methodologies for performing Michael addition reactions with this compound using various nucleophiles. These protocols are designed to be self-validating, with clear steps and justifications for the experimental choices.
Protocol 1: Michael Addition of Dimethyl Malonate
This protocol is adapted from a similar procedure for the reaction of dimethyl malonate with 1-nitro-4-(2-nitrovinyl)benzene and is expected to proceed efficiently with the ortho-nitro analogue.
Objective: To synthesize dimethyl 2-(1-(2-nitrophenyl)-2-nitroethyl)malonate.
Materials:
-
This compound (1.0 mmol, 194.14 mg)
-
Dimethyl malonate (2.0 mmol, 264.24 mg, 0.23 mL)
-
Triethylamine (0.5 mmol, 50.6 mg, 0.07 mL)
-
Chlorobenzene (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Column chromatography setup (silica gel)
-
Ethyl acetate and hexane for elution
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and chlorobenzene (5 mL). Stir until the acceptor is fully dissolved.
-
Add dimethyl malonate (2.0 mmol) to the solution.
-
Add triethylamine (0.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (thin-layer chromatography) using a 3:1 hexane/ethyl acetate eluent system. The reaction is expected to be complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure Michael adduct.
Causality Behind Experimental Choices:
-
Excess Nucleophile: A 2-fold excess of dimethyl malonate is used to drive the reaction to completion.
-
Catalyst: Triethylamine is a mild and effective base for deprotonating dimethyl malonate to generate the nucleophilic enolate.
-
Solvent: Chlorobenzene is a suitable solvent that can dissolve the reactants and is relatively non-polar, which can favor the Michael addition pathway.
-
Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.
Protocol 2: Thia-Michael Addition of Thiophenol (Adapted Protocol)
This protocol is based on general procedures for the thia-Michael addition to nitroalkenes.[2][3] The high reactivity of this compound should allow this reaction to proceed smoothly.
Objective: To synthesize 1-nitro-2-(2-nitro-1-(phenylthio)ethyl)benzene.
Materials:
-
This compound (1.0 mmol, 194.14 mg)
-
Thiophenol (1.1 mmol, 121.19 mg, 0.11 mL)
-
Triethylamine (1.2 mmol, 121.4 mg, 0.17 mL)
-
Acetonitrile (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Column chromatography setup (silica gel)
-
Ethyl acetate and hexane for elution
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in acetonitrile (5 mL).
-
Add thiophenol (1.1 mmol) to the solution.
-
Add triethylamine (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically rapid and should be monitored by TLC (9:1 hexane/ethyl acetate).
-
Once the starting material is consumed (usually within 1-2 hours), quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an ethyl acetate-hexane solvent system to yield the desired product.
Causality Behind Experimental Choices:
-
Nucleophile and Base: Thiophenol is a soft nucleophile that readily undergoes conjugate addition. Triethylamine acts as a base to deprotonate the thiol, forming the more nucleophilic thiophenolate anion.
-
Solvent: Acetonitrile is a polar aprotic solvent that can facilitate the reaction by stabilizing the charged intermediates.
-
Workup: The aqueous workup is necessary to remove the triethylammonium salt and any excess base.
Protocol 3: Aza-Michael Addition of Aniline (Adapted Protocol)
This protocol is adapted from general principles of aza-Michael additions to activated olefins. The reaction with amines can sometimes be reversible, but the high electrophilicity of the acceptor should favor product formation.[4]
Objective: To synthesize N-(1-(2-nitrophenyl)-2-nitroethyl)aniline.
Materials:
-
This compound (1.0 mmol, 194.14 mg)
-
Aniline (1.2 mmol, 111.77 mg, 0.11 mL)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
Procedure:
-
Combine this compound (1.0 mmol) and aniline (1.2 mmol) in a 25 mL round-bottom flask with a magnetic stir bar.
-
Add methanol (5 mL) as the solvent.
-
Stir the mixture at room temperature or gently heat to reflux if the reaction is slow, monitoring by TLC (4:1 hexane/ethyl acetate).
-
The reaction progress can be observed by the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold methanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Nucleophile: Aniline is a common amine nucleophile used in aza-Michael additions.
-
Solvent: Protic solvents like methanol can facilitate the reaction by mediating proton transfer steps.[4]
-
Reaction Conditions: The reaction can often proceed at room temperature due to the high reactivity of the acceptor. Gentle heating can be applied to increase the reaction rate if necessary.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the Michael addition reactions described in the protocols. The data for the dimethyl malonate addition is based on a closely related substrate and serves as a reliable estimate.
| Nucleophile | Product | Catalyst | Solvent | Expected Yield |
| Dimethyl Malonate | Dimethyl 2-(1-(2-nitrophenyl)-2-nitroethyl)malonate | Triethylamine | Chlorobenzene | 70-85% |
| Thiophenol | 1-nitro-2-(2-nitro-1-(phenylthio)ethyl)benzene | Triethylamine | Acetonitrile | >90% |
| Aniline | N-(1-(2-nitrophenyl)-2-nitroethyl)aniline | None (or heat) | Methanol | 60-80% |
Workflow and Further Applications
The Michael adducts synthesized from this compound are valuable intermediates for a variety of subsequent transformations. A common and highly useful application is the reductive cyclization to form substituted indoles or other nitrogen-containing heterocycles.
Figure 2: Synthetic workflow from Michael addition to heterocyclic products.
The tandem Michael addition-cyclization represents a powerful strategy for rapidly increasing molecular complexity from simple starting materials.[5][6]
Conclusion
This compound is a highly activated Michael acceptor that enables the efficient formation of carbon-carbon and carbon-heteroatom bonds with a wide array of nucleophiles. The protocols and insights provided in these application notes offer a robust starting point for researchers and drug development professionals to explore the rich chemistry of this versatile building block. The straightforward nature of these reactions, coupled with the synthetic utility of the resulting products, underscores the importance of the Michael addition in modern organic synthesis.
References
-
James, A., et al. (2022). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry, 61B, 1316-1323. [Link]
-
James, A., et al. (2022). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry, 61B, 1316-1323. [Link]
-
Chavan, S. T., et al. (2010). An expedient and green protocol for the Michael addition of malonates, diketones and β-keto esters to the nitrostyrenes. Indian Journal of Chemistry, 49B, 1258-1262. [Link]
-
Büchler GmbH. Michael Addition catalyzed by Cupreine Derivative. [Link]
-
Fañanás, F. J., et al. (2009). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Journal of the American Chemical Society, 131(4), 1520–1521. [Link]
-
Fañanás, F. J., et al. (2009). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Journal of the American Chemical Society, 131(4), 1520–1521. [Link]
-
Wang, J., et al. (2021). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. The Journal of Organic Chemistry, 86(20), 14131–14143. [Link]
-
Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 90(3), 425-472. [Link]
-
Aceña, J. L., et al. (2013). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry, 11(36), 6065-6072. [Link]
-
Kim, M., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 26(21), 6613. [Link]
-
Šebesta, R., et al. (2013). Enantioselective Michael Additions of Aldehydes To Nitroalkenes Catalyzed With Ionically Tagged Organocatalyst. Scribd. [Link]
-
Wang, J., et al. (2021). Tandem Michael Addition-Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. The Journal of Organic Chemistry, 86(20), 14131–14143. [Link]
-
Wani, A. A., et al. (2023). Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst. New Journal of Chemistry, 47, 19983-19986. [Link]
-
Kim, M., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(16), 4991. [Link]
-
Kumar, A., et al. (2022). Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. New Journal of Chemistry, 46, 17210-17218. [Link]
-
Kamimura, A., et al. (2006). Anti-selective Michael addition of thiols and their analogs to nitro olefins. The Journal of Organic Chemistry, 71(12), 4567–4572. [Link]
-
Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry, 83(3), 1176-1184. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Tandem Michael Addition-Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1-Nitro-2-(2-nitrovinyl)benzene as a Super-Dienophile in Diels-Alder Cycloadditions
Abstract
The Diels-Alder reaction stands as a pillar of synthetic chemistry for its remarkable efficiency in constructing six-membered rings with high stereocontrol.[1] This guide focuses on the unique capabilities of 1-Nitro-2-(2-nitrovinyl)benzene as a dienophile. The presence of two potent electron-withdrawing nitro groups—one on the vinyl substituent and another on the aromatic ring—synergistically activates the dienophilic double bond to an exceptional degree. This "super-dienophile" readily engages with a wide range of conjugated dienes under mild conditions to form highly functionalized cyclohexene adducts. These products are of significant interest to researchers in medicinal chemistry and materials science, as the nitro groups serve as versatile synthetic handles for subsequent transformations, particularly into primary amines, which are ubiquitous in pharmacologically active molecules.[2][3] This document provides a detailed exploration of the underlying reaction mechanism, comprehensive experimental protocols, and the strategic applications of the resulting cycloadducts.
Mechanistic Rationale: Understanding the Enhanced Reactivity
The Diels-Alder reaction is a concerted, pericyclic [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component).[4] The reaction's rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. In a "normal electron-demand" Diels-Alder reaction, the reaction is accelerated by lowering the dienophile's LUMO energy.[4]
This compound is an exemplary dienophile for this scenario. Its reactivity is dictated by two key features:
-
The Nitrovinyl System: The nitro group (NO₂) is a powerful electron-withdrawing group. It significantly polarizes the carbon-carbon double bond and lowers the energy of its LUMO, making it highly electrophilic and susceptible to reaction with the electron-rich diene.[2][3]
-
The ortho-Nitroaryl Moiety: The second nitro group on the benzene ring further withdraws electron density from the system, amplifying the electron-deficient nature of the dienophilic double bond.[2]
This dual activation results in a dienophile that can undergo cycloaddition reactions with high efficiency, often under milder thermal conditions and with faster reaction rates compared to less activated alkenes.
Stereoselectivity: The Endo Rule
The Diels-Alder reaction is renowned for its stereoselectivity. When a cyclic diene is used, the reaction typically favors the formation of the endo product. This preference is attributed to "secondary orbital interactions," where the p-orbitals of the electron-withdrawing group on the dienophile overlap favorably with the interior p-orbitals of the diene in the transition state.[1][5] For this compound, this means the nitrovinyl group will preferentially orient itself under the diene system during the cycloaddition.
Figure 1: General mechanism of the Diels-Alder reaction.
Applications in Drug Development and Complex Synthesis
The true synthetic power of using this compound lies in the versatility of the resulting cycloadducts. The nitro functionalities are not merely activating groups; they are precursors to a wealth of other chemical moieties.
-
Access to Amines: The most prominent transformation is the reduction of the nitro groups to primary amines (–NH₂). This can be achieved using various reagents, such as catalytic hydrogenation (H₂, Pd/C), or chemical reducing agents like zinc or iron in acidic media. This provides a direct route to complex cyclic amines and diamines, which are core structures in many pharmaceuticals, including antiviral and neurological agents.[2][6]
-
Further Functionalization: The resulting amine can be further derivatized through acylation, alkylation, or sulfonylation to explore a wide chemical space for structure-activity relationship (SAR) studies in drug discovery.
-
Precursors to Heterocycles: The strategic placement of functional groups allows the Diels-Alder adducts to be used as scaffolds for constructing more complex heterocyclic systems.[2]
The ability to build a functionalized six-membered ring with defined stereochemistry in a single step makes this dienophile a powerful tool for accelerating the synthesis of complex molecular targets.[7][8]
Experimental Application Notes & Protocols
Safety Note: this compound and related nitroalkenes should be handled with care in a well-ventilated fume hood. They are considered irritants and may be toxic.[9][10] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 3.1: General Procedure for Diels-Alder Reaction with Cyclopentadiene
This protocol describes a representative reaction with a highly reactive diene. Conditions may require optimization for less reactive dienes (e.g., higher temperatures, longer reaction times, or the use of a Lewis acid catalyst).[11]
Materials:
-
This compound (1.0 mmol, 194.14 g/mol )
-
Freshly cracked cyclopentadiene (3.0 mmol, 3.0 eq.)
-
Toluene or o-xylene (5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction vial with a screw cap or a round-bottom flask with a condenser
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reagent Preparation: Dissolve this compound (1.0 mmol) in the chosen solvent (5 mL) in the reaction vial.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 mmol) to the solution. Note: Cyclopentadiene exists as its dimer, dicyclopentadiene, and must be "cracked" by heating to distill the monomer immediately before use.
-
Reaction Setup: Seal the vial tightly. If using a flask, equip it with a reflux condenser.
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath at 80-110 °C. The optimal temperature depends on the solvent (Toluene reflux: ~110 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the yellow-colored nitrostyrene starting material.
-
Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) is typically effective for eluting the product.
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum. Characterize the adduct by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity. The endo-isomer is typically the major product.
Table 1: Representative Diels-Alder Reaction Conditions
The following table outlines general conditions. Specific substrates may require empirical optimization.
| Diene | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Cyclopentadiene | Toluene | 80 - 110 | 2 - 6 | Highly reactive. Reaction is often complete within a few hours.[12] |
| 1,3-Cyclohexadiene | Xylene | 120 - 140 | 12 - 24 | Less reactive than cyclopentadiene; may require higher temperatures and longer reaction times.[12] |
| 2,3-Dimethyl-1,3-butadiene | Toluene | 110 | 8 - 16 | An acyclic, electron-rich diene. Good reactivity is expected. |
| Danishefsky's Diene | THF | 25 - 60 | 4 - 12 | A highly reactive diene that can lead to functionalized cyclohexenone products after hydrolysis.[13] |
digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];// Define Nodes Prep [label="1. Reagent Prep\n(Dienophile in Solvent)"]; Add [label="2. Add Diene"]; React [label="3. Heat & Monitor\n(TLC)"]; Workup [label="4. Cool & Evaporate\nSolvent"]; Purify [label="5. Column\nChromatography"]; Analyze [label="6. Characterization\n(NMR, MS, IR)"]; Product [label="Pure Cycloadduct", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define Flow Prep -> Add -> React -> Workup -> Purify -> Analyze -> Product; }
Figure 2: Standard experimental workflow for the Diels-Alder reaction.
Conclusion
This compound is a superior dienophile for Diels-Alder cycloadditions due to its highly electron-deficient nature, imparted by two strategically placed nitro groups. This enhanced reactivity facilitates the efficient and stereoselective synthesis of complex, nitro-functionalized carbocycles. The synthetic utility of the resulting adducts as precursors to valuable amine-containing scaffolds makes this reagent a powerful asset for researchers in drug discovery, natural product synthesis, and materials science. The protocols outlined herein provide a solid foundation for harnessing the synthetic potential of this remarkable building block.
References
-
Wikipedia. (2024). Diels–Alder reaction. Retrieved from [Link]
-
Wikipedia. (2023). β-Nitrostyrene. Retrieved from [Link]
-
ChemTube3D. (n.d.). Identifying a Diels-Alder Reaction. Retrieved from [Link]
-
ChemBK. (2024). (E)-1-(2-nitrovinyl)benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Enantio- and periselective nitroalkene Diels–Alder reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Supporting Information for "A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect". (n.d.). Retrieved from [Link]
-
MDPI. (2015). Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts. Molecules. Retrieved from [Link]
-
Wiley Online Library. (2024). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Macromolecular Bioscience. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Diels-Alder Reaction (Part 2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
MDPI. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Catalysts. Retrieved from [Link]
-
ResearchGate. (2019). Hetero Diels-Alder Cycloadditions of nitroalkenes with vinyl ethers 56. Retrieved from [Link]
-
Beilstein Journals. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. mdpi.com [mdpi.com]
- 7. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. guidechem.com [guidechem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-Nitro-2-(2-nitrovinyl)benzene
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Versatility of a Dinitro-Substituted Styrene Derivative
1-Nitro-2-(2-nitrovinyl)benzene, a dinitro-substituted styrene, is a highly versatile and reactive precursor in the synthesis of a diverse range of heterocyclic compounds. Its unique electronic structure, characterized by two potent electron-withdrawing nitro groups, renders the molecule susceptible to a variety of chemical transformations. The aromatic nitro group and the nitrovinyl moiety create a conjugated system that significantly enhances the electrophilicity of the vinyl β-carbon, making it an excellent Michael acceptor.[1][2] This inherent reactivity is the cornerstone for constructing complex nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry and materials science. This guide provides an in-depth exploration of the primary synthetic routes from this compound, detailing the underlying mechanisms and providing field-proven experimental protocols.
Core Synthetic Strategies
The strategic manipulation of the two nitro functionalities, either sequentially or concurrently, allows for the synthesis of a variety of heterocyclic systems. The principal synthetic pathways include:
-
Reductive Cyclization: A powerful domino reaction where the reduction of one or both nitro groups initiates an intramolecular cyclization.
-
Cycloaddition Reactions: The electron-deficient nitrovinyl group acts as a potent dienophile or dipolarophile in various cycloaddition reactions.
-
Michael Addition followed by Cyclization: Nucleophilic addition to the activated double bond, followed by an intramolecular reaction, provides a modular approach to heterocycle construction.
Reductive Cyclization: A Direct Route to Indoles and Quinolines
The reductive cyclization of this compound and its derivatives is a highly efficient method for the synthesis of indoles and quinolines, two of the most ubiquitous heterocyclic motifs in pharmaceuticals. The reaction proceeds by the in-situ reduction of the nitro groups to amino groups, which then participate in an intramolecular cyclization.
Synthesis of 2-Substituted Indoles
The selective reduction of the vinyl nitro group, followed by cyclization of the resulting intermediate, is a key strategy for indole synthesis. However, a more common and robust approach involves the reduction of the aromatic nitro group, which then attacks the vinyl moiety. Palladium-catalyzed reactions using carbon monoxide as the reductant have proven particularly effective for this transformation.[3][4]
Mechanism of Palladium-Catalyzed Reductive Cyclization for Indole Synthesis:
The reaction is believed to proceed through the formation of a nitrene intermediate from the aromatic nitro group, which then undergoes cyclization onto the adjacent vinyl group.
Sources
Application Note & Protocols: Synthesis of the Indole Nucleus from 1-Nitro-2-(2-nitrovinyl)benzene
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-Nitro-2-(2-nitrovinyl)benzene as a potent precursor for indole synthesis.
Introduction: A Modern Approach to a Privileged Heterocycle
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2][3] Consequently, the development of efficient and versatile methods for its construction remains a significant focus of chemical research.[4][5] While classic named reactions like the Fischer and Bartoli syntheses are foundational, modern strategies often seek to leverage readily available, functionalized precursors for more direct and atom-economical routes.[3][5]
This guide details the application of this compound, also known as β,2-dinitrostyrene, as a highly effective substrate for indole synthesis. This precursor is particularly noteworthy due to the powerful electron-withdrawing nature of its two nitro groups, which activates it for the key transformation: a reductive cyclization.[6] This method presents a compelling alternative to more traditional pathways, such as the renowned Leimgruber-Batcho synthesis, which proceeds via an enamine intermediate derived from a 2-nitrotoluene.[7][8] By starting with this compound, the synthesis directly leverages the dual nitro functionalities to orchestrate the formation of the pyrrole ring of the indole nucleus.
We will explore the synthesis of the precursor itself, delve into the mechanistic underpinnings of the reductive cyclization, and provide detailed, field-tested protocols for its conversion to indole.
Part 1: Synthesis of the Key Precursor: this compound
The synthesis of the starting material is achieved through a classic Henry reaction (or nitro-aldol reaction), which involves the base-catalyzed condensation of a nitroalkane with an aldehyde.[9] In this case, 2-nitrobenzaldehyde reacts with nitromethane.
Causality of the Reaction Choice
The choice of the Henry reaction is strategic. The acidity of the α-protons of nitromethane allows for easy deprotonation by a base, forming a nucleophilic nitronate ion.[6] This nucleophile readily attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The subsequent dehydration of the resulting nitro-aldol adduct is typically facile, driven by the formation of a conjugated system, yielding the stable dinitrostyrene product.[6]
Reaction Mechanism: Henry Condensation
Caption: Mechanism of the Henry reaction for precursor synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Henry reactions.[6]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol.
-
Addition of Nitromethane: Add nitromethane (1.1 eq) to the solution.
-
Initiation of Reaction: Cool the mixture in an ice bath to 0-5 °C. Slowly add an aqueous solution of a base, such as sodium hydroxide (e.g., 1.2 eq in water), dropwise while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup and Isolation: Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and then a cold, non-polar solvent like hexane to remove impurities. The product can be further purified by recrystallization from a solvent like ethanol or methanol. Typical yields range from 40% to 65%.[6]
Data Summary: Precursor Synthesis
| Parameter | Value / Condition | Rationale |
| Starting Materials | 2-Nitrobenzaldehyde, Nitromethane | Readily available commercial reagents. |
| Catalyst | Base (e.g., NaOH, NH₄OAc) | Deprotonates nitromethane to form the active nucleophile.[6] |
| Solvent | Methanol / Ethanol | Good solubility for reactants; facilitates reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; RT drives it to completion. |
| Typical Yield | 40 - 65% | Represents a standard outcome for this type of condensation/dehydration.[6] |
Part 2: Indole Synthesis via Reductive Cyclization
The core of this application is the reductive cyclization of this compound. This transformation hinges on the reduction of the ortho-nitro group to an amine, which then acts as an intramolecular nucleophile. The vinyl nitro group is also reduced, facilitating the cyclization cascade that ultimately forms the indole ring. This approach is highly efficient as it builds the heterocyclic ring in a single, concerted transformation from the linear precursor.[10]
Mechanistic Rationale
The generally accepted mechanism involves the following key steps:
-
Reduction of Ortho-Nitro Group: The nitro group on the benzene ring is reduced to an amino group (-NH₂). This is the critical step that generates the intramolecular nucleophile.
-
Reduction of Vinyl-Nitro Group: Concurrently, the nitro group on the vinyl chain is reduced. This can proceed through various intermediates, such as a nitroso or hydroxylamine species, before potentially forming an enamine or an equivalent that is susceptible to cyclization.
-
Intramolecular Cyclization: The newly formed aniline nitrogen attacks the reduced vinyl group.
-
Aromatization: Subsequent elimination of water and tautomerization leads to the stable, aromatic indole ring system.
Proposed Reaction Mechanism: Reductive Cyclization
Caption: Proposed mechanism for indole formation via reductive cyclization.
Experimental Protocols for Indole Synthesis
The choice of reducing agent is critical and can be tailored to the available laboratory equipment and the presence of other functional groups on the substrate.
Protocol 1: Catalytic Hydrogenation (High Efficiency)
This method is often preferred for its clean reaction profile and high yields.
-
Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., Ethanol, Ethyl Acetate, or Tetrahydrofuran (THF)).
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). The reaction can be run at atmospheric pressure or higher pressures (e.g., 50 psi) for faster conversion.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude indole. Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: Chemical Reduction with Iron/Acetic Acid (Classic & Robust)
This method is a robust and cost-effective alternative to catalytic hydrogenation.[11]
-
Setup: In a round-bottom flask, suspend iron powder (Fe, ~5-10 eq) in a mixture of a solvent like ethanol or acetic acid.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the iron suspension.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.[11] The reaction is often exothermic.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the iron salts.
-
Extraction & Isolation: Dilute the filtrate with water and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Data Comparison: Reduction Methodologies
| Parameter | Catalytic Hydrogenation (Pd/C, H₂) | Chemical Reduction (Fe/AcOH) |
| Reagents | H₂ gas, 10% Pd/C catalyst | Iron powder, Acetic Acid |
| Advantages | High yield, clean reaction, mild conditions. | Cost-effective, readily available reagents, tolerant of some functional groups.[7][12] |
| Disadvantages | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. | Stoichiometric metal waste, requires heating, potentially acidic conditions. |
| Typical Solvents | Ethanol, Ethyl Acetate, THF | Ethanol, Acetic Acid, Toluene.[11] |
| Temperature | Room Temperature | Reflux (80-110 °C) |
Part 3: Overall Workflow and Broader Applications
The transformation of this compound into indole is a powerful two-stage process that highlights modern synthetic strategy.
Overall Experimental Workflow
Caption: High-level workflow from commercial materials to indole.
Field-Proven Insights & Applications
-
Versatility: The nitrovinyl group is a versatile functional handle.[6] It is a potent Michael acceptor, allowing for conjugate additions, and can participate in various cycloadditions.[6] This inherent reactivity makes nitrostyrene derivatives valuable building blocks in organic synthesis beyond just indole formation.[6][13]
-
Drug Development: As a precursor to the indole core, this methodology provides access to a privileged pharmacophore.[1] The ability to synthesize substituted indoles by starting with substituted 2-nitrobenzaldehydes makes this route valuable for creating libraries of compounds for drug discovery programs.
-
Comparison to Leimgruber-Batcho: The Leimgruber-Batcho synthesis is an exceptionally powerful and widely used method that proceeds from 2-nitrotoluenes via an enamine intermediate.[7][8] The use of this compound offers a different strategic approach, starting from a 2-nitrobenzaldehyde. This can be advantageous if the aldehyde is more readily available or if the specific reaction conditions of the dinitro reduction are more compatible with other functional groups on the molecule.
Conclusion
The use of this compound as a precursor for indole synthesis represents an efficient and mechanistically elegant strategy. By leveraging a robust Henry condensation to prepare the key intermediate, followed by a powerful reductive cyclization, this method provides a direct and reliable pathway to the indole nucleus. The protocols outlined herein are scalable and utilize common laboratory reagents and techniques, making this approach highly accessible to researchers in both academic and industrial settings. This application note serves as a practical guide for scientists looking to employ this modern methodology for the synthesis of valuable indole-based molecules.
References
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221.
-
ResearchGate. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Available from: [Link].
-
ResearchGate. The reaction of indole with 1-methyl-4-(2-nitrovinyl)benzene in the presence of a catalytic amount of different catalysts. Available from: [Link].
-
Wikipedia. β-Nitrostyrene. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link].
-
Rahman, S. M. A. (2012). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU. Available from: [Link].
-
ResearchGate. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Available from: [Link].
-
MDPI. Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Available from: [Link].
-
NIH National Center for Biotechnology Information. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Available from: [Link].
-
ACS Publications. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Available from: [Link].
-
Organic Syntheses. INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Available from: [Link].
-
Royal Society of Chemistry. A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available from: [Link].
-
ResearchGate. (PDF) Leimgruber–Batcho Indole Synthesis. Available from: [Link].
- Google Patents. Process and intermediates for the preparation of indoles from ortho-nitrotoluenes.
-
NIH National Center for Biotechnology Information. Indole synthesis: a review and proposed classification. Available from: [Link].
-
YouTube. Leimgruber–Batcho Indole Synthesis. Available from: [Link].
-
Oreate AI Blog. A Review of the Indole Synthesis Reaction System. Available from: [Link].
-
TSI Journals. Organic CHEMISTRY. Available from: [Link].
-
Focus Review. Indole Synthesis Using Silver Catalysis. Available from: [Link].
-
SciSpace. Leimgruber–Batcho indole synthesis. Available from: [Link].
-
Royal Society of Chemistry. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. Available from: [Link].
Sources
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 10. Buy this compound | 3156-39-6 [smolecule.com]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for 1-Nitro-2-(2-nitrovinyl)benzene in Medicinal Chemistry
Foreword: The Untapped Potential of a Highly Electrophilic Scaffold
In the landscape of medicinal chemistry, the quest for novel pharmacophores and reactive intermediates that can lead to potent and selective therapeutics is perpetual. 1-Nitro-2-(2-nitrovinyl)benzene enters this arena as a compound of significant, yet largely untapped, potential. Characterized by a unique electronic profile—a vinyl group activated by a nitro substituent, and a benzene ring further activated by an ortho-nitro group—this molecule is not merely a synthetic building block; it is a highly reactive scaffold primed for engagement with biological targets.[1][2] The dual electron-withdrawing nature of the nitro groups renders the β-carbon of the vinyl moiety exceptionally electrophilic, making it an excellent Michael acceptor for covalent modification of biological nucleophiles.[1] This guide explores the foundational chemistry of this compound, elucidates its potential applications in drug discovery—with a focus on oncology—and provides detailed protocols for its synthesis and preliminary biological evaluation.
The Chemical Rationale: A Potent Michael Acceptor
The medicinal chemistry utility of the (2-nitrovinyl)benzene scaffold is fundamentally rooted in its reactivity as a Michael acceptor. The strong electron-withdrawing properties of the nitro group polarize the carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack.[1] This reactivity is the cornerstone of its biological activity, enabling it to form covalent bonds with nucleophilic residues (such as cysteine or lysine) within the active sites of target proteins.[3] Such covalent inhibition can lead to potent and durable pharmacological effects, a strategy successfully employed in numerous approved drugs.
The presence of a second nitro group on the benzene ring in this compound further enhances this electrophilicity, suggesting it may be an even more potent agent than its monosubstituted counterparts.[1]
Caption: Covalent modification via Michael addition.
Application Focus: Anticancer Drug Discovery
The (E)-(2-nitrovinyl)benzene pharmacophore has been identified as a promising scaffold for the development of novel anticancer agents.[4] Derivatives have demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines, including chronic lymphocytic leukaemia (CLL) and Burkitt's lymphoma.[4]
Mechanism of Action: Proteasome Inhibition
One of the key mechanisms underlying the anticancer activity of nitrostyrene derivatives is the inhibition of the proteasome, a critical cellular machine responsible for protein degradation.[5][6] The chymotrypsin-like (ChT-L) activity of the proteasome, which relies on a threonine residue as the key nucleophile, is a validated target for cancer therapy. Substituted aryl-2-nitrovinyl derivatives have shown promising inhibitory activity against the ChT-L site of the proteasome, leading to the accumulation of misfolded proteins and ultimately, apoptosis in cancer cells.[5][6] The high electrophilicity of this compound makes it a compelling candidate for the design of potent, irreversible proteasome inhibitors.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound are limited, research on analogous nitrostyrenes provides valuable guidance for derivative design. For instance, the substitution pattern on the aryl ring significantly modulates biological activity.[3][7] It has been observed that the presence of a β-methyl group on the nitroalkene can enhance antibacterial activity, suggesting that modifications to the vinyl group are also a viable strategy for optimizing potency and selectivity.[7][8]
The following table summarizes the reported anticancer activity for several (E)-(2-nitrovinyl)benzene analogs, highlighting the potential of this scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-9-(2-nitrovinyl)anthracene 19a | DG-75 (Burkitt's Lymphoma) | 1.5 | [4] |
| (E)-9-(2-nitrovinyl)anthracene 19a | MUTU-I (Burkitt's Lymphoma) | 3.0 | [4] |
| Compound 19g | HG-3 (CLL) | 0.17 | [4] |
| Compound 19g | PGA-1 (CLL) | 1.3 | [4] |
| 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol | MCF-7 (Breast Cancer) | 0.71 | [5] |
| 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol | PC-3 (Prostate Cancer) | 17.79 | [5] |
Synthetic Protocol: The Henry-Nitroaldol Reaction
The most common and versatile method for synthesizing β-nitrostyrenes is the Henry reaction, which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.[1][9]
Protocol 1: General Synthesis of a β-Nitrostyrene Derivative
This protocol describes the synthesis of (E)-(2-nitrovinyl)benzene from benzaldehyde and nitromethane as a representative example. The same principle applies to the synthesis of this compound using 2-nitrobenzaldehyde.
Materials:
-
Benzaldehyde (1.0 eq)
-
Nitromethane (1.5 eq)
-
Ammonium acetate (CH₃COONH₄) (1.0 eq)
-
Glacial acetic acid (solvent)
-
Methanol
-
Ice-cold water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (1.0 eq) and an excess of nitromethane (1.5 eq) in glacial acetic acid.
-
Catalyst Addition: Add ammonium acetate (1.0 eq) to the solution. This serves as the base catalyst for the condensation.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. A yellow precipitate of the β-nitrostyrene product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water and then with a small amount of cold methanol to remove unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield yellow crystals of (E)-(2-nitrovinyl)benzene.[10]
Causality: The Henry reaction is an equilibrium process. Using an excess of nitromethane and removing the water formed during the dehydration of the intermediate nitro-alcohol drives the reaction towards the desired nitrostyrene product. Acetic acid serves as a mildly acidic solvent that facilitates both the condensation and subsequent dehydration steps.
Biological Evaluation Protocol: Cell Viability Assay
Once a derivative of this compound is synthesized, a primary assessment of its potential anticancer activity involves determining its cytotoxicity against cancer cell lines. The MTT assay is a standard colorimetric assay for this purpose.
Protocol 2: MTT Assay for Cytotoxicity Screening
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized nitrostyrene compound dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plate
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be ≤ 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (containing 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: High-throughput screening workflow.
Conclusion and Future Directions
This compound represents a highly activated and versatile scaffold for medicinal chemistry. Its pronounced electrophilic character makes it an ideal starting point for the design of covalent inhibitors targeting a range of diseases, most notably cancer. The synthetic accessibility via the Henry reaction, coupled with established protocols for biological evaluation, provides a clear path for researchers to explore its potential. Future work should focus on synthesizing a library of derivatives to build a comprehensive Structure-Activity Relationship (SAR) profile, optimizing for potency against specific targets like the proteasome while minimizing off-target cytotoxicity. Such studies will be crucial in determining whether this promising scaffold can be translated into a clinically viable therapeutic.
References
-
Alfarisi, S., Santoso, M., Kristanti, A. N., Siswanto, I., & Puspaningsih, N. N. T. (2022). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Vide Leaf. Available at: [Link]
-
Alfarisi, S., Santoso, M., Kristanti, A. N., Siswanto, I., & Puspaningsih, N. N. T. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(3), 37. Available at: [Link]
-
ChemBK. (n.d.). (E)-1-(2-nitrovinyl)benzene. Available at: [Link]
-
Mokale, S. N., et al. (2016). Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). Molecules, 21(11), 1476. Available at: [Link]
-
A. A. El-Gendy, et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Tanaka, K., et al. (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 23(8), 2003. Available at: [Link]
-
Milhazes, N., et al. (2007). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 15(19), 6716-6725. Available at: [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2015). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Molecules, 20(11), 20085-20102. Available at: [Link]
-
Milhazes, N., et al. (2007). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. PubMed. Available at: [Link]
-
Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Available at: [Link]
-
K. V. Sashidhara, et al. (2019). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 24(16), 2977. Available at: [Link]
-
Nichols, D. E., & Shulgin, A. T. (1976). Reduction of Nitrostyrenes using Red-Al. Journal of Medicinal Chemistry, 19(3), 440-441. Available at: [Link]
-
PubChem. (n.d.). 1-Nitro-4-(2-nitrovinyl)benzene. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2015). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 3156-39-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Catalytic Asymmetric Synthesis Featuring 1-Nitro-2-(2-nitrovinyl)benzene: Application Notes and Protocols
Introduction: The Synthetic Potential of a Doubly Activated Michael Acceptor
1-Nitro-2-(2-nitrovinyl)benzene, also known as β,2-dinitrostyrene, is a compelling substrate in the field of organic synthesis. Its structure is characterized by the presence of two electron-withdrawing nitro groups: one on the aromatic ring and another on the vinyl moiety. This unique electronic arrangement creates a highly electrophilic conjugated system, making it an exceptionally reactive Michael acceptor and a potent dienophile in cycloaddition reactions.[1][2] The strategic placement of these functional groups offers a versatile platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals and natural products. This guide provides an in-depth exploration of the catalytic asymmetric transformations involving this compound, with a focus on organocatalyzed Michael addition cascades, and offers detailed protocols for researchers in organic chemistry and drug development.
Core Concept: Asymmetric Michael Addition Cascade
The pronounced electrophilicity of the β-carbon in the nitrovinyl group makes this compound an ideal candidate for asymmetric Michael additions.[2] In this context, organocatalysis has emerged as a powerful strategy to achieve high levels of stereocontrol. Chiral organocatalysts, such as diarylprolinol silyl ethers, can activate nucleophiles (e.g., aldehydes or ketones) through the formation of a transient enamine, which then undergoes a stereoselective conjugate addition to the nitroalkene. The subsequent intramolecular cyclization, driven by the proximate ortho-nitro group (or a derivative thereof), can lead to the rapid assembly of complex heterocyclic scaffolds with multiple stereocenters.
A closely related and well-documented transformation is the asymmetric organocatalytic Michael addition/aza-cyclization cascade of aldehydes with 2-amino-β-nitrostyrenes to synthesize chiral tetrahydroquinolines.[3][4] This reaction highlights the synthetic utility of ortho-substituted nitrostyrenes in cascade reactions. The principles and catalytic systems from such studies are directly applicable to designing asymmetric reactions with this compound.
Mechanistic Rationale: The Role of the Organocatalyst
The success of the asymmetric Michael addition cascade hinges on the ability of the chiral organocatalyst to orchestrate a highly ordered transition state. In the case of a diarylprolinol silyl ether catalyst, the reaction proceeds through a well-defined pathway:
-
Enamine Formation: The catalyst reacts with a carbonyl compound (e.g., an aldehyde) to form a chiral enamine. This increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile, enhancing its reactivity.
-
Stereoselective Michael Addition: The enamine attacks the electrophilic β-carbon of the nitroalkene from a specific face, directed by the steric environment of the catalyst. This step sets the stereochemistry of the newly formed C-C bond.
-
Iminium Ion Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the functionalized product and regenerate the catalyst for the next cycle.
-
Intramolecular Cyclization: The newly installed nucleophilic moiety can then react with the ortho-nitro group (often after its reduction to an amine or other functional group) to form a heterocyclic ring.
dot graph "Asymmetric_Michael_Addition_Cascade" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Organocatalytic cycle for the asymmetric Michael addition cascade.
Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Aldehydes to a this compound Analogue
This protocol is adapted from the work of Lee & Kim (2014) on the reaction of aldehydes with 2-amino-β-nitrostyrenes, which serves as an excellent model for the reactivity of ortho-substituted nitrostyrenes like this compound.[3][4] For the specific substrate this compound, a subsequent reduction of the ortho-nitro group would be necessary to facilitate a similar aza-cyclization.
Materials and Reagents
-
Substrate: 2-Amino-β-nitrostyrene derivative (or this compound)
-
Nucleophile: Aldehyde (e.g., propanal, isovaleraldehyde)
-
Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Solvent: Dichloromethane (DCM), anhydrous
-
Additive: Benzoic acid
-
Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
Step-by-Step Procedure
-
To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the 2-amino-β-nitrostyrene derivative (0.1 mmol, 1.0 equiv.), the diarylprolinol silyl ether catalyst (0.02 mmol, 20 mol%), and benzoic acid (0.02 mmol, 20 mol%).
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Add the aldehyde (0.5 mmol, 5.0 equiv.) dropwise to the cooled solution.
-
Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral Michael adduct.
Expected Outcomes and Data
The following table summarizes representative results from the analogous reaction with 2-amino-β-nitrostyrenes, demonstrating the high yields and stereoselectivities achievable with this methodology.[3][4]
| Entry | Aldehyde | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Propanal | 0 | 12 | 92 | >30:1 | >99 |
| 2 | Isovaleraldehyde | 0 | 24 | 85 | >30:1 | >99 |
| 3 | Cyclohexanecarbaldehyde | 0 | 48 | 78 | 15:1 | 98 |
dr = diastereomeric ratio; ee = enantiomeric excess.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: General experimental workflow for the organocatalyzed Michael addition.
Other Potential Asymmetric Transformations
Enantioselective Diels-Alder Reactions
The electron-deficient nature of the nitrovinyl group in this compound makes it a potent dienophile for Diels-Alder reactions. The development of chiral Lewis acid catalysts has enabled highly enantioselective [4+2] cycloadditions.[5] A chiral Lewis acid can coordinate to the nitro group, lowering the LUMO energy of the dienophile and creating a chiral environment that directs the approach of the diene.
dot graph "Diels_Alder_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Conceptual pathway for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Metal-Catalyzed Conjugate Additions
In addition to organocatalysis, chiral metal complexes are effective catalysts for asymmetric conjugate additions to nitroalkenes.[2] Dinuclear zinc complexes, for example, have been shown to catalyze the direct asymmetric Michael addition of various nucleophiles to β-nitrostyrenes with high levels of diastereo- and enantioselectivity.[6] These systems often involve the dual activation of both the nucleophile and the electrophile by the two metal centers.
Conclusion and Future Outlook
This compound is a highly valuable and reactive substrate for catalytic asymmetric synthesis. The protocols and principles outlined in this guide, particularly those derived from organocatalytic Michael addition cascades, provide a solid foundation for the stereoselective synthesis of complex, nitrogen-containing molecules. Future research in this area may focus on expanding the scope of nucleophiles and dienes, as well as developing novel catalytic systems with even greater efficiency and selectivity for this doubly activated substrate.[1] The continued exploration of such powerful building blocks will undoubtedly accelerate the discovery and development of new chemical entities in the pharmaceutical and materials science sectors.
References
-
Lee, Y., & Kim, S.-G. (2014). Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. The Journal of Organic Chemistry, 79(17), 8234–8243. [Link]
-
PubMed. (2014). Asymmetric Organocatalytic Cascade Reaction of Aldehydes With 2-amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. [Link]
-
ResearchGate. (2021). Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides. [Link]
-
PubMed. (2002). Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications. [Link]
-
MDPI. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. [Link]
-
PubMed Central (PMC). (2008). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. [Link]
Sources
- 1. Buy this compound | 3156-39-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Sci-Hub. Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines / The Journal of Organic Chemistry, 2014 [sci-hub.box]
- 4. Asymmetric organocatalytic cascade reaction of aldehydes with 2-amino-β-nitrostyrenes: synthesis of chiral tetrahydroquinolines and dihydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nitration of 2-Nitrostyrene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the nitration of 2-nitrostyrene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this challenging reaction. The inherent functionalities of 2-nitrostyrene—a deactivated aromatic ring coupled with a reactive vinyl group—present unique challenges, often leading to a variety of undesired side reactions. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the nitration of 2-nitrostyrene. Each issue is analyzed by exploring its probable causes and offering actionable solutions.
Issue 1: Rapid Formation of a Dark, Intractable Tar or Polymer
Symptoms: Soon after adding the nitrating agent, the reaction mixture darkens significantly, becomes viscous, and yields a tar-like substance instead of a crystalline product.
Potential Causes:
-
Acid-Catalyzed Polymerization: The vinyl group of styrene derivatives is highly susceptible to polymerization under strong acidic conditions, such as those present in a standard nitric acid/sulfuric acid ("mixed acid") nitration. The reaction proceeds via a carbocation intermediate that can be attacked by another molecule of 2-nitrostyrene, initiating a chain reaction.[1][2]
-
Oxidative Degradation: Concentrated nitric acid is a powerful oxidizing agent. At elevated temperatures or with prolonged reaction times, it can cause severe degradation of the starting material and desired product, leading to complex, tarry mixtures.[1][3]
Solutions & Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C, preferably between -10 °C and 0 °C, throughout the addition of the nitrating agent and for the duration of the reaction. This is the single most critical parameter to suppress both polymerization and oxidative side reactions.
-
Choice of Nitrating Agent: Avoid the harshest conditions where possible. While mixed acid is common, it often exacerbates degradation.[1] Consider alternative, milder nitrating systems.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS). Do not let the reaction run longer than necessary, as this increases the likelihood of side product formation.
-
Quenching: Promptly and carefully quench the reaction by pouring it onto crushed ice to rapidly dilute the acid and lower the temperature.
Issue 2: Low Yield of the Desired Dinitrostyrene with a Complex Mixture of Byproducts
Symptoms: The final crude product shows multiple spots on TLC or several peaks in the chromatogram, with only a minor amount corresponding to the target dinitrostyrene isomer.
Potential Causes:
-
Formation of Nitrate Esters: The reaction of nitric acid with the alkene moiety is a primary competing pathway. Instead of aromatic substitution, an electrophile (like H⁺ or NO₂⁺) can add across the double bond, forming a carbocation. This intermediate is then trapped by a nitrate ion (NO₃⁻) to yield stable nitrate ester byproducts.
-
Lack of Regioselectivity: The nitration of the aromatic ring is directed by two competing groups: the ortho-, para- directing vinyl group and the meta- directing nitro group. This electronic conflict inevitably leads to the formation of multiple dinitrostyrene isomers (e.g., 2,4-dinitrostyrene, 2,6-dinitrostyrene, and 2,5-dinitrostyrene).
-
Oxidative Cleavage: The vinyl group can be oxidatively cleaved by nitric acid, leading to the formation of corresponding benzoic acid derivatives, in this case, nitrobenzoic acids.[4][5]
Solutions & Protocol Adjustments:
-
Optimize the Nitrating System: The choice of nitrating agent can significantly influence the product distribution. A study on substituted styrenes showed that the reaction with anhydrous nitric acid in dichloromethane can favor different pathways depending on the electronic nature of the ring substituent.[4] For a deactivated substrate like 2-nitrostyrene, conditions that favor the generation of a high concentration of the nitronium ion (NO₂⁺) are needed for aromatic substitution.
| Nitrating Agent | Predominant Reaction Type with Styrenes | Common Side Products | Reference |
| HNO₃ / H₂SO₄ | Aromatic Nitration & Polymerization | Polymers, Tars, Oxidation Products, Isomer Mixtures | [1] |
| Anhydrous HNO₃ in CH₂Cl₂ | Addition to Alkene | 1-Arylethyl nitrates, 2-Nitro-1-arylethyl nitrates | |
| Acetyl Nitrate | Addition to Alkene | β-nitroacetates, β-nitronitrates | [4] |
| I₂ / NaNO₂ / Cu(II) | Selective Nitration of Alkene | Polymeric material (but avoids ring nitration) | [2] |
-
Purification Strategy: Accept that a mixture of isomers is likely. Plan for a robust purification strategy from the outset, such as flash column chromatography or recrystallization, to isolate the desired isomer.
-
Consider an Alternative Synthetic Route: The most reliable method for synthesizing a specific β-nitrostyrene isomer is often not through direct nitration of a substituted styrene. The Henry Reaction (also known as the Knoevenagel-Henry condensation) between the corresponding benzaldehyde and a nitroalkane is typically cleaner and higher yielding.[6] For example, to synthesize 2,4-dinitrostyrene, one would react 2,4-dinitrobenzaldehyde with nitromethane.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nitration for 2-nitrostyrene? Is it aromatic substitution or reaction at the double bond?
Both pathways compete. The overall mechanism is a complex interplay between electrophilic aromatic substitution on the benzene ring and electrophilic addition to the vinyl group.[4]
-
Aromatic Substitution: The nitronium ion (NO₂⁺), generated from the nitrating agent, attacks the electron-rich aromatic ring.[7][8] However, the existing nitro group strongly deactivates the ring, making this reaction sluggish and requiring harsh conditions.
-
Alkene Addition: The double bond can be attacked by an electrophile. Depending on the conditions, this can lead to the formation of a β-nitro-nitrate or a 1-arylethyl nitrate. Because of the deactivated ring, reactions at the vinyl group are often kinetically favored.
Q2: You mentioned nitrate esters. What are they and how do they form?
Nitrate esters (R-ONO₂) are distinct from nitro compounds (R-NO₂). In nitro compounds, the nitrogen is bonded directly to a carbon, while in nitrate esters, it's bonded to an oxygen, which is then bonded to carbon.[9] They form during the nitration of alkenes when the carbocation intermediate, formed by the initial electrophilic attack on the double bond, is captured by a nitrate ion (NO₃⁻), which is abundant in the reaction medium.
Diagram: Competing Reaction Pathways in 2-Nitrostyrene Nitration
Caption: Key competing pathways in the nitration of 2-nitrostyrene.
Q3: How can I minimize polymerization when I have to use strong acids?
If strong acids are unavoidable, focus on mitigating the factors that promote polymerization.
-
Inverse Addition: Add the 2-nitrostyrene solution slowly to the cold nitrating mixture. This maintains a low instantaneous concentration of the styrene derivative, minimizing molecule-molecule interactions that lead to polymerization.
-
Efficient Stirring: Ensure vigorous mechanical stirring to rapidly dissipate localized heat generated during the exothermic reaction.
-
Solvent Choice: Using an inert solvent like dichloromethane can help to dilute the reactants and better control the temperature.[4]
Q4: Is there a recommended "gold standard" protocol for preparing a dinitrostyrene?
For achieving a specific dinitrostyrene with high purity and yield, the most reliable approach is to avoid the direct nitration of 2-nitrostyrene . Instead, use a convergent strategy based on the Henry reaction.
Protocol: Synthesis of 2,4-Dinitrostyrene via Henry Condensation
This protocol is provided as a superior alternative to direct nitration for synthesizing a specific isomer.
Step 1: Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dinitrobenzaldehyde (1 equivalent).
-
Add nitromethane (1.5-2.0 equivalents) and a suitable solvent like glacial acetic acid.
Step 2: Catalyst Addition
-
Add a catalytic amount of a primary or secondary amine, or their salt. Ammonium acetate is a common and effective choice (0.2-0.3 equivalents).
Step 3: Reaction
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 2-6 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the aldehyde.
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature. The product may crystallize directly from the solution.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then with a cold solvent like ethanol or methanol to remove unreacted starting materials.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 2,4-dinitrostyrene.
Diagram: Troubleshooting Workflow for Nitration Issues
Caption: A logical workflow for troubleshooting common nitration problems.
References
- Allen, J. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration.
- The Organic Chemistry Tutor. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction [Video]. YouTube.
- Cameron, G. G., & McGillivray, G. (1993). The nitration of polystyrene. Polymer, 34(21), 4595-4599.
- Fuson, R. C., & Rieve, W. C. (1943). Nitrostyrene. Organic Syntheses, 23, 78.
- Williamson, K. L. (1996). Laboratory Manual for Organic Chemistry: A Microscale Approach. McGraw-Hill.
- Roy, R., et al. (2026). Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. ChemistrySelect.
- Casiello, M., et al. (2020). Ionic-Liquid Controlled Nitration of Double Bond: Highly Selective Synthesis of Nitrostyrenes and Benzonitriles. Molecules.
-
Sciencemadness Discussion Board. (2005). abnormal nitration of styrene. Retrieved from [Link]
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Lewis, R. J., & Moodie, R. B. (1997). The nitration of styrenes by nitric acid in dichloromethane. Journal of the Chemical Society, Perkin Transactions 2, (3), 563-568. Retrieved from [Link]
- Muñiz, S., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(43), 8345-8348.
- Nakano, K., et al. (2020). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 25(21), 5178.
-
Lewis, R. J., & Moodie, R. B. (1997). The nitration of styrenes by nitric acid in dichloromethane. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Khan Academy. (2012, September 2). Formation of nitrate esters [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
- Um, I.-H., et al. (2014). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Molecular Sciences, 15(9), 15689-15703.
- Stringfellow, C. W. (1976). U.S. Patent No. 3,978,118A. Washington, DC: U.S.
- Li, Y., et al. (2022). Electrostatic repulsion-controlled regioselectivity in nitrene-mediated allylic C–H amidations. Organic Chemistry Frontiers, 9(1), 108-116.
- Ross, D. S., et al. (1999). U.S. Patent No. 5,977,418A. Washington, DC: U.S.
- Wang, T., et al. (2022). New Reactions for the Formation of Organic Nitrate in the Atmosphere. ACS Omega, 7(44), 40409-40417.
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. The nitration of styrenes by nitric acid in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. US3978118A - Process for converting styrene or polystyrene to nitrobenzoic acids - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - abnormal nitration of styrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitration - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-Nitro-2-(2-nitrovinyl)benzene
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 1-Nitro-2-(2-nitrovinyl)benzene. The following troubleshooting guides and FAQs are designed to address specific, practical challenges encountered during the purification of this compound, which is commonly synthesized via the Henry reaction of 2-nitrobenzaldehyde and nitromethane.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
A1: Given its synthesis via the Henry (nitroaldol) reaction, the primary impurities typically include:
-
Unreacted Starting Materials: 2-nitrobenzaldehyde and residual nitromethane.[1]
-
Reaction Intermediates: The β-nitro alcohol intermediate, which forms if the dehydration step is incomplete.[2][3]
-
Catalyst Residues: Traces of the base catalyst (e.g., sodium hydroxide, ammonium acetate) used to facilitate the condensation.[1]
-
Side-Products: Polymerization products or other adducts, especially if the reaction temperature was not well-controlled.
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is typically a yellow crystalline solid.[4][5][6] The intensity of the color can be an initial, though not definitive, indicator of purity. A dull or brownish hue often suggests the presence of impurities or degradation products.
Q3: How should I properly store the purified compound to prevent degradation?
A3: this compound is sensitive to heat and light. Stability tests indicate decomposition can occur at temperatures above 150°C, and photodegradation is observed under UV light.[1] For optimal stability, store the purified compound in amber vials under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (e.g., 4°C).[1]
Q4: Which purification method is superior for this compound: recrystallization or column chromatography?
A4: The choice depends on the impurity profile and the desired scale.
-
Recrystallization is highly effective for removing minor impurities and is easily scalable. It is often the preferred method if the crude product is already relatively clean (>90%).[7][8]
-
Flash Column Chromatography offers superior separation power for complex mixtures where impurities have polarities similar to the product. It is ideal for purifying smaller quantities or when recrystallization fails to yield a pure product.[7][9] A preliminary Thin Layer Chromatography (TLC) analysis is essential to determine if chromatography is necessary and to select an appropriate solvent system.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Recrystallization Issues
Q: My crude product won't dissolve in the chosen solvent, even when boiling. What should I do?
A: This indicates that you have not reached the saturation point or have selected an inappropriate solvent. First, ensure you are adding the minimum amount of boiling solvent incrementally.[10][11] If the solid remains insoluble after adding a significant volume of solvent (e.g., >20-30 mL per gram of crude product), the solvent is likely unsuitable. You will need to perform new solubility tests to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[12]
Q: My compound "oiled out" during cooling instead of forming crystals. Why did this happen and how can I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid. This is common with lower-purity compounds or if the solution is cooled too rapidly.[10]
-
Causality: The high concentration of impurities can depress the melting point of your product. Rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.[11]
-
Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution. Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.
Q: The solution has cooled to room temperature and even been in an ice bath, but no crystals have formed. How can I induce crystallization?
A: A failure to crystallize suggests the solution is not sufficiently saturated or that nucleation is kinetically hindered.
-
Induce Nucleation: Try scratching the inside of the flask at the solution's surface with a glass rod.[7] The microscopic scratches provide a surface for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the solution to act as a "seed" for crystallization.
-
Increase Concentration: If nucleation techniques fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration and then attempt to cool it again.[10]
Q: My recrystallized product still shows impurities by TLC/NMR analysis. What is the next step?
A: A single recrystallization may not be sufficient if significant amounts of impurities are present. You can either perform a second recrystallization or switch to a more powerful purification technique. Often, the most efficient approach after a failed recrystallization is to purify the material using flash column chromatography.[7]
Column Chromatography Issues
Q: On my initial TLC plate, the spot for my product is stuck on the baseline. What does this indicate?
A: A spot remaining at the baseline (Rf value of 0) means the compound is too polar for the chosen eluent (mobile phase) and is strongly adsorbed to the polar stationary phase (silica gel). To move the compound up the plate, you need to increase the polarity of the eluent. For a typical hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[6]
Q: The spots on my TLC plate are streaking or tailing. How can I get well-defined spots?
A: Streaking is often caused by overloading the sample on the TLC plate or by the sample being too acidic or basic, leading to strong, non-ideal interactions with the silica gel.
-
Solution 1: Spot a more dilute solution of your crude product onto the plate.
-
Solution 2: If the compound is acidic, add a very small amount (e.g., 0.5-1%) of acetic acid to the eluent. If it is basic, add a similar amount of triethylamine. This neutralizes the active sites on the silica and improves spot shape.
Q: I am getting poor separation between my product and a key impurity. How can I improve the resolution?
A: Improving resolution requires optimizing the mobile phase.
-
Adjust Polarity: Test eluents with slightly lower polarity. This will cause all compounds to move slower down the column, increasing the contact time with the stationary phase and allowing for better separation.
-
Change Solvents: If adjusting polarity is insufficient, switch one of the eluent components. For example, substituting dichloromethane for ethyl acetate can alter the selectivity of the separation due to different solvent-solute interactions. For aromatic compounds like this, solvents capable of π-π interactions, such as those used with a phenyl-hexyl column, can offer different selectivity compared to standard silica.[13]
Q: I suspect my product is decomposing on the silica gel column. What are the signs and how can I prevent it?
A: Signs of decomposition on silica gel include the appearance of new spots on TLC as the column runs, a persistent yellow/brown color that remains at the top of the column and never elutes, and very low recovery of the desired product. The nitro groups make this compound highly electron-deficient and susceptible to nucleophilic attack, which can be catalyzed by the acidic nature of standard silica gel.
-
Prevention:
-
Deactivate the Silica: Use silica gel that has been treated with a base, such as triethylamine. This can be done by preparing a slurry of silica in the chosen eluent and adding ~1% triethylamine before packing the column.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, if decomposition is severe.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Two-Solvent Recrystallization
This method is ideal for purifying crude material that is largely the desired product but contains minor impurities. A dichloromethane/hexane system is often effective for nitrostyrene compounds.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot dichloromethane (DCM) dropwise while heating and swirling until the solid just dissolves. DCM is a good "solvent" in this pair.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the DCM solution is still hot, slowly add hexane (the "anti-solvent") dropwise with continuous swirling. Continue adding hexane until the solution becomes faintly and persistently cloudy.
-
Clarification: Add one or two drops of hot DCM to render the solution clear again. This ensures the solution is perfectly saturated at that temperature.[10]
-
Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR spectroscopy.[14]
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended for mixtures with significant impurities or when recrystallization is ineffective.
-
TLC Analysis & Solvent Selection: Dissolve a small amount of the crude product in DCM and run several TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal eluent system will give the product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack the column carefully to ensure a level, stable bed with no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate beaker, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply pressure (using a hand pump or compressed air) to achieve a steady flow rate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Section 4: Data Summary and Workflow Visualization
Table 1: Purification Parameters for this compound
| Parameter | Recrystallization | Flash Column Chromatography |
| Primary Use Case | High-yield purification of mostly pure (>90%) solid. | Separation of complex mixtures or purification after failed recrystallization. |
| Solvent System | Dichloromethane (solvent) / Hexane (anti-solvent) | Hexane / Ethyl Acetate gradient (typically starting from 9:1 to 4:1) |
| Stationary Phase | N/A | Silica Gel (60 Å, 230-400 mesh) |
| Typical Product Rf | N/A | 0.25 - 0.35 |
| Key Advantage | Scalable, simple, effective for removing small amounts of impurities. | High resolving power for closely related impurities. |
| Potential Challenge | Oiling out, low recovery if too much solvent is used. | Product degradation on acidic silica, requires solvent optimization. |
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying crude this compound.
References
-
ChemBK. (E)-1-(2-nitrovinyl)benzene. Available at: [Link]
-
The Royal Society of Chemistry. Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. Available at: [Link]
-
The Royal Society of Chemistry. A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Available at: [Link]
-
PubChem. 1-Nitro-4-(2-nitrovinyl)benzene | C8H6N2O4 | CID 137842. Available at: [Link]
-
Scribd. NMR Data of Β-nitrostyrene | PDF. Available at: [Link]
-
Chemsrc. (2-Nitrovinyl)benzene | CAS#:102-96-5. Available at: [Link]
-
Wikipedia. Henry reaction. Available at: [Link]
-
University of Alberta. Recrystallization - Single Solvent. Available at: [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
-
Organic Chemistry Portal. Henry Reaction. Available at: [Link]
-
University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]
-
Scirp.org. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Chemistry LibreTexts. Recrystallization. Available at: [Link]
- Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
Organic Syntheses Procedure. nitrobenzene. Available at: [Link]
-
Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available at: [Link]
-
YouTube. Aromatic 2b. Preparation & Puification of Nitrobenzene. Available at: [Link]
-
NIST. Benzene, (2-nitroethenyl)-. Available at: [Link]
-
PubChem. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459. Available at: [Link]
-
Chemsrc. (E)-(2-NITROVINYL)BENZENE | CAS#:5153-67-3. Available at: [Link]
-
Cheméo. Chemical Properties of Benzene, (2-nitroethenyl)- (CAS 102-96-5). Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrobenzene. Available at: [Link]
-
YouTube. Column Chromatography-Separation of ortho & para Nitrophenols. Available at: [Link]
-
Dutscher. Protein purification troubleshooting guide. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. goldbio.com [goldbio.com]
- 10. Home Page [chem.ualberta.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. agilent.com [agilent.com]
- 14. Buy this compound | 3156-39-6 [smolecule.com]
challenges in the large-scale synthesis of dinitrostyrenes
Technical Support Center: Dinitrostyrene Synthesis
A Senior Application Scientist's Guide to Troubleshooting Large-Scale Production
Welcome to the technical support center for the synthesis of dinitrostyrenes. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of scaling up these valuable but challenging reactions. As versatile intermediates in organic synthesis, the successful and safe production of dinitrostyrenes is paramount. This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind common experimental failures and offers robust solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the large-scale synthesis of dinitrostyrenes. The format is designed to help you quickly identify your problem and implement a scientifically grounded solution.
Issue 1: Critically Low Reaction Yield
Q: My overall yield is consistently below 30%, far lower than literature predictions. What are the most likely causes and how can I fix this?
A: Low yield is a multifaceted problem often stemming from several concurrent issues. A systematic approach is required to diagnose the root cause.[1][2]
-
Incomplete Reaction: The reaction may not be running to completion.
-
Causality: Nitration reactions, particularly for deactivated rings or sterically hindered styrenes, can be sluggish. Insufficient reaction time or inadequate temperature can lead to a high percentage of unreacted starting material.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If the reaction stalls, consider extending the reaction time or carefully increasing the temperature. However, be aware that higher temperatures can promote byproduct formation.[4]
-
-
Suboptimal Reagent Purity & Stoichiometry:
-
Causality: The purity of the starting styrene is critical. Impurities can interfere with the reaction. Likewise, the concentration and ratio of your nitrating agents (e.g., nitric acid, sulfuric acid) are paramount for driving the reaction forward and controlling selectivity.[5][6]
-
Solution: Use freshly distilled styrene to remove any polymers or inhibitors. Accurately calculate and measure all reagents. Ensure your nitric acid is of high concentration and your sulfuric acid (if used as a catalyst) is anhydrous.
-
-
Loss During Work-up and Purification:
-
Causality: Dinitrostyrenes can be lost during aqueous washes if they have some water solubility or form emulsions. Significant loss can also occur during filtration of fine precipitates or through irreversible adsorption onto silica gel during chromatography.[7]
-
Solution: When quenching the reaction, do so by pouring the reaction mixture slowly into a large volume of crushed ice to ensure rapid precipitation and minimize solubility.[7] During extraction, use a brine wash to break emulsions. For purification, consider recrystallization as a primary method over chromatography to minimize losses.[8]
-
Issue 2: Excessive Tar and Polymer Formation
Q: My reaction produces a significant amount of a dark, viscous tar that complicates purification and drastically reduces yield. What is this tar and how can I prevent it?
A: The "tar" you are observing is likely a mixture of high-molecular-weight byproducts, primarily from the polymerization of the nitrostyrene product.[5]
-
Primary Cause: Anionic Polymerization
-
Causality: The β-nitrostyrene moiety is highly susceptible to anionic polymerization, particularly in the presence of basic species. The initial product formed can be attacked by a nucleophile (like a nitronate anion), initiating a chain reaction that consumes the desired product.[5][9]
-
Solution:
-
Strict Temperature Control: Keep the reaction temperature as low as possible to slow down the rate of polymerization. Nitration reactions are highly exothermic, so efficient cooling is essential.[4]
-
Order of Addition: In Henry-type reactions (condensation of a nitroalkane with an aldehyde), the order of addition is critical. A common successful procedure involves adding the alkaline solution of the nitro-adduct slowly to a large excess of cold acid. Reversing this order often leads to the formation of oily byproducts and polymers.[8][10]
-
pH Control: Carefully manage the pH throughout the process. If using a base catalyst, use it in strictly catalytic amounts and ensure the work-up procedure rapidly neutralizes it.[5]
-
-
-
Secondary Cause: Oxidative Side Reactions
-
Causality: Strong nitrating mixtures are also powerful oxidizing agents. They can lead to oxidative cleavage of the double bond or other degradation pathways, contributing to the complex byproduct mixture.[11]
-
Solution: Use the mildest nitrating conditions that still achieve the desired conversion. Avoid an excessive excess of the nitrating agent.
-
Issue 3: Poor Regioselectivity (Incorrect Isomer Formation)
Q: I am targeting a specific dinitro-isomer, but my product is a complex mixture of isomers that are very difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity in dinitration is a significant challenge. The directing effects of both the vinyl group and the first nitro group, combined with reaction conditions, dictate the final isomer distribution.
-
Understanding Directing Effects:
-
Causality: The nitration of styrene itself can occur at the aromatic ring or the alkene group.[11] When nitrating an already substituted nitrostyrene, the existing nitro group is a strong deactivating, meta-directing group, while the styrenyl group is an activating, ortho-, para-directing group. The outcome depends on which effect dominates under the chosen conditions.[12]
-
Solution:
-
Control of Nitrating Agent: The choice of nitrating agent is key. "Mixed acid" (HNO₃/H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺), which may have lower selectivity.[13] Milder nitrating systems can sometimes offer better control.
-
Temperature Management: Lower reaction temperatures often favor the thermodynamically more stable product and can increase selectivity by reducing the energy available to overcome activation barriers for forming less-favored isomers.[6]
-
Protecting Groups: In some cases, it may be necessary to protect one part of the molecule while nitrating the other. For instance, one could protect the double bond, perform the aromatic nitration, and then deprotect and nitrate the vinyl group in a subsequent step.
-
-
Issue 4: Safety Hazards and Runaway Reactions
Q: My large-scale nitration reaction seems thermally unstable, with rapid temperature spikes. What are the critical safety procedures I must follow?
A: Safety is the absolute priority. Nitration reactions are notoriously hazardous due to their high exothermicity and the potential for generating unstable, energetic materials.[4][14]
-
Primary Hazard: Thermal Runaway
-
Causality: Nitration reactions release a significant amount of heat. If this heat is not removed faster than it is generated, the reaction temperature will increase, which in turn accelerates the reaction rate, leading to an uncontrollable feedback loop (thermal runaway) that can cause explosions.[4][15]
-
Mitigation Strategy:
-
Engineering Controls: ALWAYS conduct nitrations in a chemical fume hood with the sash lowered.[15] Use a reactor vessel with a high surface-area-to-volume ratio and an efficient cooling system (e.g., a jacketed reactor with a circulating chiller). Have a secondary cooling bath (e.g., ice/salt) on standby.
-
Slow, Controlled Addition: Add the nitrating agent dropwise or via a syringe pump to the substrate solution, never the other way around. This ensures the nitrating agent is the limiting reagent at any given moment and allows the cooling system to keep up with heat generation.[1]
-
Dilution: Running the reaction in a suitable, inert solvent helps to moderate the temperature by increasing the thermal mass of the system.
-
-
-
Hazard: Corrosive and Toxic Reagents
-
Causality: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[14] The reaction can also produce toxic nitrogen dioxide (NO₂) gas, which is identifiable by its reddish-brown color.[15]
-
Mitigation Strategy:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[14]
-
Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[15] Have appropriate neutralizing agents (e.g., sodium bicarbonate) and spill containment kits readily available.[14]
-
-
Process Optimization & Control
Workflow Visualization
The following diagrams illustrate key decision-making and operational workflows for the large-scale synthesis of dinitrostyrenes.
Caption: Troubleshooting Decision Tree for Low Yields.
Caption: General Synthesis & Work-up Workflow.
Quantitative Data Summary
Effective process control relies on quantitative data. The following table summarizes key parameters that influence reaction outcomes.
| Parameter | Recommended Range / Condition | Rationale & Impact on Synthesis |
| Reaction Temperature | -10°C to 15°C | Lower temperatures are crucial to control exothermicity, minimize side reactions (especially polymerization), and improve regioselectivity.[4][6] |
| Nitric Acid Conc. | >90% (Fuming) | High concentration is necessary to generate the active electrophile (NO₂⁺). Water content can inhibit the reaction. |
| Catalyst | Conc. H₂SO₄, Acetic Anhydride | Sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion.[13] Acetic anhydride can be used in some procedures. |
| Order of Addition | Nitrating agent added to substrate | This is a critical safety measure to control the exothermic reaction by ensuring the nitrating agent is never in excess.[8] |
| pH (Henry Reaction) | Pseudo-pH 6.5–6.8 (for some systems) | In base-catalyzed condensations, careful pH control can be advantageous for achieving acceptable yields by balancing reaction rate and byproduct formation.[5] |
Representative Large-Scale Protocol: Synthesis of β-Nitrostyrene
This protocol is a representative example adapted from reliable sources and should be modified based on the specific dinitrostyrene target and subjected to a thorough safety review before implementation.[8]
WARNING: This procedure involves highly corrosive and reactive chemicals and generates a significant amount of heat. It must be performed by trained personnel with appropriate engineering controls and PPE.
1. Reagent Preparation & Setup:
-
In a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, combine benzaldehyde (5 moles) and nitromethane (5 moles) in methanol (1000 mL).
-
Begin circulating coolant through the reactor jacket to bring the internal temperature to -10°C.
-
In a separate beaker, prepare a solution of sodium hydroxide (5.5 moles) in water (1500 mL) and cool it in an ice bath.
2. Condensation Reaction:
-
CAUTIOUSLY add the first few milliliters of the cold sodium hydroxide solution to the stirred reactor mixture. An induction period may be followed by a rapid exotherm.[8] Be prepared to add crushed ice directly to the mixture if the temperature rises above 30°C.
-
Once the initial exotherm is controlled, add the remaining sodium hydroxide solution slowly via the addition funnel, ensuring the internal temperature does not exceed 15°C. A thick, white precipitate will form.
-
After the addition is complete, stir for an additional 15 minutes.
3. Work-up and Dehydration:
-
Dissolve the pasty mixture by adding 3-3.5 L of ice water. The mixture should become a clear, yellowish solution. Keep the temperature below 5°C.[8]
-
In a separate large vessel (e.g., 15 L), prepare a solution of concentrated hydrochloric acid (1000 mL) diluted with water (1500 mL).
-
CRITICAL STEP: Slowly add the alkaline reaction mixture from the reactor to the stirred hydrochloric acid solution. DO NOT add the acid to the alkaline mixture, as this will form an oily nitro alcohol byproduct.[8] A yellow solid (the crude β-nitrostyrene) should precipitate.
4. Isolation and Purification:
-
Collect the solid product by suction filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
To remove residual water, transfer the crude product to a beaker, melt it using a warm water bath (the product will form a lower layer), and decant the upper aqueous layer after cooling and re-solidification.[8]
-
Recrystallize the crude product from hot ethanol. The vapors are irritating, so this must be done in a well-ventilated fume hood.[8] Filter the hot solution to remove insoluble impurities and allow it to cool slowly to obtain pure, crystalline β-nitrostyrene.
References
- The nitration of styrenes by nitric acid in dichloromethane - RSC Publishing. (n.d.).
- Nitration reaction safety - YouTube. (2024, June 7).
- The plausible mechanism of nitration of styrenes in ionic liquids. - ResearchGate. (n.d.).
- NITRIC ACID SAFETY. (n.d.).
- How to avoid tar formation in nitrostyrene synthesis - Benchchem. (n.d.).
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
- Nitrostyrene - Organic Syntheses Procedure. (n.d.).
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.).
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (n.d.).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
- Nitration - Wikipedia. (n.d.).
- What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20).
- Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst - MSU chemistry - Michigan State University. (n.d.).
- Making β-Nitrostyrene so I can be like Shulgin - YouTube. (2024, February 13).
- One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). (n.d.).
- Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues - Benchchem. (n.d.).
- Optimizing reaction conditions for 1,8-Dinitroanthraquinone synthesis - Benchchem. (n.d.).
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. youtube.com [youtube.com]
- 11. The nitration of styrenes by nitric acid in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Nitration - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ehs.washington.edu [ehs.washington.edu]
preventing polymerization of 1-Nitro-2-(2-nitrovinyl)benzene during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and handling of 1-Nitro-2-(2-nitrovinyl)benzene. This molecule's unique structure, featuring two electron-withdrawing nitro groups, renders it a powerful synthetic intermediate but also makes it exceptionally prone to polymerization. This guide is structured to provide direct, actionable advice to help you navigate the challenges of working with this reactive compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: My reaction mixture turned into an intractable solid/viscous oil. What happened?
This is a classic sign of uncontrolled polymerization. The high electrophilicity of the β-carbon on the nitrovinyl group makes it extremely susceptible to attack, initiating a chain reaction. This can be triggered by trace impurities, basic conditions, or excessive heat.[1]
Q2: What is the primary mechanism of polymerization for this compound?
Due to the strong electron-withdrawing effects of the two nitro groups, the vinyl double bond is highly electron-deficient. This makes it a prime candidate for anionic polymerization .[2] Trace nucleophiles (e.g., hydroxide, alkoxides, amines) can act as initiators. While less common, radical polymerization can also occur, especially at elevated temperatures or in the presence of radical initiators.[1][3]
Q3: How can I prevent polymerization during the synthesis?
A multi-faceted approach is required:
-
Strict Temperature Control: Keep the reaction temperature as low as possible to minimize thermal initiation.[1]
-
Inert Atmosphere: Exclude oxygen by running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent radical-initiated polymerization.[1]
-
Use of Inhibitors: Incorporate a suitable polymerization inhibitor into your reaction mixture.
-
pH Control: Maintain a neutral or slightly acidic environment to suppress anionic polymerization.[1][4]
Q4: What inhibitors are recommended for this type of molecule?
Given the dual risk of anionic and radical polymerization, a combination of inhibitors can be effective.
-
For Radical Polymerization: Butylated hydroxytoluene (BHT) or hydroquinone are common choices.[1][5] They act as radical scavengers, terminating chain reactions.[6]
-
For Anionic Polymerization: While not "inhibitors" in the traditional sense, maintaining a slightly acidic pH (e.g., using a buffered system or ensuring the workup is mildly acidic) is the most effective way to prevent initiation by stray nucleophiles.
Q5: How should I purify the final product?
Avoid high temperatures.
-
Chromatography: Use a deactivated stationary phase. Standard silica gel is slightly acidic and can sometimes initiate polymerization or degradation.[4] Consider deactivating silica gel with a non-nucleophilic base like triethylamine before use, or use a less acidic support like Florisil®.
-
Distillation: Only attempt under high vacuum to keep the boiling point as low as possible. Always add a non-volatile inhibitor (like hydroquinone) to the distillation flask.[1]
-
Recrystallization: This is often the safest method. Choose a solvent system that allows for crystallization at low temperatures.
Q6: What are the best practices for storing this compound?
Store the purified compound in a dark, cool, and dry place, preferably in a refrigerator or freezer.[7] The container should be airtight to exclude moisture and oxygen.[8] For long-term storage, consider dissolving the compound in a dry, peroxide-free solvent (like toluene) with a small amount of BHT added.
Section 2: In-Depth Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction solidifies during synthesis. | Uncontrolled Polymerization: • Reaction temperature is too high.[1] • Presence of basic impurities (e.g., residual base from a previous step). • Lack of an effective polymerization inhibitor.[1] | • Immediately cool the reaction vessel in an ice bath. • Ensure strict temperature control (e.g., -10 °C to 0 °C) for the entire reaction duration. • Use purified, dry, and peroxide-free solvents. • Add a radical inhibitor like BHT (0.1 mol%) to the reaction mixture if compatible with your reagents. |
| Product polymerizes during aqueous workup. | pH Changes & Inhibitor Removal: • Exposure to basic conditions (e.g., quenching with sodium bicarbonate) can initiate anionic polymerization.[1] • Water-soluble inhibitors are removed during extraction. | • Quench the reaction with a cold, buffered, or weakly acidic solution (e.g., saturated ammonium chloride or dilute 1M HCl) to maintain a pH of ~6-7.[4] • Before extraction, add a small amount of a water-insoluble inhibitor (e.g., BHT) to the organic phase.[1] |
| Product turns into a colored tar during solvent removal. | Thermal Stress: • Localized overheating on the rotary evaporator. • Heating the flask to dryness concentrates inhibitors and impurities, which can catalyze polymerization. | • Use a rotary evaporator with a water bath temperature below 30°C. • Never evaporate to complete dryness. Leave a small amount of solvent and co-evaporate with a higher boiling point solvent if necessary to remove traces of a lower boiling one. |
| Low or no yield of desired product after purification. | Decomposition/Polymerization on Column: • The stationary phase (e.g., silica gel) is acidic and acts as an initiator.[4] • The product is unstable and degrades over the extended time of the purification process. | • Deactivate the silica gel: Prepare a slurry of silica in your eluent containing 1% triethylamine, then pack the column. • Work quickly and keep fractions cold. • Consider alternative purification methods like low-temperature recrystallization. |
Section 3: Recommended Protocol for Polymerization Prevention
This protocol outlines a general two-step synthesis (Henry reaction followed by dehydration) for a nitrovinyl compound, with specific steps incorporated to minimize polymerization.
Step 1: Nitroaldol (Henry) Reaction
-
Setup: Under an inert atmosphere (N₂), dissolve 2-nitrotoluene (1.0 eq) and nitromethane (1.5 eq) in methanol in a flask equipped with a dropping funnel. Cool the mixture to -10 °C.
-
Base Addition: Slowly add a solution of sodium hydroxide (1.1 eq) in cold methanol dropwise via the dropping funnel, ensuring the internal temperature does not rise above -5 °C.
-
Reaction: Stir the mixture at -5 °C to 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a vigorously stirred, pre-cooled (0 °C) solution of 1M HCl until the pH is ~6-7.
-
Workup: Extract the product with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentration: Concentrate under reduced pressure at a bath temperature below 30 °C . Do not evaporate to dryness. The resulting crude nitro alcohol is used directly in the next step.
Step 2: Dehydration to this compound
-
Setup: Under an inert atmosphere (N₂), dissolve the crude nitro alcohol from Step 1 in anhydrous dichloromethane (DCM) and add BHT (0.1 mol%). Cool the solution to 0 °C.
-
Dehydration: Slowly add methanesulfonyl chloride (1.2 eq) followed by the dropwise addition of triethylamine (2.5 eq), keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Cool the mixture back to 0 °C and wash sequentially with cold 1M HCl, cold saturated NaHCO₃ solution, and brine.
-
Final Product Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C). Purify immediately, preferably by recrystallization from an appropriate solvent (e.g., ethanol/hexanes).
Section 4: Visualization of Key Mechanisms
Polymerization Pathways and Inhibition Points
The following diagram illustrates the two primary polymerization pathways and highlights where preventative measures can intervene. Anionic polymerization is often the more significant threat for this highly electron-deficient monomer.
Caption: Polymerization pathways and points of inhibition.
Section 5: Summary of Key Parameters for Prevention
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | -10 °C to 25 °C (Sub-ambient) | Minimizes rate of both thermal radical initiation and anionic polymerization.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents initiation of radical polymerization by atmospheric oxygen.[1] |
| pH During Workup | Neutral to slightly acidic (pH 6-7) | Prevents initiation of anionic polymerization by neutralizing basic/nucleophilic species.[1][4] |
| Radical Inhibitor | BHT or Hydroquinone (0.1 mol%) | Scavenges free radicals to terminate radical chain reactions.[1][5] |
| Solvent Purity | Anhydrous, Peroxide-Free | Removes potential nucleophilic (water) and radical (peroxides) initiators. |
| Storage Conditions | < 4 °C, Dark, Airtight | Reduces thermal degradation and prevents exposure to initiators like light, moisture, and oxygen.[7][8] |
References
- Managing polymerization of 3-Nitro-2-hexene during synthesis - Benchchem. BenchChem.
-
Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors . National Center for Biotechnology Information (PMC). Available at: [Link]
-
Polymerization of Nitroölefins. The Preparation of 2-Nitropropene Polymer and of Derived Vinylamine Polymers . Journal of the American Chemical Society. Available at: [Link]
-
Handling and Care of Peroxide-Forming and Nitro Compounds . Lyme Congregational Church Boston. Available at: [Link]
- Managing the stability of nitroalkenes during workup and purification - Benchchem. BenchChem.
-
How To Store Nitrocellulose? - Chemistry For Everyone . YouTube. Available at: [Link]
- Termination of anionic polymerization - Google Patents. Google Patents.
-
Smart Control of Nitroxide-Mediated Polymerization Initiators' Reactivity by pH, Complexation with Metals, and Chemical Transformations . National Center for Biotechnology Information (PMC). Available at: [Link]
-
Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors . ResearchGate. Available at: [Link]
-
How To: Troubleshoot a Reaction . University of Rochester, Department of Chemistry. Available at: [Link]
-
Anionic polymerization of β‐nitrostyrenes . ResearchGate. Available at: [Link]
- Troubleshooting common side reactions in 3,3'-Oxydipropanol polymerization - Benchchem. BenchChem.
-
Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines . Ursinus College Digital Commons. Available at: [Link]
-
Kinetics of polymerization of nitroethylene. II. Study of molecular weights (by cryoscopic method) . Semantic Scholar. Available at: [Link]
- Preventing polymerization of nitroalkenes in synthesis - Benchchem. BenchChem.
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control . Beaudry Research Group, Oregon State University. Available at: [Link]
-
Troubleshooting step growth polymerization . Reddit. Available at: [Link]
-
Polarity Transduction Enables the Formal Electronically Mismatched Radical Addition to Alkenes . National Center for Biotechnology Information (PMC). Available at: [Link]
-
Compound storage made simple . Roylan Developments. Available at: [Link]
-
Synthesis of Amino-Acid-Based Nitroalkenes . MDPI. Available at: [Link]
-
Radical Reaction Inhibitors . YouTube. Available at: [Link]
-
Nitroalkenes: synthesis, characterization, and effects on macrophage activation . PubMed. Available at: [Link]
-
Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction . MDPI. Available at: [Link]
-
Photoredox radical borylation of electron-deficient alkenes with NHC-boranes . Royal Society of Chemistry. Available at: [Link]
-
Acetal Addition to Electron-Deficient Alkenes with Hydrogen Atom Transfer as a Radical Chain Propagation Step . PubMed. Available at: [Link]
-
Step-by-Step Guide to Custom Polymer Synthesis Process . ResolveMass Laboratories Inc. Available at: [Link]
-
Anionic Polymerization: Principles, Practice, Strength, Consequences and Applications . IntechOpen. Available at: [Link]
-
Radical conjugate additions to electron-deficient alkenes . ResearchGate. Available at: [Link]
-
Kinetics of anionic polymerization of β-nitrostyrene . ResearchGate. Available at: [Link]
-
Monomer Selection Strategies for Custom Polymer Synthesis . ResolveMass Laboratories Inc. Available at: [Link]
-
Handling and Storage of Chemicals . University of Ottawa. Available at: [Link]
-
Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization . National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa . ResearchGate. Available at: [Link]
-
24.6: Nitro Compounds . Chemistry LibreTexts. Available at: [Link]
-
Synthesis of β-nitrostyrene derivatives . ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. youtube.com [youtube.com]
- 7. lymecongregationalchurch.org [lymecongregationalchurch.org]
- 8. spod-technology.com [spod-technology.com]
Technical Support Center: Synthesis of Dinitrostyrenes via Henry-Knoevenagel Condensation
Welcome to the technical support center for the Henry-Knoevenagel condensation, specifically tailored for the synthesis of dinitrostyrenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common experimental challenges in a direct question-and-answer format, blending mechanistic theory with practical, field-proven solutions.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section tackles the most frequent issues encountered during the synthesis of dinitrostyrenes. Each entry details the potential causes of a problem and provides a logical sequence of steps to resolve it.
Q1: My reaction yield is disappointingly low or I'm getting no product at all. What are the likely causes and how can I fix it?
Low yield is the most common hurdle in this synthesis. The issue typically stems from suboptimal reaction conditions related to catalysis, temperature, or reaction kinetics.
Underlying Causes & Solutions:
-
Ineffective Catalysis: The choice and amount of base catalyst are critical. A base that is too strong can promote unwanted side reactions, while one that is too weak will result in a sluggish or stalled reaction. The Henry reaction is base-catalyzed, initiating with the deprotonation of the nitroalkane.[1]
-
Solution 1: Catalyst Screening. While strong bases like NaOH can be used, weakly basic amines such as piperidine, pyridine, or ammonium acetate are often preferred to minimize side reactions like the self-condensation of the aldehyde.[2][3][4] Consider starting with ammonium acetate, a mild and effective catalyst for this transformation.[5]
-
Solution 2: Optimize Catalyst Loading. Systematically vary the catalyst loading (e.g., 0.1, 0.2, 0.5 equivalents) to find the optimal concentration.
-
Solution 3: Consider Heterogeneous Catalysts. To simplify catalyst removal and recycling, explore solid-supported catalysts like basic alumina, hydrotalcites, or functionalized silica.[6][7][8]
-
-
Incorrect Reaction Temperature: Temperature influences both reaction rate and the equilibrium between the Henry adduct (β-nitro alcohol) and the final Knoevenagel product (dinitrostyrene).
-
Solution: Systematic Temperature Study. Many Knoevenagel condensations proceed efficiently at room temperature, but others require heating to drive the dehydration of the intermediate alcohol.[3] Monitor your reaction at different temperatures (e.g., RT, 40 °C, 60 °C, 80 °C). Be aware that excessive heat can lead to polymerization or degradation.[9][10]
-
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Reaction Monitoring. Use Thin Layer Chromatography (TLC) to track the consumption of the starting dinitrobenzaldehyde. Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 3h, 6h, 24h) to determine when the reaction has ceased to progress.[3]
-
-
Presence of Water: The condensation step generates water. According to Le Châtelier's principle, the presence of this water can inhibit the reaction from proceeding to completion.[11]
-
Solution: Water Removal. If heating is required, use a Dean-Stark apparatus to azeotropically remove water. For reactions at or near room temperature, adding desiccants like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective.[11]
-
Experimental Protocol: General Procedure for Dinitrostyrene Synthesis
-
To a round-bottom flask equipped with a magnetic stir bar, add the dinitrobenzaldehyde (1.0 eq.).
-
Add the chosen solvent (e.g., ethanol, toluene, or DMF) to dissolve the aldehyde.
-
Add nitromethane (1.0-1.2 eq.). A slight excess of the nitroalkane is often beneficial.
-
Add the base catalyst (e.g., ammonium acetate, 0.2-0.5 eq.).
-
Stir the reaction at the desired temperature (room temperature to reflux), monitoring its progress by TLC.
-
Upon completion, proceed to the work-up and purification steps.
Q2: My NMR spectrum is messy, indicating the formation of significant side products. What are they and how can I prevent them?
The formation of side products complicates purification and reduces the yield of the desired dinitrostyrene. The primary culprits are self-condensation and Michael addition.
Common Side Products & Prevention Strategies:
-
Aldehyde Self-Condensation (Aldol Reaction): This is especially problematic when using strong bases. The base deprotonates the α-carbon of the aldehyde (if available) or promotes other undesired pathways.
-
Michael Addition: The α,β-unsaturated dinitrostyrene product is an excellent Michael acceptor. It can react with another equivalent of the deprotonated nitromethane (the nitronate anion) to form a bis-adduct.
-
Preventative Measure: Control Stoichiometry. Use a strict 1:1 molar ratio of the dinitrobenzaldehyde and nitromethane. Avoid a large excess of the nitroalkane, as this increases the concentration of the nucleophile available for Michael addition.[3]
-
-
Polymerization: The electron-rich double bond of the styrene product can polymerize, especially under harsh conditions (e.g., high heat, presence of radical initiators).
-
Preventative Measure: Moderate Conditions. Avoid excessively high temperatures and prolonged reaction times once the starting material is consumed. Some reports note the formation of resinous, non-crystalline materials, particularly with electron-rich aldehydes.[5]
-
Visualization: Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues during the synthesis.
Sources
- 1. Henry Reaction [organic-chemistry.org]
- 2. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemicals [chemicals.thermofisher.cn]
Technical Support Center: Catalyst Deactivation in Nitroaromatic Hydrogenation
Welcome to the technical support center dedicated to troubleshooting catalyst deactivation in the catalytic hydrogenation of nitroaromatics. This guide is designed for researchers, scientists, and drug development professionals who rely on this critical transformation for the synthesis of aromatic amines. Catalyst deactivation is an inevitable challenge that can significantly impact reaction efficiency, yield, and process economics.[1][2] This resource provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you diagnose, mitigate, and resolve issues encountered during your experiments.
Section 1: Troubleshooting Guide
This section addresses specific, common problems observed during the hydrogenation of nitroaromatics. Each answer provides a diagnostic approach and actionable solutions based on fundamental catalytic principles.
Q1: My reaction has stalled. Why is the conversion of my nitroaromatic starting material low or zero?
A1: Low or no conversion is one of the most frequent issues and can be traced back to several factors related to the catalyst, reaction conditions, or reagents. A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Catalyst Inactivity: This is the primary suspect.
-
Poisoning: The catalyst's active sites may be blocked by chemical impurities.[3] Common poisons for noble metal catalysts (e.g., Pd, Pt, Ni) include sulfur compounds (thiols, thioethers), nitrogen-containing heterocycles, heavy metal ions, and even excess water.[3][4][5] These impurities can originate from the starting material, solvent, or hydrogen gas.
-
Solution: Use high-purity, anhydrous solvents and reagents. If the substrate is suspected to contain poisons, consider purification (e.g., recrystallization, charcoal treatment) before the reaction. If poisoning is confirmed, the catalyst will likely need to be replaced.[3]
-
-
Improper Handling/Storage: Many hydrogenation catalysts, especially pyrophoric types like Raney Nickel or dry Palladium on Carbon (Pd/C), can deactivate upon exposure to air.[3]
-
Solution: Always handle and store catalysts under an inert atmosphere (e.g., nitrogen or argon). It is often best to use a fresh batch of catalyst to rule out deactivation from poor storage.[3]
-
-
-
Suboptimal Reaction Conditions: The reaction environment must be conducive to the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).
-
Inadequate Hydrogen Pressure: For many substrates, a hydrogen-filled balloon (approx. 1 atm) is sufficient. However, sterically hindered or electronically deactivated nitroaromatics may require higher pressures.[3]
-
Solution: Increase hydrogen pressure using a Parr hydrogenator or a similar high-pressure reactor.
-
-
Poor Agitation: Inefficient stirring limits the mass transfer of hydrogen from the gas phase to the catalyst surface, making it the rate-limiting step.[3]
-
Solution: Ensure vigorous and efficient stirring to maintain a uniform suspension of the catalyst and maximize gas-liquid-solid contact.
-
-
Incorrect Temperature: While most hydrogenations proceed well at room temperature, some substrates require gentle heating. Conversely, excessive heat can promote side reactions or lead to thermal degradation (sintering) of the catalyst.[2][3]
-
Solution: Optimize the temperature. If the reaction is sluggish, try gentle heating (e.g., 40-50 °C). If side products are observed, consider running the reaction at a lower temperature.
-
-
-
Substrate and Solvent Issues:
-
Poor Solubility: If the nitroaromatic substrate is not fully dissolved, the reaction rate will be severely limited.
-
Solution: Select a solvent that completely dissolves the starting material. Common choices include methanol, ethanol, ethyl acetate, and THF.[3]
-
-
Below is a diagnostic workflow to systematically address low conversion issues.
Caption: Troubleshooting workflow for low conversion.
Q2: My reaction is producing significant byproducts like hydroxylamines, azoxy, or azo compounds. How can I improve selectivity to the desired amine?
A2: The formation of these byproducts is inherent to the reaction mechanism, which proceeds through nitroso and hydroxylamine intermediates.[3][6] Their accumulation and subsequent condensation reactions lead to azoxy and azo compounds.[3]
Potential Causes & Solutions:
-
Incomplete Hydrogenation: The primary cause is the accumulation of the N-arylhydroxylamine intermediate. This species can react with the nitroso intermediate to form an azoxy compound or with the starting nitroaromatic.
-
Solution: Ensure the reaction goes to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). If the reaction stalls, refer to the troubleshooting steps in Q1.
-
-
Reaction Conditions Favoring Condensation:
-
Low Hydrogen Availability: If the catalyst surface is "starved" of hydrogen due to poor mass transfer or low pressure, the hydrogenation of intermediates slows down, allowing more time for side reactions.
-
Solution: Increase hydrogen pressure and/or improve agitation to ensure the catalyst surface is saturated with hydrogen.[3]
-
-
Catalyst Activity/Type: A less active or partially deactivated catalyst may favor the formation of intermediates over the final amine product.
-
Solution: Consider switching to a more active catalyst, such as platinum on carbon (Pt/C) or Pearlman's catalyst (Pd(OH)₂/C), which can sometimes accelerate the reduction of the hydroxylamine intermediate.[3] Gold-based catalysts are also known for their high chemoselectivity in nitroaromatic hydrogenation.[7][8]
-
-
-
Substrate-Specific Issues: Some substrates are inherently prone to forming stable intermediates.
-
Solution: A change in solvent or the addition of an acidic or basic additive can sometimes alter the reaction pathway and suppress byproduct formation. For example, in the synthesis of p-aminophenol from nitrobenzene, an acidic medium is required to facilitate the Bamberger rearrangement of the N-phenylhydroxylamine intermediate.[2]
-
Section 2: General FAQs
This section covers broader concepts related to the science of catalyst deactivation.
Q1: What are the primary mechanisms of catalyst deactivation in nitroaromatic hydrogenation?
A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] The main mechanisms can be classified as chemical, thermal, and mechanical.[1][9]
-
Poisoning (Chemical Deactivation): This is the strong chemisorption of impurities onto the active sites, rendering them inaccessible to reactants.[9] This is a very common issue in nitroaromatic hydrogenation.
-
Fouling (Mechanical/Chemical Deactivation): This involves the physical deposition of substances from the fluid phase onto the catalyst surface and within its pores.[2] This can include carbonaceous residues (coke) or condensed, high-molecular-weight byproducts.
-
Sintering (Thermal Deactivation): At elevated temperatures, the small metal nanoparticles on the support can migrate and agglomerate into larger crystals.[2][9] This leads to an irreversible loss of active surface area.
-
Leaching (Chemical Deactivation): This is the dissolution of the active metal phase or the support material into the reaction medium, often facilitated by acidic or basic conditions or complexing agents.[10]
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Stereoselectivity in Reactions with 1-Nitro-2-(2-nitrovinyl)benzene
Welcome to the technical support center for researchers working with 1-nitro-2-(2-nitrovinyl)benzene. This guide is designed to provide in-depth, field-proven insights into the common stereoselectivity challenges encountered when using this highly versatile but electronically complex substrate. As a potent Michael acceptor, this compound is a valuable building block, but controlling the formation of new stereocenters during conjugate additions is paramount for successful synthesis campaigns. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Core Concepts: Understanding the Challenge
The reactivity of this compound is dominated by its nitrovinyl group, which is an excellent Michael acceptor due to the powerful electron-withdrawing effects of both nitro functionalities.[1] When a nucleophile adds to the β-position of the vinyl group, at least one new stereocenter is created. If the nucleophile itself is chiral or prochiral, a second stereocenter is formed, leading to the possibility of diastereomers (syn and anti) and enantiomers (R/S).
Stereoselectivity is the formation of an unequal mixture of stereoisomers.[2] It is subdivided into:
-
Diastereoselectivity: Preference for the formation of one diastereomer over another.[2]
-
Enantioselectivity: Preference for the formation of one enantiomer over another.[2]
Achieving high levels of both is often the primary goal and the primary challenge. This guide addresses the most frequent issues encountered in achieving this control.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I getting poor diastereoselectivity (dr ≈ 1:1) in my Michael addition?
Root Cause Analysis: Poor diastereoselectivity indicates that the transition states leading to the syn and anti products are very close in energy. The reaction is under kinetic control, but without a significant energy difference between the competing pathways, a nearly statistical mixture of diastereomers is formed. Key factors influencing this energy gap are the catalyst, solvent, temperature, and reactant concentration.
Troubleshooting Protocol:
-
Evaluate the Solvent System: Solvent polarity plays a critical role. Non-coordinating, less polar solvents often enhance diastereoselectivity by promoting a more organized, pre-associated state between the catalyst, electrophile, and nucleophile.
-
Lower the Reaction Temperature: Reducing the temperature will amplify the small energetic differences between the diastereomeric transition states, favoring the lower-energy pathway. While this may slow the reaction rate, it is one of the most reliable methods for improving diastereomeric ratios (dr).
-
Decrease Reactant Concentration: Diluting the reaction mixture can have a profoundly positive effect on diastereoselectivity.[3] This minimizes background (non-catalyzed) reactions and can favor a more ordered transition state, sometimes at the expense of a longer reaction time.[3]
-
Re-evaluate the Catalyst: If using a catalyst (e.g., a thiourea derivative), its structure is crucial for creating a chiral pocket that differentiates the diastereomeric transition states. Ensure the catalyst is appropriate for your specific substrate and nucleophile combination.
Troubleshooting Data Summary: The following table illustrates the typical effect of parameter changes on diastereoselectivity, based on common findings in asymmetric catalysis.
| Parameter Change | Typical Effect on Diastereomeric Ratio (dr) | Rationale |
| Solvent: THF → Toluene | Often an increase in dr | Toluene is less coordinating, potentially allowing for stronger catalyst-substrate interactions.[3] |
| Temperature: 25 °C → -20 °C | Significant increase in dr | Lower thermal energy makes it harder for the system to overcome the higher-energy transition state barrier.[4] |
| Concentration: 0.5 M → 0.125 M | Significant increase in dr | Favors the catalyzed pathway over background reactions and can reduce oligomerization.[3] |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Q2: My enantioselectivity is low (<90% ee). What are the likely causes?
Root Cause Analysis: Low enantiomeric excess (ee) in a catalytically controlled reaction suggests that the chiral catalyst is not effectively differentiating between the two prochiral faces of the reactants. This can stem from several issues: an inappropriate catalyst, suboptimal reaction conditions that favor a background (non-asymmetric) reaction, or catalyst deactivation.
Troubleshooting Protocol:
-
Verify Catalyst Purity and Handling: Chiral organocatalysts and ligands for metal catalysts must be of high purity. Ensure they have been stored correctly (e.g., under inert atmosphere if sensitive) and that any co-catalysts or additives are fresh.
-
Optimize Catalyst Loading: While counterintuitive, increasing catalyst loading is not always better. Too much catalyst can sometimes lead to aggregation or side reactions. Perform a screen from 1 mol% to 20 mol% to find the optimal loading.
-
Scrutinize the Solvent: As with diastereoselectivity, the solvent is critical. Some catalytic systems show dramatic changes in enantioselectivity with subtle solvent changes. Toluene, THF, and chlorinated solvents are common starting points.[3] For some organocatalyzed reactions, the presence of protic co-solvents can also be influential.
-
Consider the Catalyst's Mechanism: Understand how your catalyst is supposed to work.
-
Organocatalysts: Chiral amines like proline derivatives operate via enamine or iminium ion intermediates.[5][6] Thioureas and squaramides activate substrates through hydrogen bonding.[5] The nucleophile and electrophile must be compatible with this activation mode.
-
Metal Catalysts: Dinuclear zinc complexes, for example, can act as bifunctional catalysts, with one metal center activating the nucleophile and the other activating the nitroalkene electrophile.[3] The geometry of the ligand is paramount for creating the chiral environment.
-
Catalytic Cycle Visualization:
Caption: Face-selective attack directed by a chiral catalyst.
Q3: My reaction is plagued by oligomerization and low yield of the desired 1:1 adduct. How can I suppress this?
Root Cause Analysis: This is a very common issue when working with highly reactive Michael systems. The initial product of the Michael addition is a nitronate anion. This anion is itself a competent nucleophile and can add to another molecule of the starting this compound, leading to dimers, trimers, and eventually oligomers.[7] The key is to protonate the intermediate nitronate faster than it can react further.
Troubleshooting Protocol:
-
Employ a Proton Source: The most direct solution is to ensure a proton source is available to quench the intermediate nitronate.
-
Mildly Acidic Additives: In organocatalytic systems, additives like benzoic acid or even the catalyst itself (if it has an acidic proton, like a thiourea) can serve this role.
-
Co-solvent: Using a protic co-solvent like methanol or isopropanol in small quantities can sometimes help, but this must be carefully balanced as it can negatively impact stereoselectivity.
-
-
Control Stoichiometry and Addition Rate: Use a slight excess of the Michael acceptor (the dinitrostyrene) and add the nucleophile slowly via syringe pump. This keeps the concentration of the nucleophilic nitronate intermediate low at all times, minimizing its chance to participate in subsequent additions.
-
Utilize Bifunctional Catalysis: Catalysts like thioureas are particularly effective at mitigating this problem. They can activate the nitroalkene via hydrogen bonding while simultaneously positioning their N-H protons to stabilize or protonate the developing negative charge on the intermediate, thus preventing it from re-entering the reaction cycle.[7]
Experimental Protocols
Protocol A: General Procedure for a Diastereoselective Michael Addition of a Nitroalkane
This protocol is based on methodologies developed for thiourea-catalyzed additions to nitroalkenes, which are known to provide good yields and diastereoselectivities for 1,3-dinitro compounds.[7]
-
Preparation: To a dry vial under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired nitroalkane (e.g., 2-nitropropane, 1.2 equiv), and the thiourea catalyst (e.g., Takemoto's catalyst, 0.1 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.2 M).
-
Reaction: Stir the mixture at the desired temperature (e.g., 0 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR analysis of the crude reaction mixture.[3]
Protocol B: General Procedure for an Enantioselective Michael Addition of an Aldehyde
This protocol is adapted from well-established organocatalytic methods using chiral secondary amine catalysts.[4][6]
-
Preparation: In a dry vial, dissolve the chiral secondary amine catalyst (e.g., a diphenylprolinol silyl ether, 0.2 equiv) in the chosen solvent (e.g., hexane or toluene).
-
Nucleophile Addition: Add the aldehyde (e.g., isovaleraldehyde, 2.0 equiv) and stir for 10 minutes to allow for enamine formation.
-
Electrophile Addition: Add this compound (1.0 equiv).
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 4 °C) until the starting nitroalkene is consumed (monitor by TLC).
-
Workup: Quench the reaction with a buffer solution (e.g., pH 7 phosphate buffer). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.[3]
References
-
Trost, B. M., & Silverman, S. M. (2010). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. NIH Public Access, 130(49), 16510–16523. [Link]
-
Wang, J., et al. (2010). Highly diastereoselective and enantioselective direct Michael addition of phthalide derivatives to nitroolefins. Chemical Communications. [Link]
-
Cohen, D. T., et al. (2014). Enantioselective N-Heterocyclic Carbene-Catalyzed β-Hydroxylation of Enals Using Nitroarenes: An Atom Transfer Reaction That Proceeds via Single Electron Transfer. Journal of the American Chemical Society. [Link]
-
Deng, Z., et al. (2024). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Stereoselectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. Retrieved from [Link]
-
Slanina, Z., et al. (2011). Michael Additions of Aldehydes and Ketones to β‐Nitrostyrenes in an Ionic Liquid. Collection of Czechoslovak Chemical Communications. [Link]
-
Faghih Akhlaghi, M., et al. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Iranian Journal of Pharmaceutical Research. [Link]
-
Okino, T., et al. (2005). Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst. Michigan State University Department of Chemistry. [Link]
-
Lam, Y.-h., et al. (2012). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 3. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Synthesis of 1-Nitro-2-(2-nitrovinyl)benzene
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Nitro-2-(2-nitrovinyl)benzene. Here, we address common challenges and frequently asked questions to facilitate a successful and reproducible experimental workflow. Our focus is on providing in-depth technical insights and practical troubleshooting strategies to minimize byproduct formation and optimize product purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound, which typically proceeds via a Henry (nitroaldol) condensation, can be attributed to several factors. The primary culprits are often incomplete reaction, competing side reactions, and product loss during workup and purification.
Possible Causes and Solutions:
-
Incomplete Reaction: The Henry reaction is reversible.[1] To drive the reaction towards the product, ensure your starting materials, 2-nitrobenzaldehyde and nitromethane, are of high purity. The presence of impurities can inhibit the reaction.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. While strong bases like sodium hydroxide can be effective, they can also promote side reactions. Consider using a milder base such as ammonium acetate.[2] The reaction is often carried out in a protic solvent like methanol or ethanol at temperatures ranging from 0-5°C to moderate the reaction rate and improve selectivity.[3]
-
Side Reactions: The most common yield-reducing side reactions are polymerization of the product and the Cannizzaro reaction of the starting aldehyde. Strategies to mitigate these are discussed in detail in the following questions.
-
Product Loss During Workup: this compound has some solubility in organic solvents.[4] Ensure complete precipitation of the product from the reaction mixture, and minimize the volume of solvent used for washing the crude product.
| Parameter | Recommendation | Rationale |
| Base | Ammonium acetate or other mild bases | Minimizes side reactions like the Cannizzaro reaction and polymerization. |
| Solvent | Methanol or Ethanol | Protic solvents facilitate the reaction and product precipitation. |
| Temperature | 0-5°C | Controls the exothermic nature of the reaction and reduces byproduct formation. |
| Starting Materials | High Purity | Impurities can inhibit the catalyst and promote side reactions. |
Q2: My reaction mixture has turned into a dark, viscous tar. What is this byproduct and how can I prevent its formation?
The formation of a dark, tar-like substance is a common issue in nitrostyrene synthesis and is primarily due to the polymerization of the highly reactive this compound product.
Understanding and Preventing Polymerization:
-
Mechanism of Polymerization: The electron-withdrawing nitro group on the vinyl moiety makes the double bond highly susceptible to nucleophilic attack, leading to anionic polymerization. This process is often initiated by the basic conditions of the Henry reaction.
-
Prevention Strategies:
-
Temperature Control: Maintain a low reaction temperature (0-5°C) to minimize the rate of polymerization.
-
Use of Inhibitors: The addition of a radical inhibitor, such as Butylated Hydroxytoluene (BHT), to the reaction mixture can effectively prevent polymerization.
-
Controlled Base Addition: Add the base catalyst slowly and in a controlled manner to avoid localized high concentrations that can initiate polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation-initiated polymerization.
-
Q3: My final product is contaminated with an oily substance. How can I identify and eliminate this impurity?
An oily byproduct in the synthesis of nitrostyrenes is often the intermediate β-nitro alcohol, in this case, 1-(2-nitrophenyl)-2-nitroethanol. Its presence indicates incomplete dehydration of the initial aldol addition product.
Identification and Mitigation:
-
Identification: The β-nitro alcohol can be identified by spectroscopic methods. In the ¹H NMR spectrum, it will show a characteristic methine proton signal adjacent to the hydroxyl group, which will be absent in the desired product. Mass spectrometry will also show a molecular ion peak corresponding to the hydrated product (M+18).
-
Promoting Dehydration:
-
Acidic Workup: During the workup, careful acidification of the reaction mixture helps to facilitate the elimination of water from the β-nitro alcohol.
-
Azeotropic Removal of Water: In some protocols, azeotropic distillation with a suitable solvent can be employed to remove water and drive the dehydration to completion.
-
Thermal Dehydration: Gentle heating of the crude product can also promote dehydration, but this must be done cautiously to avoid polymerization.
-
Q4: I suspect a competing Cannizzaro reaction is consuming my starting aldehyde. How can I confirm this and suppress this side reaction?
The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (like 2-nitrobenzaldehyde) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[5]
Detection and Suppression:
-
Byproducts of the Cannizzaro Reaction: In this case, the byproducts would be 2-nitrobenzyl alcohol and 2-nitrobenzoic acid.
-
Identification: These byproducts can be identified by comparing the NMR and mass spectra of the crude product with those of authentic samples. 2-Nitrobenzyl alcohol will show a characteristic benzylic CH₂ peak in the ¹H NMR spectrum, while 2-nitrobenzoic acid will exhibit a carboxylic acid proton signal.
-
Suppression Strategies:
-
Use of Milder Bases: The Cannizzaro reaction is favored by strong bases. Switching to a milder base, such as ammonium acetate, can significantly reduce the occurrence of this side reaction.[6]
-
Stoichiometry Control: Using a slight excess of nitromethane can help to favor the Henry reaction over the self-condensation of the aldehyde.
-
Lower Reaction Temperature: As with other side reactions, maintaining a low temperature can help to suppress the Cannizzaro reaction.
-
Frequently Asked Questions (FAQs)
-
What is the expected yield for the synthesis of this compound?
-
Yields can vary depending on the specific conditions used, but a well-optimized reaction can be expected to produce yields in the range of 60-80%.
-
-
What is the best method for purifying the crude product?
-
Recrystallization is the most common and effective method for purifying this compound. A detailed protocol is provided below.
-
-
What are the key safety precautions to take during this synthesis?
-
Nitromethane is a flammable and potentially explosive compound and should be handled with care. 2-Nitrobenzaldehyde is an irritant. The product, this compound, is also an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
-
-
How can I monitor the progress of the reaction?
-
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system can be a mixture of hexane and ethyl acetate. The disappearance of the starting aldehyde and the appearance of the product spot can be visualized under UV light.
-
Experimental Protocols
Synthesis of this compound via Henry Condensation
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
-
2-Nitrobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Methanol
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1 equivalent) in methanol.
-
Add nitromethane (1.1 equivalents) to the solution.
-
Cool the flask to 0-5°C in an ice bath.
-
Slowly add a catalytic amount of ammonium acetate to the stirred solution.
-
Continue stirring the reaction mixture at 0-5°C and monitor its progress by TLC.
-
Once the reaction is complete (typically after several hours), slowly add cold 1 M hydrochloric acid to the reaction mixture with vigorous stirring until the solution is acidic.
-
A yellow precipitate of this compound should form.
-
Collect the crude product by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold methanol.
-
Dry the product under vacuum.
Purification by Recrystallization
Solvent Selection:
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a suitable choice for nitrostyrenes.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizing the Process: Diagrams
Reaction Mechanism and Side Reactions
Caption: Key reaction pathways in the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
-
ChemBK. (E)-1-(2-nitrovinyl)benzene. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Royal Society of Chemistry. SUPPLEMENTARY DATA - The Royal Society of Chemistry. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Royal Society of Chemistry. Supporting information Chiral modification of copper exchanged zeolite-y with cinchonidine and its Application in asymmetric Hen. [Link]
-
University of Missouri–St. Louis. Recrystallization1. [Link]
-
National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]
-
J-Stage. Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase. [Link]
-
Wikipedia. Cannizzaro reaction. [Link]
-
ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
SlidePlayer. Cannizzaro Reaction. [Link]
-
Chemistry LibreTexts. Cannizzaro Reaction. [Link]
-
Wikipedia. Henry reaction. [Link]
-
Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]
-
National Institutes of Health. Synthetic applications of the Cannizzaro reaction. [Link]
Sources
- 1. (2-Nitrovinyl)benzene | CAS#:102-96-5 | Chemsrc [chemsrc.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. Buy this compound | 3156-39-6 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. 1-Nitro-4-(2-nitrovinyl)benzene | C8H6N2O4 | CID 137842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Michael Additions to Dinitrostyrenes
Introduction for the Modern Researcher
Welcome to the technical support center for optimizing Michael additions to dinitrostyrenes. As potent Michael acceptors, dinitrostyrenes offer a rapid and efficient pathway to highly functionalized molecules, which are invaluable precursors in pharmaceutical development and complex organic synthesis. The presence of two nitro groups dramatically increases the electrophilicity of the β-carbon, making these substrates exceptionally reactive. However, this heightened reactivity can also lead to challenges, including unwanted side reactions, polymerization, and difficulties in controlling stereoselectivity.
This guide is structured to provide actionable solutions to common experimental hurdles. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work. We will explore troubleshooting common issues, delve into frequently asked questions, and provide standardized protocols to serve as a robust starting point for your optimizations.
Troubleshooting Guide: From Low Yields to Unwanted Products
This section addresses the most common problems encountered during Michael additions to dinitrostyrenes in a practical, question-and-answer format.
Issue 1: Low Yield or Complete Lack of Product Formation
Q: My reaction is not proceeding, or the yield of my desired adduct is unacceptably low. What are the primary causes and how can I fix this?
A: While dinitrostyrenes are highly reactive, low yields often point to issues with the nucleophile generation, catalyst inefficiency, or steric hindrance.
Potential Causes & Suggested Solutions:
-
Ineffective Nucleophile Generation: The Michael addition relies on the formation of a "soft" nucleophile (enolate, enamine, etc.). If the base is too weak or the pKa of the pronucleophile is too high, the concentration of the active nucleophile will be insufficient.
-
Solution: For common Michael donors like β-ketoesters or malonates, a mild base such as triethylamine (Et₃N) or DBU is often sufficient.[1] If you are using a less acidic pronucleophile, a stronger, non-nucleophilic base may be required. However, be cautious, as very strong bases can promote side reactions.[2] For organocatalyzed reactions using aldehydes or ketones, the catalyst itself is responsible for generating the nucleophilic enamine intermediate.[3]
-
-
Catalyst Incompatibility or Deactivation: The choice of catalyst is critical. For asymmetric reactions, the catalyst must create a well-defined chiral environment. In general, the catalyst must effectively activate the dinitrostyrene, the nucleophile, or both.
-
Solution: Bifunctional organocatalysts, such as thioureas or squaramides, are exceptionally effective for nitroalkenes. They activate the electrophile via hydrogen bonding to the nitro groups, increasing its reactivity.[4] For aldehyde or ketone additions, secondary amine catalysts (e.g., proline derivatives) are standard for forming the necessary enamine intermediate.[3][5] Screen a panel of catalysts with different steric and electronic properties.
-
-
Extreme Steric Hindrance: If both the Michael donor (e.g., an α,α-disubstituted aldehyde) and the dinitrostyrene are sterically bulky, the reaction rate can plummet.[3]
-
Solution: Increasing the reaction temperature may overcome the activation barrier, but often at the cost of selectivity. A more effective approach is to use a less hindered catalyst or a co-catalyst. Acidic additives, such as 4-nitrophenol, have been shown to accelerate these reactions, likely by facilitating the protonation of the nitronate intermediate.[6]
-
-
Poor Solvent Choice: The solvent can influence reactant solubility and the stability of charged intermediates or transition states.
Issue 2: Formation of Undesired Side Products
Q: My reaction is messy. Besides the starting materials, I am observing multiple other spots on my TLC plate. What are these side products and how can I suppress them?
A: The high reactivity of dinitrostyrenes can open pathways to several undesired products. The most common culprits are polymerization, retro-Michael/hydrolysis products, and oligomers.
Potential Causes & Suggested Solutions:
-
Polymerization of the Dinitrostyrene: Due to its extreme electron deficiency, dinitrostyrene can be polymerized by trace amounts of base or even by the generated nitronate intermediate.
-
Solution: Maintain a low concentration of the reactants by using slow addition (syringe pump) of the nucleophile or base to the reaction mixture. Running the reaction at a lower temperature can also mitigate polymerization. Ensure all reagents and solvents are pure and free of unknown basic impurities.
-
-
Retro-Michael Reaction and Hydrolysis: This is particularly problematic in amine-catalyzed additions of aldehydes. The catalyst (e.g., pyrrolidine) can attack the dinitrostyrene, leading to a retro-Aldol-type fragmentation that regenerates the precursor aldehyde of the nitrostyrene, especially if the forward Michael addition is slow due to sterics.[3]
-
Oligomerization via Nitronate Addition: When using nitroalkanes as nucleophiles, the resulting 1,3-dinitro adduct forms a nitronate anion intermediate. This intermediate can itself act as a nucleophile, adding to another molecule of dinitrostyrene and leading to oligomers.[1]
-
Solution: This is a classic challenge in 1,3-dinitro synthesis. Using a large excess of the nitroalkane nucleophile can statistically favor the desired 1:1 addition. Thiourea-based catalysts are particularly effective at stabilizing the intermediate and preventing oligomerization, even with near-stoichiometric amounts of the nucleophile.[1]
-
Issue 3: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Q: I have successfully formed the product, but as a mixture of stereoisomers. How can I improve the diastereo- and enantioselectivity?
A: Achieving high stereocontrol requires careful optimization of the catalyst, temperature, and solvent to favor a single, highly ordered transition state.
Potential Causes & Suggested Solutions:
-
Suboptimal Catalyst Choice: The catalyst is the primary source of stereochemical information. An ill-fitting catalyst will not create a sufficiently large energy difference between the competing diastereomeric transition states.
-
Solution: For asymmetric synthesis, screen a library of chiral catalysts. Bifunctional catalysts capable of activating both the nucleophile and electrophile often provide the highest levels of organization.[4] For example, a chiral primary amine-based catalyst can form an enamine with a ketone donor while its sulfonamide arm hydrogen-bonds to the dinitrostyrene, locking the geometry of the approach.[7][8]
-
-
High Reaction Temperature: At higher temperatures, there is enough thermal energy to overcome the small activation energy differences between competing pathways, leading to lower selectivity.
-
Solution: Lowering the reaction temperature is one of the most effective strategies for improving both diastereo- and enantioselectivity. Many highly selective Michael additions are run at temperatures ranging from 0 °C to as low as -40 °C.[7]
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly.
-
Solution: Non-polar solvents like toluene often enhance the effect of hydrogen-bonding catalysts by minimizing competing interactions with the solvent.[7] Experiment with a range of solvents of varying polarity to find the optimal medium for your specific catalyst-substrate combination.
-
Frequently Asked Questions (FAQs)
Q1: Why are dinitrostyrenes so much more reactive than standard α,β-unsaturated ketones? The reactivity of a Michael acceptor is dictated by the electrophilicity of the β-carbon. The two nitro groups are exceptionally powerful electron-withdrawing groups, acting through both resonance and inductive effects. This pulls electron density away from the carbon-carbon double bond far more effectively than a carbonyl group, making the β-carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack.[9]
Q2: What is the general mechanism for an organocatalyzed Michael addition to dinitrostyrene? The mechanism depends on the catalyst and nucleophile. A common and powerful approach uses a bifunctional thiourea-amine catalyst with a 1,3-dicarbonyl nucleophile. The reaction proceeds via a dual-activation mechanism where the basic amine deprotonates the dicarbonyl compound to form an enolate, while the thiourea moiety activates the dinitrostyrene by forming two hydrogen bonds with one of the nitro groups. This brings both reactants into close proximity within a chiral environment, facilitating a stereoselective C-C bond formation.
Q3: Can I use a strong base like LDA to deprotonate my nucleophile? While strong bases are effective for generating nucleophiles, they are often detrimental to Michael additions. Strong, "hard" bases tend to favor 1,2-addition (attack at the carbonyl group, if present) over the desired 1,4-conjugate addition.[2] For dinitrostyrenes, which lack a carbonyl, a strong base would aggressively promote polymerization or other side reactions. It is almost always preferable to use a mild, "soft" base or a catalytic system.
Q4: My purification is difficult due to the catalyst. What can I do? This is a common issue with organocatalysis. If the catalyst is amine-based, an acidic wash (e.g., dilute HCl) during workup can protonate the catalyst and extract it into the aqueous layer. Alternatively, consider using a polymer-supported or immobilized catalyst that can be removed by simple filtration.[10]
Data & Protocols
Table 1: Recommended Starting Conditions for Optimization
This table provides general starting points for the Michael addition of a common nucleophile (diethyl malonate) to a generic dinitrostyrene. Optimization is expected.
| Parameter | Recommended Condition | Rationale & Citation |
| Michael Donor | Diethyl Malonate (1.2 - 2.0 equiv.) | A slight excess of the nucleophile ensures complete consumption of the valuable dinitrostyrene and can suppress polymerization.[10] |
| Catalyst | Chiral Thiourea (e.g., Takemoto catalyst) (5-10 mol%) | Bifunctional thiourea catalysts are highly effective at activating nitroalkenes via hydrogen bonding.[1][4] |
| Base (if needed) | Triethylamine (10-20 mol%) | A mild organic base is often sufficient for acidic pronucleophiles and minimizes side reactions.[1] |
| Solvent | Toluene or Dichloromethane (DCM) | Toluene is excellent for hydrogen-bonding catalysis; DCM is a good general-purpose polar aprotic solvent.[1][7] |
| Temperature | 0 °C to -20 °C | Lower temperatures generally lead to higher stereoselectivity.[7] |
| Concentration | 0.1 - 0.2 M | Keeping the reaction relatively dilute can help prevent polymerization and oligomerization. |
General Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to 2,4-Dinitrostyrene
Disclaimer: This is a representative protocol and must be adapted and optimized for specific substrates and goals.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the chiral thiourea catalyst (e.g., (R,R)-Takemoto catalyst, 0.05 mmol, 10 mol%).
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Cool the solution to -20 °C in a cryocool bath. Add 2,4-dinitrostyrene (0.5 mmol, 1.0 equiv.) to the flask, followed by diethyl malonate (0.6 mmol, 1.2 equiv.).
-
Reaction Monitoring: Stir the reaction mixture vigorously at -20 °C. Monitor the consumption of the dinitrostyrene by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, remove the flask from the bath and concentrate the mixture directly under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent gradient will depend on the product's polarity but often starts with 5% ethyl acetate in hexanes, gradually increasing to 20-30%. The purified fractions are combined and concentrated to yield the final Michael adduct.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Visualizations: Mechanisms & Workflows
Diagram 1: Catalytic Cycle of a Bifunctional Thiourea Catalyst
This diagram illustrates the dual activation mechanism where the catalyst activates both the dinitrostyrene (electrophile) and the malonate (nucleophile).
Caption: Catalytic cycle of a bifunctional thiourea-amine catalyst in the Michael addition.
Diagram 2: Troubleshooting Workflow for Low Yields
This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: A decision tree for troubleshooting low yields in Michael additions.
References
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ethz.ch [ethz.ch]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Michael Acceptor Reactivity: Benchmarking 1-Nitro-2-(2-nitrovinyl)benzene
Introduction: The Michael Addition in Modern Chemistry
The Michael addition, or conjugate addition, reaction stands as a cornerstone of modern organic synthesis and chemical biology. This powerful carbon-carbon and carbon-heteroatom bond-forming reaction involves the addition of a nucleophile (a Michael donor) to an electron-deficient alkene (a Michael acceptor).[1] Its applications are vast, ranging from the synthesis of complex natural products to the development of polymers and, critically, in the field of pharmacology. In drug development, the Michael acceptor moiety is a key component in many covalent inhibitors, which form a stable bond with a target protein, often leading to enhanced potency and prolonged duration of action.[2][3]
The reactivity of the Michael acceptor is a critical parameter that dictates the reaction's kinetics, selectivity, and suitability for a given application.[4][5] An acceptor that is too reactive may lead to off-target effects and toxicity, while one with insufficient reactivity may fail to engage its intended target effectively. This guide provides an in-depth comparison of the reactivity of various classes of Michael acceptors, with a special focus on the exceptionally potent, dually activated system: 1-nitro-2-(2-nitrovinyl)benzene . We will explore the structural and electronic features that govern reactivity and provide supporting experimental context to aid researchers, scientists, and drug development professionals in the rational selection of these vital chemical tools.
The "Super-Acceptor": this compound
This compound is a highly activated Michael acceptor whose reactivity is dramatically enhanced by the presence of two powerful electron-withdrawing nitro groups.
Structure and Unparalleled Electronic Activation
The exceptional electrophilicity of this compound stems from a synergistic electronic effect. The vinyl nitro group activates the carbon-carbon double bond towards nucleophilic attack, a characteristic feature of all nitroalkenes.[6][7] Additionally, the second nitro group at the ortho position of the benzene ring further withdraws electron density from the conjugated system.[8] This dual activation polarizes the double bond to an extreme degree, rendering the β-carbon exceptionally electron-deficient and thus highly susceptible to attack by a wide array of nucleophiles.[8]
Synthesis via Henry Condensation
This potent acceptor is typically synthesized through a Henry reaction (or nitroaldol reaction). The process involves the base-catalyzed condensation of 2-nitrobenzaldehyde with nitromethane, followed by dehydration to yield the final product.[8] Yields for this transformation are generally reported in the range of 40% to 65%.[8]
Caption: Synthesis of this compound via Henry Condensation.
A Comparative Landscape of Michael Acceptors
The reactivity of a Michael acceptor is primarily determined by the nature of its electron-withdrawing group (EWG). Here, we compare this compound's class (nitroalkenes) with other common classes of acceptors.
Nitroalkenes
Nitroalkenes, such as β-nitrostyrene, are widely recognized as some of the most reactive Michael acceptors available to synthetic chemists.[6][9] The nitro group is one of the strongest EWGs, leading to a highly polarized double bond that reacts rapidly with both soft and hard nucleophiles.[10] The reactivity of this compound represents an amplified version of this intrinsic reactivity due to its second activating group.
Vinyl Sulfones
The sulfonyl group (—SO₂R) is another exceptionally strong EWG. Consequently, vinyl sulfones like phenyl vinyl sulfone are highly efficient Michael acceptors.[11] Their reactivity is often comparable to that of nitroalkenes. Kinetic studies have shown that vinyl sulfones react selectively and more rapidly with thiols than acrylates, highlighting their high electrophilicity.[12] The rates of Michael additions to vinyl sulfones can vary by over three orders of magnitude depending on the other substituent on the sulfur atom.[13]
α,β-Unsaturated Aldehydes and Ketones (Enals and Enones)
This class includes common reagents like acrolein, methyl vinyl ketone (MVK), and chalcones.
-
Enals (e.g., Acrolein): The aldehyde carbonyl is a potent EWG, making enals highly reactive, often exhibiting reactivity that can lead to polymerization or undesired side reactions. Acrolein is among the most reactive α,β-unsaturated carbonyl compounds.[14]
-
Enones (e.g., MVK, Chalcone): The ketone carbonyl is also strongly activating. Reactivity is modulated by steric hindrance; for instance, the unhindered MVK is generally more reactive than chalcones, which possess bulky phenyl substituents.[2][15] The biological activity of many chalcones has been linked directly to their ability to act as Michael acceptors towards cellular thiols.[3][16]
α,β-Unsaturated Esters and Amides
-
Esters (e.g., Ethyl Acrylate): The ester group is a less powerful EWG compared to a ketone or aldehyde because the lone pair on the adjacent oxygen atom provides resonance donation, which partially counteracts the withdrawing effect.[17] As a result, acrylates are moderately reactive Michael acceptors, a property that makes them exceptionally useful in polymer synthesis and for reactions requiring controlled reactivity.[18]
-
Amides (e.g., Acrylamide): The amide group is an even weaker activator than the ester group due to the stronger electron-donating character of the nitrogen atom. Acrylamides are therefore among the least reactive, yet most stable, Michael acceptors. This attenuated reactivity is often exploited in drug design to fine-tune the covalent interaction with a biological target.[5]
Caption: General Reactivity Spectrum of Common Michael Acceptors.
Quantitative Reactivity Comparison
| Class | Michael Acceptor Example | Nucleophile | k₂ (M⁻¹s⁻¹) | Reference |
| Nitroalkenes | This compound | Thiol | Very High (Est.)* | [8] |
| Vinyl Sulfones | Phenyl Vinyl Sulfonate Esters | 2'-(Phenethyl)thiol | ~1.6 - 19.4 | [13] |
| α,β-Unsaturated Ketones | Cyclohexenone | Thiophenol | 4.5 x 10⁻³ | [19] |
| α,β-Unsaturated Esters | Ethyl Acrylate | Thiophenol | 1.0 x 10⁻² | [19] |
| α,β-Unsaturated Esters | Methyl Acrylate | Thiophenol | 1.2 x 10⁻² | [19] |
| α,β-Unsaturated Amides | Acrylamide | Thiol | 100 - 1000** | [19] |
*Direct kinetic data for this compound is sparse; however, its reactivity is qualitatively described as exceptionally high. Nitroalkenes are generally the most reactive Michael acceptors.[6][8] **Note: The high rate for acrylamide with generic "thiol" in water is cited from a secondary source and may reflect specific catalytic conditions (e.g., base catalysis), which significantly accelerates the reaction.[19] Generally, amides are considered less electrophilic than esters and ketones.
The data clearly illustrates the vast range of reactivities, spanning several orders of magnitude. The electrophilicity of the acceptor, governed by its EWG, is the primary determinant of the reaction rate.[20][21]
Experimental Protocol: Kinetic Analysis of a Michael Addition via UV-Vis Spectroscopy
This protocol provides a reliable method for determining the second-order rate constant of a Michael addition reaction, a crucial step in quantitatively assessing acceptor reactivity. We describe the reaction of a Michael acceptor with a thiol nucleophile (e.g., N-acetylcysteine).
Causality and Methodological Rationale
The choice of UV-Vis spectroscopy is based on the principle that the Michael acceptor, possessing a conjugated π-system, will have a distinct UV absorbance that the non-conjugated product will lack. By monitoring the decrease in absorbance at the acceptor's λ_max over time, we can determine the reaction rate.[19] To simplify the kinetics to a pseudo-first-order model, the nucleophile (thiol) is used in large excess (≥10-fold) relative to the Michael acceptor. This ensures the thiol concentration remains effectively constant throughout the reaction, making the observed rate dependent only on the concentration of the Michael acceptor.[5]
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the Michael acceptor (e.g., 10 mM in acetonitrile or DMSO).
-
Prepare a stock solution of the thiol nucleophile (e.g., 100 mM N-acetylcysteine) in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4). The buffer is critical to maintain a constant pH, as the ionization state of the thiol (thiol vs. thiolate) is pH-dependent and dramatically affects its nucleophilicity.[3][14]
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the predetermined λ_max of the Michael acceptor.
-
Equilibrate the instrument and the cuvette holder to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
-
Reaction Initiation and Data Acquisition:
-
In a quartz cuvette, add the buffered solution and the thiol stock solution to achieve the final desired concentration (e.g., 1-10 mM).
-
Use a buffer-only solution in the reference cuvette to blank the instrument.
-
Initiate the reaction by adding a small, precise volume of the Michael acceptor stock solution to the sample cuvette (final concentration e.g., 50-100 µM). Mix rapidly and thoroughly with a pipette.
-
Immediately begin recording the absorbance at λ_max as a function of time. The data acquisition rate should be appropriate for the reaction's half-life.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (t). For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line is equal to -k_obs (the negative of the observed pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Thiol] .
-
Repeat the experiment at several different thiol concentrations to verify the second-order nature of the reaction.
-
Caption: Experimental Workflow for Kinetic Analysis of a Michael Addition.
Conclusion
The reactivity of Michael acceptors spans a vast continuum, dictated primarily by the electronic properties of the activating group. At the apex of this reactivity spectrum lies This compound , a "super-activated" system whose electrophilicity is profoundly enhanced by two strategically placed nitro groups. Our comparative analysis places it and other nitroalkenes at the highest end of the reactivity scale, followed in decreasing order by vinyl sulfones, enals, enones, acrylates, and acrylamides.
This guide provides the foundational knowledge and practical protocols for researchers to understand, quantify, and compare these reactivities. The ability to rationally select a Michael acceptor—balancing potent reactivity with the necessary selectivity—is paramount for success in fields from materials science to medicinal chemistry. For applications demanding the utmost reactivity, this compound and related nitroalkenes are unparalleled, while other acceptors like acrylates and acrylamides offer a tunable and more moderate reactivity profile suitable for a different set of synthetic and biological challenges.
References
-
Title: Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors Source: Journal of the American Chemical Society URL: [Link]
-
Title: Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors Source: PubMed URL: [Link]
-
Title: Chalcones as Michael acceptors with cysteine. Source: ResearchGate URL: [Link]
-
Title: Local Electrophilicity Predicts the Toxicity-Relevant Reactivity of Michael Acceptors Source: ResearchGate URL: [Link]
-
Title: Local Electrophilicity Predicts the Toxicity-Relevant Reactivity of Michael Acceptors Source: The Journal of Physical Chemistry Letters - ACS Publications URL: [Link]
-
Title: Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Ethyl acrylate Source: Wikipedia URL: [Link]
-
Title: Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds Source: PubMed URL: [Link]
-
Title: Chalcone: A Privileged Structure in Medicinal Chemistry Source: Chemical Reviews URL: [Link]
-
Title: phenyl vinyl sulfone and sulfoxide Source: Organic Syntheses Procedure URL: [Link]
-
Title: Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes Source: RSC Publishing URL: [Link]
-
Title: Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors Source: PubMed URL: [Link]
-
Title: Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition Source: NIH URL: [Link]
-
Title: Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols Source: PubMed URL: [Link]
-
Title: Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction Source: PubMed Central URL: [Link]
-
Title: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: PubMed Central URL: [Link]
-
Title: Catalytic asymmetric conjugate addition of isocyanoacetate to (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile, a reactive class of Michael acceptor Source: RSC Publishing URL: [Link]
-
Title: Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: The influence of Michael acceptors on the structural reactivity of renewable fuels Source: SpringerLink URL: [Link]
-
Title: Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction Source: Polymer Chemistry (RSC Publishing) URL: [Link]
-
Title: Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis Source: PubMed Central URL: [Link]
-
Title: Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles Source: ACS Publications URL: [Link]
-
Title: Asymmetric sulfa‐Michael addition of thiols (50) to phenyl vinyl sulfone (51). Source: ResearchGate URL: [Link]
-
Title: Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks Source: ResearchGate URL: [Link]
-
Title: Asymmetric Michael Reaction of Aldehydes and Nitroalkenes Source: Organic Syntheses URL: [Link]
-
Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]
-
Title: michael-type addition of nitroalkanes to nitroalkenes in water: synthesis of 1,3-dinitro compounds Source: ResearchGate URL: [Link]
-
Title: Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes Source: MDPI URL: [Link]
-
Title: Michael additions of acrylonitrile with various alcohols over CO32 Source: ResearchGate URL: [Link]
-
Title: A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst Source: arkat-usa.org URL: [Link]
-
Title: Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors Source: PubMed Central URL: [Link]
-
Title: β-Nitrostyrene Source: Wikipedia URL: [Link]
-
Title: (PDF) DFT studies on the mechanism of the Michael reaction: thiolates with acrilonitrile like acceptor Source: ResearchGate URL: [Link]
-
Title: Dienophilic properties of phenyl vinyl sulfone and trans-1-(phenylsulfonyl)-2-(trimethylsilyl)ethylene. Their utilization as synthons for ethylene, 1-alkenes, acetylene, and monosubstituted alkynes in the construction of functionalized six-membered rings via [4 + 2] .pi. cycloaddition methodology Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization Source: Polymer Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Nitro-2-(2-nitrovinyl)benzene as a Dienophile in Diels-Alder Reactions
Abstract
The Diels-Alder reaction, a cornerstone of modern organic synthesis for the construction of six-membered rings, relies fundamentally on the electronic interplay between a conjugated diene and a dienophile.[1] The reactivity of the dienophile is paramount and is significantly enhanced by the presence of electron-withdrawing groups (EWGs). This guide provides an in-depth comparison of 1-Nitro-2-(2-nitrovinyl)benzene, a highly activated substrate, with other conventional dienophiles. We will explore the mechanistic principles governing its reactivity, present a comparative analysis based on established structure-activity relationships, and provide a foundational experimental protocol for its application.
The Diels-Alder Reaction: A Mechanistic Overview
The Diels-Alder reaction is a concerted, pericyclic reaction involving the [4+2] cycloaddition of a 4π-electron component (the conjugated diene) and a 2π-electron component (the dienophile) to form a cyclohexene ring.[1][2] The reaction's efficiency is largely governed by Frontier Molecular Orbital (FMO) theory, which posits that the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3][4]
The rate of the reaction is accelerated when the energy gap between the diene's HOMO and the dienophile's LUMO is minimized.[4] This is achieved by:
-
Increasing the diene's reactivity with electron-donating groups (EDGs), which raise the energy of its HOMO.[5]
-
Increasing the dienophile's reactivity with electron-withdrawing groups (EWGs), which lower the energy of its LUMO.[3][5]
Common EWGs that enhance dienophile reactivity include carbonyls (aldehydes, ketones, esters), nitriles, and particularly, nitro groups.[2]
Figure 1: General mechanism of the Diels-Alder reaction.
Profile of a Potent Dienophile: this compound
This compound, with the chemical formula C₈H₆N₂O₄, is a dinitrated styrene derivative.[6] Its structure is primed for high reactivity in Diels-Alder reactions due to the powerful electron-withdrawing nature of its two nitro groups.[7]
-
Vinyl Nitro Group (-CH=CHNO₂): This group activates the double bond for cycloaddition by resonance and inductive effects, making the β-carbon highly electrophilic. This moiety alone makes it a potent Michael acceptor and dienophile.[7][8]
-
Aromatic Nitro Group (-NO₂): The second nitro group, positioned ortho to the nitrovinyl substituent on the benzene ring, further deactivates the entire π-system through its strong inductive and resonance effects. This synergistic effect significantly lowers the energy of the dienophile's LUMO, making it exceptionally reactive towards electron-rich dienes.[7]
The synthesis of this compound can be achieved through methods such as the Henry condensation reaction, typically by reacting 2-nitrobenzaldehyde with nitromethane in the presence of a base.[7]
Comparative Performance Analysis
To contextualize the reactivity of this compound, it is useful to compare it with other well-established dienophiles. The reactivity generally correlates with the electron-withdrawing strength and number of EWGs attached to the alkene.
| Dienophile | Structure | Key Features | Expected Relative Reactivity |
| Ethylene | ![]() | Unactivated; no EWGs. | Very Low |
| Methyl Acrylate | ![]() | Single, moderately activating ester group. | Moderate |
| Maleic Anhydride | ![]() | Two strong EWGs (carbonyls) in a cyclic system. A highly reactive benchmark.[5] | Very High |
| β-Nitrostyrene | ![]() | Single, strongly activating nitro group.[8][9] | High |
| This compound | ![]() | Two powerful EWGs synergistically activating the dienophile π-system.[7] | Exceptionally High |
Analysis: The dinitrated structure of this compound suggests a reactivity that surpasses many common dienophiles. While β-nitrostyrene is already a good dienophile, the addition of a second nitro group on the aromatic ring creates a profoundly electron-deficient system.[7] This makes this compound an excellent candidate for reactions with less reactive, electron-neutral, or even moderately electron-poor dienes, or for achieving high yields under milder thermal conditions than would be required for dienophiles like methyl acrylate.
Figure 2: Hierarchy of dienophile reactivity based on EWG activation.
Experimental Protocol: General Procedure for Diels-Alder Reaction
This section provides a representative protocol for a Diels-Alder reaction using a highly activated dienophile like this compound with a reactive diene such as freshly cracked cyclopentadiene.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitro compounds can be energetic and should be handled with care.
Materials:
-
This compound (1.0 eq)
-
Cyclopentadiene, freshly prepared from dicyclopentadiene (1.1 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Ethyl Acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the dienophile in a minimal amount of anhydrous solvent (e.g., 5-10 mL per mmol of dienophile).
-
Diene Addition: Cool the solution in an ice bath. Slowly add freshly cracked cyclopentadiene (1.1 eq) dropwise to the stirred solution. The high reactivity may lead to an exothermic reaction.[10]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Given the high reactivity, the reaction may be complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (reflux) may be applied if the reaction is sluggish at room temperature.[11]
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel to isolate the desired cycloadduct.[7][11]
-
Characterization: Analyze the purified product using standard techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure and purity.
Figure 3: Standard workflow for a Diels-Alder experiment.
Conclusion
This compound stands out as a superior dienophile for Diels-Alder cycloadditions. The synergistic effect of two potent nitro-based electron-withdrawing groups results in a highly electron-deficient alkene, primed for rapid and efficient reaction with a wide range of conjugated dienes. This enhanced reactivity allows for the use of milder reaction conditions and can be exploited in the synthesis of complex polycyclic frameworks, making it a valuable tool for researchers in organic synthesis and drug development. While its stability and handling require appropriate safety measures, its synthetic potential is considerable.
References
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]
-
Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. [Link]
-
Unknown. Diels-Alder Reaction Lab Protocol. [Link]
-
CHEM-333. Lab experiment 11: The Diels-Alder Reaction. [Link]
-
Studylib. Diels-Alder Reaction Lab Procedure. [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. [Link]
-
Khan Academy. Diels-Alder reaction. [Link]
-
Unknown. 14. The Diels-Alder Cycloaddition Reaction. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. [Link]
-
ACS Publications. (2022, May 9). Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles. [Link]
-
ACS Publications. A Diels-Alder reaction experiment. [Link]
-
Pearson+. Which dienophile in each pair is more reactive in a Diels–Alder reaction?. [Link]
-
W. W. Norton & Company. 14.5 Characteristics of the Diels–Alder Reaction. [Link]
-
YouTube. (2019, November 14). Reactivity of Dienes and Dienophiles in Diels-Alder reaction. [Link]
-
MDPI. A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. [Link]
-
Wikipedia. β-Nitrostyrene. [Link]
-
ChemTube3D. Identifying a Diels-Alder Reaction. [Link]
-
ChemBK. (E)-1-(2-nitrovinyl)benzene. [Link]
-
PubChem. 1-Nitro-4-(2-nitrovinyl)benzene. [Link]
-
MDPI. (2022). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. [Link]
-
ResearchGate. Scheme 2: The Diels-Alder reaction of nitrostyrene 1h with spiro[2.4]hepta-4,6-diene. [Link]
-
Sciforum. Nitroquinolines as dienophiles in polar Diels-Alder reactions. [Link]
-
NIST WebBook. Benzene, (2-nitroethenyl)-. [Link]
-
NIH National Library of Medicine. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy this compound | 3156-39-6 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to the Synthesis of 1-Nitro-2-(2-nitrovinyl)benzene: Classical and Modern Approaches
Introduction
1-Nitro-2-(2-nitrovinyl)benzene is a versatile organic compound characterized by two electron-withdrawing nitro groups, which significantly influence its electronic properties and chemical reactivity.[1] This molecular architecture makes it a valuable building block in organic synthesis, particularly as a precursor for more complex nitrogen-containing molecules like alkaloids and pharmaceuticals.[1] The nitrovinyl group, a potent Michael acceptor, readily undergoes nucleophilic additions, while the nitro groups on the benzene ring can be reduced to amines, opening pathways for constructing various heterocyclic systems.[1]
This guide provides an in-depth comparison of the primary synthetic route to this compound—the Henry (nitroaldol) reaction—and explores modern catalytic variations that offer improved performance. We will dissect the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present comparative data to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Part 1: The Classical Henry Condensation Route
The most fundamental and widely employed method for synthesizing β-nitrostyrenes, including this compound, is the Henry reaction.[1] Discovered by Louis Henry in 1895, this reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound (an aldehyde or ketone).[2] In this specific synthesis, 2-nitrobenzaldehyde is condensed with nitromethane.
Reaction Mechanism
The Henry reaction proceeds via a reversible, multi-step mechanism:[2]
-
Deprotonation: A base removes the acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. The pKa of nitromethane is approximately 17, making this step feasible with common bases.[2]
-
Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde, forming a β-nitro alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the conjugate acid of the base, yielding a β-nitro alcohol, (R)-(+)-2-Nitro-1-(2-nitrophenyl)ethan-1-ol.[3]
-
Dehydration: This intermediate alcohol readily undergoes base-catalyzed dehydration to yield the final product, this compound, as the more stable (E)-isomer. If isolation of the β-nitro alcohol is desired, only small amounts of base should be used.[4]
Caption: Mechanism of the Henry Reaction for this compound synthesis.
Standard Experimental Protocol (Base-Catalyzed)
This protocol is adapted from established procedures for the synthesis of substituted β-nitrostyrenes.[5][6]
Reagents & Equipment:
-
2-Nitrobenzaldehyde
-
Nitromethane
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (0.1 mol) and nitromethane (0.1 mol) in 20 mL of methanol.
-
Cooling: Place the flask in an ice-salt bath to cool the solution, maintaining the temperature below 15 °C.
-
Base Addition: Prepare a cold solution of NaOH (0.2 M) in 10 mL of water. Add this solution dropwise to the stirring methanol mixture using a dropping funnel. The rate of addition should be controlled to keep the temperature below 15 °C. A precipitate will form as the base is added.[6]
-
Stirring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.
-
Quenching & Acidification: Add approximately 60 mL of ice-cold water to the reaction mixture to dissolve the pasty mass, resulting in a clear solution. Slowly and carefully add this solution to a beaker containing 20 mL of concentrated HCl diluted with 50 mL of water. A solid crystalline product will precipitate.
-
Isolation & Purification: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with cold water. The crude product can be recrystallized from ethanol to yield pure this compound.
Performance and Limitations
The classical Henry reaction is robust and straightforward. However, it has several limitations:
-
Moderate Yields: Typical yields for this specific conversion range from 40% to 65%.[1] Side reactions and the reversible nature of the initial steps can limit product formation.
-
Byproduct Formation: The use of strong bases like NaOH can promote side reactions, including polymerization and Cannizzaro reactions with the aldehyde.
-
Purification: The crude product often requires significant purification to remove unreacted starting materials and byproducts.
-
Stereoselectivity: While the (E)-isomer is thermodynamically favored, control over stereoselectivity can be poor without specific catalysts.
Part 2: Alternative and Modern Synthetic Approaches
To overcome the limitations of the classical method, researchers have developed several alternative strategies. These approaches primarily focus on using different catalytic systems to improve yield, selectivity, and reaction conditions.
Alternative 1: Ammonium Acetate Catalysis
A common and milder alternative to strong bases is the use of ammonium acetate in acetic acid. This system is effective for driving the reaction towards the dehydrated nitroalkene product.
Causality Behind Experimental Choices:
-
Catalyst System: Ammonium acetate acts as a weak base to facilitate the initial condensation, while the acetic acid solvent promotes the dehydration of the intermediate β-nitro alcohol. This combination is less harsh than strong bases, reducing side reactions.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for both the condensation and the subsequent elimination of water, driving the equilibrium towards the final product.
Experimental Protocol (Ammonium Acetate) This protocol is adapted from a general procedure for synthesizing β-nitrostyrenes.[7]
-
Reaction Setup: To a solution of ammonium acetate (2.4 eq) in 20 mL of acetic acid, add nitromethane (6.9 eq) followed by 2-nitrobenzaldehyde (1 eq).
-
Heating: Reflux the mixture at 100 °C for approximately six hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water. Adjust the pH to 7 with a 2M NaOH solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Alternative 2: Heterogeneous Solid Base Catalysis
The use of solid base catalysts represents a green chemistry approach, simplifying product isolation and catalyst recovery.[8][9] Layered double hydroxides (LDHs), such as hydrotalcites, have shown significant activity.[9]
Causality Behind Experimental Choices:
-
Catalyst: Solid base catalysts like calcined hydrotalcites provide basic sites on their surface, promoting the reaction without being dissolved in the reaction medium.[9] This heterogeneity prevents the need for aqueous workup to remove the catalyst and reduces salt waste.
-
Solvent-Free/Microwave Conditions: These catalysts are often effective under microwave irradiation or solvent-free conditions, which can dramatically reduce reaction times and energy consumption.[8][9]
Experimental Workflow (Heterogeneous Catalysis)
Caption: Workflow for Henry reaction using a recoverable heterogeneous catalyst.
Alternative 3: Asymmetric Catalysis with Metal Complexes
For applications requiring enantiomerically pure intermediates, asymmetric Henry reactions have been developed. These utilize chiral metal catalysts to control the stereochemistry of the initial C-C bond formation, yielding chiral β-nitro alcohols.
Causality Behind Experimental Choices:
-
Chiral Catalyst: A complex formed in situ from a metal salt (e.g., Cu(OAc)₂) and a chiral ligand (e.g., a bis(β-amino alcohol)) creates a chiral environment.[3][10] The aldehyde and nitronate coordinate to the metal center, allowing the chiral ligand to direct the nucleophilic attack to one face of the aldehyde, resulting in high enantioselectivity.[2]
-
Low Temperature: Performing the reaction at lower temperatures (e.g., 10-25 °C) enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3]
Experimental Protocol (Asymmetric Synthesis of the Alcohol Precursor) This protocol is for the synthesis of the chiral alcohol intermediate, which can then be dehydrated.[3]
-
Catalyst Formation: In a reaction vessel, stir a solution of the chiral ligand (e.g., L4 as described in the reference, 20 mol%) and Cu(OAc)₂·H₂O (20 mol%) in ethanol at room temperature for 20 minutes.[3]
-
Reactant Addition: Add 2-nitrobenzaldehyde (1 eq) to the catalyst solution. After 20 minutes of stirring, add nitromethane (10 eq).
-
Reaction: Stir the mixture for 24-48 hours at 25 °C.
-
Workup and Analysis: The resulting product, (R)-(+)-2-Nitro-1-(2-nitrophenyl)ethan-1-ol, can be isolated and its enantiomeric excess (ee) determined by chiral HPLC. Yields up to 99% with >94% ee have been reported for this step.[3]
Comparative Performance Data
| Synthesis Route | Catalyst System | Typical Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Henry | NaOH / Methanol | < 15 °C | 40 - 65[1] | Simple, inexpensive reagents | Moderate yield, side reactions, difficult purification |
| Ammonium Acetate | NH₄OAc / Acetic Acid | Reflux (100 °C) | ~50 - 80[7] | Milder conditions, good for dehydration | Requires high temperature, acidic conditions |
| Heterogeneous | Layered Double Hydroxide (LDH) | 90 °C or Microwave | > 90[8][9] | Green, reusable catalyst, easy workup | Catalyst preparation required |
| Asymmetric | Chiral Ligand-Cu(OAc)₂ | 10 - 25 °C | > 90 (for alcohol)[3] | High enantioselectivity for precursor | Requires expensive chiral ligands, extra dehydration step |
Conclusion
The synthesis of this compound is most commonly achieved via the Henry reaction. While the classical strong-base-catalyzed method is functional, it suffers from moderate yields and purification challenges. Alternative approaches offer significant advantages. The use of ammonium acetate provides a milder and often higher-yielding route to the final dehydrated product. For environmentally conscious synthesis, heterogeneous solid base catalysts offer excellent yields and simplified workup procedures. Finally, for applications where stereochemistry is critical, asymmetric metal catalysis provides a powerful tool for producing the chiral β-nitro alcohol precursor with high enantioselectivity. The choice of method will ultimately depend on the specific requirements of the researcher, balancing factors such as cost, desired yield, purity, scalability, and stereochemical control.
References
-
PubChem. (n.d.). 1-Nitro-4-(2-nitrovinyl)benzene. Retrieved from [Link]
-
MDPI. (2021, October 8). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Henry Reaction of nitromethane (7) with 2-nitrobenzaldehyde (6a), ligands screening. Retrieved from [Link]
-
Scirp.org. (2018, April 30). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Retrieved from [Link]
-
NIST. (n.d.). m-(2-Nitrovinyl)nitrobenzene. Retrieved from [Link]
-
Scirp.org. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]
-
ResearchGate. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. scirp.org [scirp.org]
- 9. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Catalysts for the Henry Reaction of Nitroarenes
For researchers, medicinal chemists, and professionals in drug development, the Henry (or nitroaldol) reaction is a formidable tool in the synthetic arsenal for constructing carbon-carbon bonds. The reaction's products, β-nitro alcohols, are highly valuable intermediates, readily transformed into essential building blocks like β-amino alcohols and α-hydroxy carboxylic acids.[1][2][3] This guide provides an in-depth comparative analysis of the catalytic systems available for the Henry reaction of nitroarenes, offering experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection and experimental design.
The Significance of Catalysis in the Henry Reaction of Nitroarenes
The reaction between a nitroalkane and an aromatic aldehyde (a nitroarene) presents unique challenges and opportunities. While the fundamental reaction is base-catalyzed, achieving high yields and, critically, controlling stereochemistry necessitates the use of more sophisticated catalytic systems.[2][3] The choice of catalyst profoundly impacts the reaction's efficiency, selectivity (chemo-, diastereo-, and enantio-), and scalability. This guide will navigate the landscape of catalyst options, focusing on three principal classes: organocatalysts, metal-based catalysts, and heterogeneous catalysts.
Performance Comparison of Catalyst Classes
The selection of a catalyst is a critical decision in planning the synthesis of β-nitro alcohols. The following tables provide a comparative overview of representative catalysts for the Henry reaction of nitroarenes with nitromethane, highlighting key performance metrics such as yield, enantiomeric excess (ee), and diastereomeric ratio (dr).
Organocatalysts
Organocatalysts have emerged as a powerful, metal-free alternative for asymmetric synthesis.[1] Bifunctional catalysts, such as those incorporating thiourea or guanidine moieties, are particularly effective. They activate the nitroalkane and the aldehyde simultaneously through hydrogen bonding, facilitating a highly organized transition state.[1]
| Catalyst Type | Aldehyde | Yield (%) | ee (%) | Reference |
| Thiourea-based | Benzaldehyde | 95 | 92 | [1] |
| Guanidine-based | 4-Nitrobenzaldehyde | 92 | 88 | [1] |
| Cinchona Alkaloid | Benzaldehyde | 85 | 90 | [2] |
Metal-Based Catalysts
Transition metal complexes are among the most frequently employed catalysts for the asymmetric Henry reaction.[2] Chiral ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Copper, zinc, and cobalt complexes are particularly prevalent.
| Catalyst System | Aldehyde | Yield (%) | ee (%) | Reference |
| Cu(OAc)₂/Chiral Ligand | 4-Nitrobenzaldehyde | 99 | 92 | [4] |
| Zn(OTf)₂/N-methylephedrine | Benzaldehyde | High | High | [2] |
| Co-salen Complex | 2-Fluorobenzaldehyde | ~95 | High | [5] |
Heterogeneous Catalysts
Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, aligning with the principles of green chemistry. Metal-organic frameworks (MOFs) and supported metal nanoparticles are promising examples.
| Catalyst Type | Aldehyde | Yield (%) | dr (syn:anti) | Reference |
| Cu-MOF | 4-Nitrobenzaldehyde | 95 | 78:22 | [5] |
| Nd/Na Heterobimetallic | Various Aromatic | High | >40:1 (anti) | [6] |
Mechanistic Insights: Understanding Catalyst Function
The efficacy of a catalyst is rooted in its mechanism of action. Understanding these pathways is crucial for rational catalyst selection and optimization of reaction conditions.
Organocatalysis: A Dual Activation Approach
Bifunctional organocatalysts, such as thioureas and guanidines, operate through a dual activation mechanism. The acidic N-H protons of the thiourea moiety activate the aldehyde's carbonyl group via hydrogen bonding, increasing its electrophilicity. Simultaneously, the basic site of the catalyst deprotonates the nitroalkane to form a nitronate, which then attacks the activated aldehyde. This organized, bifunctional activation within the catalyst's chiral scaffold is the key to achieving high enantioselectivity.
Caption: Mechanism of a bifunctional organocatalyst in the Henry reaction.
Metal-Based Catalysis: Lewis Acid Activation
In metal-catalyzed Henry reactions, the metal center typically functions as a Lewis acid. It coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. The chiral ligand attached to the metal creates a sterically defined pocket that directs the approach of the nucleophilic nitronate, thereby controlling the stereochemistry of the newly formed stereocenters.
Caption: General mechanism for a metal-catalyzed asymmetric Henry reaction.
Experimental Protocols
To ensure the reproducibility and success of your experiments, the following detailed protocols are provided for representative catalytic systems.
Protocol 1: Organocatalyzed Henry Reaction of 4-Nitrobenzaldehyde
This protocol is adapted from methodologies employing bifunctional thiourea catalysts.
Materials:
-
4-Nitrobenzaldehyde
-
Nitromethane
-
Chiral thiourea catalyst
-
Toluene (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral thiourea catalyst (5-10 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) to the flask and stir for 5 minutes.
-
Add nitromethane (5.0 mmol, 5.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified β-nitro alcohol by standard analytical techniques (NMR, HRMS) and determine the enantiomeric excess by chiral HPLC.
Protocol 2: Copper-Catalyzed Asymmetric Henry Reaction
This protocol is a general procedure for copper(II)-catalyzed reactions with chiral ligands.
Materials:
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Nitromethane
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral bis(β-amino alcohol) ligand
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a vial, dissolve the chiral bis(β-amino alcohol) ligand (e.g., 20 mol%) and Cu(OAc)₂·H₂O (e.g., 20 mol%) in ethanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the catalyst complex.
-
Add the aromatic aldehyde (1.0 equiv) to the catalyst solution.
-
Add nitromethane (10.0 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25 °C) for 24-48 hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the final product.[7]
Experimental Workflow: Catalyst Screening
A systematic approach to catalyst screening is essential for identifying the optimal conditions for a new substrate.
Caption: A typical workflow for screening and optimizing catalysts for the Henry reaction.
Conclusion and Future Outlook
The catalytic Henry reaction of nitroarenes is a mature yet continuously evolving field. Organocatalysts offer a robust, metal-free option for achieving high enantioselectivity, while metal-based catalysts provide a broad and tunable platform for a wide range of substrates. The development of efficient and recyclable heterogeneous catalysts remains a key area of research, promising more sustainable and industrially viable processes.
This guide has provided a comparative overview to aid in the rational selection of a catalytic system for your specific synthetic needs. The choice of catalyst will ultimately depend on the desired stereochemical outcome, the nature of the substrates, and practical considerations such as cost and scalability. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided, researchers can confidently and efficiently harness the power of the Henry reaction in their synthetic endeavors.
References
-
Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]
-
ResearchGate. (2025). Organocatalytic Enantioselective Henry Reactions. [Link]
-
Wikipedia. (n.d.). Henry reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
-
Grokipedia. (n.d.). Henry reaction. [Link]
-
Constable, E. C., et al. (2009). Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry, 33(10), 2166-2173. [Link]
-
PMC. (2018). Functionalized Magnetic Nanoparticles as Catalysts for Enantioselective Henry Reaction. [Link]
-
Buchler GmbH. (n.d.). Enantioselective Henry Reaction (Nitroaldol Reaction). [Link]
-
ResearchGate. (2001). The Henry Reaction: Recent Examples. [Link]
-
RSC Publishing. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. [Link]
-
PMC. (2021). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. [Link]
-
Semantic Scholar. (2012). anti-Selective catalytic asymmetric nitroaldol reaction via a heterobimetallic heterogeneous catalyst. [Link]
-
Semantic Scholar. (2009). In search of enantioselective catalysts for the Henry reaction: are two metal centres better than one?. [Link]
-
MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. [Link]
-
ACS Publications. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. [Link]
-
University of Windsor. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction**. [Link]
-
NIH. (2013). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. [Link]
-
Semantic Scholar. (2011). Organocatalytic Enantioselective Henry Reactions. [Link]
-
ResearchGate. (n.d.). Screening of reaction conditions. [Link]
-
OSTI.GOV. (n.d.). Henry reaction resubmission. [Link]
-
MDPI. (n.d.). Special Issue : Catalysts for Henry Reaction. [Link]
-
RSC Publishing. (2017). 'From the mole to the molecule': ruthenium catalyzed nitroarene reduction studied with 'bench', high-throughput and single molecule fluorescence techniques. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. anti-Selective catalytic asymmetric nitroaldol reaction via a heterobimetallic heterogeneous catalyst. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
A Guide to the Structural Validation of 1-Nitro-2-(2-nitrovinyl)benzene by ¹H and ¹³C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible science. 1-Nitro-2-(2-nitrovinyl)benzene, a versatile building block in organic synthesis, presents a unique structural challenge due to the presence of two strongly electron-withdrawing nitro groups and a conjugated system. This guide provides an in-depth analysis of its structural validation using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, comparing predicted spectral data with experimental findings and outlining alternative characterization techniques.
The Imperative of Structural Integrity
This compound (CAS No: 3156-39-6, Molecular Formula: C₈H₆N₂O₄) is a key intermediate in the synthesis of various heterocyclic compounds and has been explored for its potential in materials science.[1][2] Its reactivity, particularly as a Michael acceptor, is dictated by the electronic effects of the nitro groups.[2] An incorrect structural assignment can lead to unforeseen reaction pathways, impurities in final products, and a misinterpretation of structure-activity relationships. Therefore, rigorous spectroscopic validation is not merely a procedural step but a fundamental requirement for scientific integrity.
Deciphering the Structure: A Predictive ¹H NMR Analysis
The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons in a molecule. Based on established substituent chemical shift (SCS) increments and data from analogous compounds, we can predict the ¹H NMR spectrum of this compound.
The primary determinants of the chemical shifts are the strong electron-withdrawing and anisotropic effects of the nitro groups (-NO₂) and the conjugated vinyl moiety. The ortho-disubstituted aromatic ring will exhibit a complex splitting pattern, while the vinyl protons' coupling constant will be indicative of their stereochemistry.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-α (vinyl) | ~ 8.4 | d | J = 13-15 | Strongly deshielded by the adjacent nitro group and the anisotropic effect of the benzene ring. |
| H-β (vinyl) | ~ 7.6 | d | J = 13-15 | Deshielded by conjugation with the aromatic ring and the nitro group. The large coupling constant is characteristic of a trans (E) configuration.[2] |
| H-3 | ~ 8.2 | dd | Jortho ≈ 8.0, Jmeta ≈ 1.5 | Deshielded by the ortho nitro group. |
| H-4 | ~ 7.8 | td | Jortho ≈ 7.5, Jmeta ≈ 1.5 | Influenced by both the nitro and nitrovinyl groups. |
| H-5 | ~ 7.7 | td | Jortho ≈ 7.5, Jmeta ≈ 1.5 | Influenced by both the nitro and nitrovinyl groups. |
| H-6 | ~ 7.9 | dd | Jortho ≈ 8.0, Jmeta ≈ 1.5 | Deshielded by the adjacent nitrovinyl group. |
Comparison with Experimental Data: Experimental data for this compound in DMSO-d₆ indicates that the aromatic protons appear as a complex multiplet between δ 7.78 and 8.20 ppm.[1] This is in good agreement with our predicted ranges. For a closely related compound, (E)-1-chloro-2-(2-nitrovinyl)benzene, the vinyl protons appear as doublets at δ 8.39 and δ 7.62-7.56 with a coupling constant of 13.7 Hz, further supporting our predictions for the vinyl proton shifts and their trans configuration.[3]
Probing the Carbon Skeleton: A Predictive ¹³C NMR Analysis
¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, with the strongly electron-withdrawing nitro groups causing significant downfield shifts for the carbons they are attached to or are in conjugation with.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~ 148 | Attached to the electron-withdrawing nitro group, causing a significant downfield shift. |
| C-2 | ~ 132 | Attached to the vinyl group, deshielded. |
| C-3 | ~ 125 | Aromatic CH. |
| C-4 | ~ 134 | Aromatic CH, deshielded by the para nitro group's influence. |
| C-5 | ~ 129 | Aromatic CH. |
| C-6 | ~ 130 | Aromatic CH. |
| C-α (vinyl) | ~ 140 | Attached to the electron-withdrawing nitro group, strongly deshielded. |
| C-β (vinyl) | ~ 137 | Deshielded by conjugation with the aromatic ring. |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structural validation, the following protocol should be followed:
-
Sample Preparation :
-
Accurately weigh 10-15 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
If further structural confirmation is needed, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Visualizing the Structure and NMR Logic
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR-based structural validation.
Alternative and Complementary Analytical Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides the most robust validation.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed connectivity and electronic environment of H and C atoms. | Unambiguous structural determination. | Requires soluble sample, relatively lower sensitivity for ¹³C. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, requires small sample amount. | Provides limited connectivity information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula. | Isomers can be difficult to distinguish. |
| UV-Vis Spectroscopy | Information about the conjugated π-electron system. | Quantitative analysis, sensitive to conjugation. | Broad absorption bands, limited structural detail. |
For this compound, an FTIR spectrum would be expected to show strong characteristic peaks for the asymmetric and symmetric stretching of the nitro groups (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[1] High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. UV-Vis spectroscopy would reveal absorption maxima characteristic of the extended conjugated system, which are sensitive to the substitution pattern on the benzene ring.[4]
Conclusion
The structural validation of this compound is reliably achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. By comparing predicted chemical shifts and coupling constants with experimental data, researchers can confidently confirm the identity and stereochemistry of this important synthetic intermediate. The integration of complementary techniques such as FTIR, mass spectrometry, and UV-Vis spectroscopy provides an additional layer of certainty, ensuring the integrity and reproducibility of subsequent research and development efforts. This rigorous analytical approach is indispensable for advancing the fields of medicinal chemistry and materials science.
References
-
PubChem. 1-Nitro-4-(2-nitrovinyl)benzene. National Center for Biotechnology Information. [Link]
-
ResearchGate. A ATR-FTIR and B UV–Vis spectra of: (a) 4-amino-3-nitrostyrene monomer... [Link]
-
Royal Society of Chemistry. A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). [Link]
-
ResearchGate. UV‐Vis absorption spectra of enamine (IIj, 0.05 M), β‐nitrostyrene... [Link]
-
National Center for Biotechnology Information. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. [Link]
Sources
A Spectroscopic Vademecum for the Dinitrostyrenes: An Isomeric Comparison
For the Discerning Researcher: A Comparative Guide to the Spectroscopic Nuances of Ortho, Meta, and Para Dinitrostyrenes
In the realm of synthetic chemistry and drug development, the dinitrostyrenes represent a class of compounds with significant synthetic utility, often serving as precursors to a variety of bioactive molecules. The positional isomerism of the nitro groups on the phenyl ring—ortho, meta, and para—imparts distinct electronic and steric characteristics to each molecule. These differences are profoundly reflected in their spectroscopic signatures. This guide offers an in-depth comparative analysis of the spectroscopic properties of ortho-, meta-, and para-dinitrostyrene, providing the experimental data and theoretical framework necessary for their unambiguous identification and characterization.
The Electronic Landscape: A Tale of Three Isomers
The position of the two electron-withdrawing nitro groups on the aromatic ring dictates the extent of conjugation and the overall electronic distribution within each dinitrostyrene isomer. This, in turn, governs their interaction with electromagnetic radiation, leading to unique fingerprints in UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy.
-
Para-Dinitrostyrene: In the para isomer, one nitro group is in direct conjugation with the styrenyl double bond, while the second nitro group is positioned at the opposite end of the phenyl ring. This extended conjugation allows for significant charge delocalization, influencing its spectroscopic properties.
-
Ortho-Dinitrostyrene: The ortho isomer experiences significant steric hindrance due to the proximity of the two nitro groups. This steric strain can force one or both nitro groups out of the plane of the phenyl ring, disrupting conjugation and leading to distinct spectroscopic features compared to the other isomers.
-
Meta-Dinitrostyrene: In the meta isomer, neither of the nitro groups is in direct conjugation with the styrenyl moiety. Their electron-withdrawing effects are primarily inductive, leading to a different electronic environment compared to the ortho and para isomers.
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is particularly sensitive to the extent of conjugation.
| Isomer | Expected λmax (nm) | Rationale |
| Para-Dinitrostyrene | Longest λmax | The extended π-conjugated system, involving the phenyl ring, the styrenyl double bond, and one of the nitro groups, results in the smallest HOMO-LUMO energy gap among the three isomers. This allows for the absorption of lower energy (longer wavelength) light. |
| Ortho-Dinitrostyrene | Intermediate λmax | Steric hindrance between the adjacent nitro groups may force one or both out of the plane of the aromatic ring, disrupting the coplanarity of the conjugated system. This would lead to a hypsochromic (blue) shift compared to the para isomer. |
| Meta-Dinitrostyrene | Shortest λmax | The lack of direct conjugation between the nitro groups and the styrenyl double bond results in a larger HOMO-LUMO gap. Consequently, a higher energy (shorter wavelength) of light is required for electronic excitation. |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of each dinitrostyrene isomer in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Record the absorption spectrum of each solution from approximately 200 nm to 500 nm, using the pure solvent as a reference.
-
Analysis: Determine the wavelength of maximum absorbance (λmax) for each isomer.
Infrared Spectroscopy: A Vibrational Fingerprint
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups and overall structure. The key distinguishing features for the dinitrostyrene isomers are found in the regions of nitro group stretching and C-H out-of-plane bending.
| Isomer | Key IR Absorptions (cm⁻¹) | Interpretation |
| Para-Dinitrostyrene | ~850-810 (strong) | This strong absorption is characteristic of the C-H out-of-plane bending of two adjacent hydrogens on a para-substituted benzene ring. The symmetric and asymmetric stretching of the NO₂ groups will appear around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. |
| Ortho-Dinitrostyrene | ~770-735 (strong) | This band corresponds to the C-H out-of-plane bending of four adjacent hydrogens on an ortho-substituted benzene ring. Due to steric interactions, the nitro group stretching bands may be broadened or shifted. |
| Meta-Dinitrostyrene | ~880-860 (strong), ~780-750 (strong), ~710-690 (strong) | Meta-substituted benzenes typically show a combination of strong C-H out-of-plane bending bands. The presence of three distinct bands in this region can be a strong indicator of the meta isomer. |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from approximately 4000 cm⁻¹ to 600 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the nitro groups and the C-H out-of-plane bending region to differentiate the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
¹H NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. The chemical shifts and coupling constants of the aromatic and vinylic protons provide definitive evidence for the isomeric form of dinitrostyrene.
Expected ¹H NMR Spectral Patterns:
-
Para-Dinitrostyrene: Due to the symmetry of the molecule, the aromatic region is expected to show two doublets, each integrating to two protons. The vinylic protons will appear as two doublets with a large coupling constant (~16 Hz), characteristic of a trans-alkene.
-
Ortho-Dinitrostyrene: The aromatic region will be more complex, exhibiting four distinct multiplets, each integrating to one proton. The chemical shifts of the aromatic protons will be influenced by the anisotropic effects and steric compression from the nearby nitro groups. The vinylic protons will also appear as two doublets.
-
Meta-Dinitrostyrene: The aromatic region will display a complex pattern of four multiplets, each corresponding to a single proton. The proton situated between the two nitro groups is expected to be the most deshielded (downfield). The vinylic protons will present as two doublets.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the dinitrostyrene isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns of the aromatic and vinylic protons to confirm the isomeric structure.
Synthesis of Dinitrostyrene Isomers: A General Protocol
The dinitrostyrene isomers can be synthesized via a Henry-Knoevenagel condensation reaction between the corresponding dinitrobenzaldehyde and nitromethane.
Caption: General workflow for the synthesis of dinitrostyrene isomers.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate dinitrobenzaldehyde isomer in a suitable solvent such as glacial acetic acid.
-
Addition of Reagents: Add nitromethane and a catalytic amount of a base, such as ammonium acetate.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into ice-water. The solid product will precipitate out.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dinitrostyrene isomer.
Conclusion
The ortho, meta, and para isomers of dinitrostyrene, while sharing the same molecular formula, are distinct chemical entities with unique spectroscopic properties. A thorough understanding of their UV-Visible, IR, and NMR spectra is paramount for their accurate identification and for ensuring the integrity of subsequent synthetic transformations. This guide provides the foundational knowledge and experimental framework for researchers to confidently navigate the spectroscopic nuances of these important synthetic intermediates.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Organic Syntheses. [Link]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Nitro-2-(2-nitrovinyl)benzene
For researchers, scientists, and drug development professionals, the integrity of a synthesized compound is paramount. The presence of impurities, even in trace amounts, can significantly impact the outcome of downstream applications, from mechanistic studies to the efficacy and safety of potential drug candidates. This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized 1-Nitro-2-(2-nitrovinyl)benzene, a versatile building block in organic synthesis. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy, complete with experimental protocols and data interpretation.
The Synthetic Landscape: Understanding Potential Impurities
This compound is commonly synthesized via the Henry condensation reaction between 2-nitrobenzaldehyde and nitromethane.[1][2] This reaction, while effective, can lead to several impurities that must be identified and quantified to ensure the final product's quality.
Potential Impurities Include:
-
Unreacted Starting Materials: 2-nitrobenzaldehyde and nitromethane.
-
Intermediate Species: The β-nitro alcohol intermediate, 2-nitro-1-(2-nitrophenyl)ethanol, may persist if the dehydration step is incomplete.[3]
-
Isomers: The Z-isomer of this compound may form, although the E-isomer is generally the major product. Positional isomers of the nitro group on the benzene ring are also a possibility depending on the starting materials' purity.
-
Byproducts: Side reactions can lead to the formation of various byproducts, the nature of which depends on the specific reaction conditions.
The following diagram illustrates the synthesis pathway and the points at which impurities can arise.
Synthesis pathway of this compound and potential impurities.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on the specific information required, such as structural confirmation, quantification of impurities, or identification of unknown byproducts. Below is a comparative overview of the most effective methods for analyzing this compound.
| Technique | Principle | Strengths | Limitations | Primary Application |
| ¹H NMR | Measures the resonance of hydrogen nuclei in a magnetic field. | Provides detailed structural information, allows for quantification of impurities relative to the main compound. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Structural confirmation and quantification of major impurities. |
| HPLC-UV | Separates compounds based on their differential partitioning between a stationary and a mobile phase, with UV detection. | High sensitivity and resolution for separating isomers and non-volatile impurities. Excellent for quantitative analysis. | Requires reference standards for impurity identification. | Quantitative purity determination and separation of isomers. |
| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, with mass spectrometry detection. | Excellent for identifying volatile impurities and byproducts through mass fragmentation patterns. High sensitivity. | Not suitable for non-volatile or thermally labile compounds. | Identification of volatile starting materials and byproducts. |
| ATR-FTIR | Measures the absorption of infrared radiation by molecular vibrations. | Rapid and non-destructive, provides information about functional groups present. | Not suitable for quantification, provides limited structural information for complex mixtures. | Quick confirmation of functional groups and reaction monitoring. |
Experimental Protocols and Data Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful first-line technique for assessing the purity of this compound. It provides a "fingerprint" of the molecule and allows for the direct observation of impurities containing protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation:
A pure sample of (E)-1-Nitro-2-(2-nitrovinyl)benzene will exhibit characteristic signals. The aromatic protons will appear as a complex multiplet in the range of δ 7.78-8.20 ppm.[4] The vinyl protons are expected to appear as two doublets with a large coupling constant (J ≈ 13-15 Hz), indicative of the trans-configuration.[5]
Identifying Impurities:
-
2-Nitrobenzaldehyde: The aldehyde proton will appear as a singlet around δ 10.4 ppm.
-
Nitromethane: The methyl protons will appear as a singlet around δ 4.3 ppm.
-
2-nitro-1-(2-nitrophenyl)ethanol (Intermediate): Look for a multiplet for the benzylic proton (CH-OH) and a doublet for the methylene protons (CH₂-NO₂).
-
Z-isomer: The vinyl protons of the Z-isomer will have a smaller coupling constant (J ≈ 8-12 Hz) compared to the E-isomer.
Comparative ¹H NMR Spectra:
| Compound | Key ¹H NMR Signals (CDCl₃, illustrative) |
| Pure (E)-1-Nitro-2-(2-nitrovinyl)benzene | δ 8.1-7.6 (m, 4H, Ar-H), 8.05 (d, J=13.5 Hz, 1H, Ar-CH=), 7.85 (d, J=13.5 Hz, 1H, =CH-NO₂) |
| Crude Product (with impurities) | In addition to the product signals, may show: δ 10.4 (s, CHO), δ 4.3 (s, CH₃NO₂), signals for the β-nitro alcohol intermediate. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis, offering high resolution to separate closely related compounds.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Prepare further dilutions as necessary.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a column oven.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 70% A and 30% B, then ramp to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
HPLC Purity Analysis Workflow.
Data Interpretation:
The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Expected Retention Behavior:
-
Nitromethane: Being highly polar, it will elute very early, likely with the solvent front.
-
2-nitrobenzaldehyde: More polar than the product and will have a shorter retention time. A patent for separating benzaldehyde and nitrobenzaldehyde isomers suggests a retention time of around 35.9 minutes for 2-nitrobenzaldehyde under specific C18 conditions.[6]
-
2-nitro-1-(2-nitrophenyl)ethanol: The hydroxyl group makes it more polar than the final product, leading to an earlier elution.
-
This compound: Being less polar, it will have a longer retention time.
-
Z-isomer: The Z-isomer may have a slightly different retention time from the E-isomer, often eluting closely to it.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities, such as residual starting materials and certain byproducts.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC-MS system with a capillary column suitable for semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
GC-MS Impurity Profiling Workflow.
Data Interpretation:
The mass spectrum of this compound will show a molecular ion peak at m/z 194.[2][4] Fragmentation patterns can help confirm the structure. Impurities are identified by their unique retention times and mass spectra, which can be compared to library data.
Expected Mass Spectra of Impurities:
-
2-Nitrobenzaldehyde: Molecular ion at m/z 151. Characteristic fragments include the loss of the nitro group (m/z 105) and the loss of a hydrogen atom (m/z 150).[7]
-
Nitromethane: Molecular ion at m/z 61.
-
2-nitro-1-(2-nitrophenyl)ethanol: Molecular ion at m/z 212. Fragmentation may involve the loss of water and nitro groups.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a rapid technique for confirming the presence of key functional groups and monitoring the progress of the synthesis.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[8][9]
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation:
The FTIR spectrum of this compound will be dominated by the strong absorptions of the two nitro groups.
Comparative FTIR Data:
| Functional Group | Pure this compound | Impure Sample (with intermediate) |
| N-O Asymmetric Stretch | ~1520 cm⁻¹ (strong) | ~1520 cm⁻¹ |
| N-O Symmetric Stretch | ~1340 cm⁻¹ (strong) | ~1340 cm⁻¹ |
| C=C Stretch (vinyl) | ~1630 cm⁻¹ (medium) | ~1630 cm⁻¹ |
| O-H Stretch (alcohol) | Absent | Broad peak around 3400 cm⁻¹ |
The presence of a broad peak around 3400 cm⁻¹ in the spectrum of the crude product is a clear indication of the presence of the hydroxyl group from the β-nitro alcohol intermediate.
Conclusion: A Multi-faceted Approach to Purity Assessment
Ensuring the purity of synthesized this compound requires a multi-technique approach. ¹H NMR provides invaluable structural confirmation and quantification of major impurities. HPLC is the gold standard for high-resolution separation and precise quantitative purity determination. GC-MS is essential for identifying volatile starting materials and byproducts. Finally, ATR-FTIR offers a rapid and convenient method for confirming the presence of key functional groups and monitoring reaction completion. By judiciously applying these techniques, researchers can confidently assess the purity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific endeavors.
References
- CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents.
-
Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines - The Royal Society of Chemistry. Available at: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
ATR-FTIR Spectroscopy Basics - Mettler Toledo. Available at: [Link]
-
nitrobenzene - Organic Syntheses Procedure. Available at: [Link]
-
1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Available at: [Link]
-
Benzaldehyde, 2-nitro- - the NIST WebBook. Available at: [Link]
-
-
analytical methods. Available at: [Link]
-
-
1-Nitro-4-(2-nitrovinyl)benzene | C8H6N2O4 | CID 137842 - PubChem. Available at: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
Preparation of Nitrobenzene (Nitration of benzene). Available at: [Link]
-
IR: nitro groups. Available at: [Link]
-
The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza. Available at: [Link]
-
RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE - Revue Roumaine de Chimie -. Available at: [Link]
-
1H NMR Chemical Shift - Oregon State University. Available at: [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgewater College Digital Commons. Available at: [Link]
-
Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC - NIH. Available at: [Link]
-
How to make Nitrobenzene - YouTube. Available at: [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - Scirp.org. Available at: [Link]
-
Mechanisms of retention in HPLC. Available at: [Link]
-
Henry Reaction - Organic Chemistry Portal. Available at: [Link]
-
Analysis of VOC by P&T and GC/MS using nitrogen as a purge gas. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
- US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents.
-
Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers. Available at: [Link]
-
Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed. Available at: [Link]
-
(E)-1-(2-nitrovinyl)benzene - ChemBK. Available at: [Link]
-
Laboratory Preparation of Nitrobenzene, purification,Uses - Chemistry Notes. Available at: [Link]
-
Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media - ResearchGate. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Buy this compound | 3156-39-6 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. griffinanalytical.com [griffinanalytical.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Computational and Experimental Data for 1-Nitro-2-(2-nitrovinyl)benzene
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's properties is paramount. This guide provides an in-depth comparison of computational and experimental data for 1-Nitro-2-(2-nitrovinyl)benzene, a versatile building block in organic synthesis. By juxtaposing theoretical predictions with empirical findings, we aim to offer a comprehensive resource for those working with this and similar nitroaromatic compounds.
Introduction: The Synergy of In Silico and In Vitro Approaches
This compound, with the chemical formula C₈H₆N₂O₄, is a dinitrostyrene derivative of significant interest.[1] Its chemical behavior is dictated by the presence of two electron-withdrawing nitro groups, which activate the vinyl group for various chemical transformations.[2] Understanding the interplay between its structure and reactivity is crucial for its effective application.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to predict molecular properties, from geometry to spectroscopic signatures.[2] Experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide the tangible data to validate and refine these computational models. This guide will delve into both realms, highlighting their complementary nature.
Synthesis and Experimental Characterization
The primary route to this compound is the Henry condensation, a classic carbon-carbon bond-forming reaction. This involves the base-catalyzed reaction of 2-nitrobenzaldehyde with nitromethane.[2]
Experimental Protocol: Synthesis of this compound
A typical laboratory-scale synthesis is as follows:
-
To a solution of 2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol, add nitromethane (at least 1 equivalent).
-
Slowly add a base, for instance, sodium hydroxide or ammonium acetate, to catalyze the reaction.
-
The reaction mixture is typically stirred at a controlled temperature, often ranging from 0-5°C to room temperature, to ensure a high yield and minimize side products.[1]
-
Upon completion, the reaction is quenched, and the product is isolated through filtration or extraction.
-
Purification is generally achieved by recrystallization or column chromatography.
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the computational modeling of this compound.
Comparison of Experimental and Computational Data
A direct comparison between experimental and computationally predicted data is essential for validating the theoretical model and gaining a deeper understanding of the molecule's characteristics.
Table 2: Comparison of Experimental and Predicted Spectroscopic Data
| Parameter | Experimental Data | Expected Computational Correlation |
| ¹H NMR Chemical Shifts | Aromatic: 7.78-8.20 ppmVinyl: 8.12, 8.43 ppm | DFT methods like B3LYP generally show good agreement for proton chemical shifts, though absolute values may differ slightly. The relative ordering of shifts is often accurately predicted. |
| ¹³C NMR Chemical Shifts | Aromatic: ~125-135 ppmVinyl: ~136-141 ppm | Similar to ¹H NMR, DFT calculations can predict ¹³C NMR chemical shifts with reasonable accuracy, aiding in the assignment of experimental peaks. |
| IR Frequencies | N-O asymmetric stretch: ~1550-1475 cm⁻¹N-O symmetric stretch: ~1360-1290 cm⁻¹ [3] | DFT calculations can predict vibrational frequencies. These are often systematically overestimated but can be scaled to provide excellent agreement with experimental IR spectra, confirming the presence of functional groups. [2] |
| Molecular Geometry | (E)-configuration inferred from J-coupling | DFT calculations can determine the relative energies of the (E) and (Z) isomers, typically showing the (E)-isomer to be more stable due to reduced steric hindrance, which would corroborate the experimental findings. [2] |
Reactivity Insights: A Unified Perspective
Both experimental observations and computational models converge on the high reactivity of the nitrovinyl group in this compound as a Michael acceptor. [2]The potent electron-withdrawing nature of the two nitro groups renders the β-carbon of the vinyl moiety significantly electrophilic and thus susceptible to attack by a wide range of nucleophiles. [2] Computational studies can further illuminate this reactivity by:
-
Mapping the Electrostatic Potential: This can visually identify the electron-deficient regions of the molecule that are prone to nucleophilic attack.
-
Calculating HOMO-LUMO Energies: The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more readily polarizable and reactive.
-
Modeling Reaction Pathways: DFT can be used to model the entire reaction pathway of, for example, a Michael addition, including the structures and energies of reactants, transition states, and products. This provides a detailed mechanistic understanding that can be difficult to obtain through experiments alone. [2]
Conclusion
The study of this compound exemplifies the powerful synergy between experimental and computational chemistry. Experimental data provides the ground truth for the molecule's properties and reactivity, while computational modeling offers a predictive and mechanistic framework for understanding these observations. For researchers in drug development and organic synthesis, the integrated use of these approaches is invaluable for the rational design of new molecules and synthetic pathways.
References
-
Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines - The Royal Society of Chemistry. (URL: [Link])
-
IR: nitro groups. (URL: [Link])
Sources
A Comparative Guide to the Biological Activity of 1-Nitro-2-(2-nitrovinyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Chemical Architecture: A Foundation for Diverse Bioactivity
The 1-Nitro-2-(2-nitrovinyl)benzene core structure is characterized by a benzene ring substituted with a nitro group and a 2-nitrovinyl group in an ortho configuration. The powerful electron-withdrawing nature of the two nitro groups significantly influences the electronic properties of the molecule, rendering the vinyl group highly electrophilic.[1] This inherent reactivity makes these compounds excellent Michael acceptors, readily undergoing nucleophilic addition reactions with biological macromolecules, which is a key feature in their mechanism of action.[1]
Anticancer Activity: A Multifaceted Approach to Targeting Malignancies
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer activity is believed to stem from multiple mechanisms, including the inhibition of crucial cellular machinery like the proteasome and the disruption of the cytoskeleton.
Comparative Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of substituted aryl-2-nitrovinyl derivatives, which share a close structural resemblance to the this compound scaffold. These data highlight the influence of different substituents on their cytotoxic potency against human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cell lines.
| Compound ID | R Group (Substitution on the Phenyl Ring) | IC50 (µM) - MCF-7 | IC50 (µM) - PC-3 | Reference |
| 1a | H | > 50 | > 50 | [2] |
| 1b | 4-Cl | 34.65 | 45.32 | [2] |
| 1c | 4-CH3 | 42.11 | > 50 | [2] |
| 1d | 4-OCH3 | 25.87 | 38.91 | [2] |
| 2a | H | 15.23 | 28.64 | [2] |
| 2b | 4-Cl | 10.89 | 22.45 | [2] |
| 2c | 4-CH3 | 12.54 | 25.17 | [2] |
| 2d | 4-OCH3 | 0.71 | 17.79 | [2] |
Note: Compounds 2a-d possess a CH2OH group on the α-carbon of the nitrovinyl moiety.
Expert Analysis: The data clearly indicates that the presence of a hydroxyl group on the α-carbon of the Michael acceptor (compounds 2a-d) significantly enhances the cytotoxic activity compared to their counterparts lacking this group (compounds 1a-d).[2] Furthermore, the electronic properties of the substituent on the phenyl ring play a crucial role. The derivative with a para-methoxy group (2d) exhibited the most potent activity, with an impressive IC50 value of 0.71 µM against the MCF-7 cell line.[2] This suggests that electron-donating groups at the para position can increase the inhibitory potency.
Mechanisms of Anticancer Action
1. Proteasome Inhibition:
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells and a validated target in cancer therapy.[3] Several studies have indicated that nitro-containing compounds can act as proteasome inhibitors.[2][4] The electrophilic nature of the nitrovinyl group in this compound derivatives makes them susceptible to nucleophilic attack by residues in the active site of the 20S proteasome, leading to its inhibition.[2] This disruption of protein homeostasis induces the unfolded protein response and ultimately triggers apoptosis in cancer cells.[4]
Caption: Proteasome inhibition by this compound derivatives.
2. Tubulin Polymerization Inhibition:
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division.[5] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. While direct evidence for this compound derivatives is still emerging, related nitrovinyl compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Caption: Inhibition of tubulin polymerization by nitrovinylbenzene derivatives.
Antimicrobial Activity: Combating Bacterial Pathogens
The this compound scaffold has also been explored for its antimicrobial properties. The electron-deficient nature of the nitrovinyl group is again a key determinant of this activity.
Comparative Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of β-nitrostyrene derivatives against various bacterial strains, illustrating the impact of substitutions on their antimicrobial efficacy.
| Compound | Substitution | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. faecalis | MIC (µg/mL) - E. faecium | Reference |
| β-nitrostyrene | Unsubstituted | >128 | >128 | >128 | [7] |
| IVb | 3-hydroxy-4-methoxy-β-methyl | 8 | 16 | 16 | [7] |
| m-NPe | (E)-1-methyl-4-(2-nitrovinyl)benzene | Not Reported | Not Reported | Not Reported |
Note: Compound IVb is a β-methyl-β-nitrostyrene derivative. m-NPe was found to have an MIC of 100 µg/ml against Serratia marcescens.
Expert Analysis: The data suggests that the unsubstituted β-nitrostyrene has weak antibacterial activity. However, the introduction of substituents, such as in compound IVb, significantly enhances the potency against Gram-positive bacteria.[7] This highlights the importance of the substitution pattern on the benzene ring for modulating antimicrobial activity.
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of nitrovinylbenzene derivatives is thought to involve multiple targets. Their ability to act as Michael acceptors allows them to react with nucleophilic residues, such as cysteine, in essential bacterial enzymes, leading to their inactivation. Furthermore, some derivatives have been shown to act as quorum sensing inhibitors, disrupting bacterial communication and virulence.
Experimental Protocols
For researchers aiming to evaluate the biological activity of novel this compound derivatives, the following standardized protocols are recommended.
Protocol 1: Determination of Anticancer Activity using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Workflow:
Caption: Workflow for the MTT assay to determine anticancer activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Protocol 2: Determination of Antimicrobial Activity using the Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Workflow:
Caption: Workflow for the broth microdilution method to determine MIC.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in the appropriate broth medium directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well containing only broth and bacteria, and a negative control well containing only broth.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The available data strongly suggest that strategic modifications of this core structure can lead to potent anticancer and antimicrobial compounds. Structure-activity relationship studies indicate that both the electronic and steric properties of the substituents play a critical role in determining the biological activity.
Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a more comprehensive understanding of their structure-activity relationships. In-depth mechanistic studies are also warranted to fully elucidate the signaling pathways modulated by these compounds and to identify their specific molecular targets. Such efforts will be instrumental in optimizing the therapeutic potential of this promising class of molecules.
References
-
PubChem. (n.d.). 1-Nitro-4-(2-nitrovinyl)benzene. Retrieved from [Link]
-
Faghih Akhlaghi, M., et al. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Iranian Journal of Pharmaceutical Research, 17(3), 906–916. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Proteasome Inhibitors: An Expanding Army Attacking a Unique Target. Retrieved from [Link]
-
Kamal, A., et al. (2011). Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines. ChemMedChem, 6(6), 983-987. Retrieved from [Link]
-
Nicoletti, G., et al. (2013). Synthesis and Antimicrobial Activity of Nitroalkenyl Arenes. ResearchGate. Retrieved from [Link]
-
O'Boyle, N. M., et al. (2023). Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). Molecules, 28(24), 8031. Retrieved from [Link]
-
Brat, C., et al. (2023). Endogenous anti-tumorigenic nitro-fatty acids inhibit the ubiquitin-proteasome system by directly targeting the 26S proteasome. Cell Chemical Biology, 30(10), 1277-1294.e12. Retrieved from [Link]
-
Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. Retrieved from [Link]
-
Wang, Y., et al. (2024). Discovery of β-nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. Journal of Applied Microbiology, 135(9), lxae231. Retrieved from [Link]
-
Koutsoukas, A., et al. (2021). Identification of a new class of proteasome inhibitors based on a naphthyl–azotricyclic-urea–phenyl scaffold. RSC Medicinal Chemistry, 12(10), 1713-1720. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]
-
Juszkiewicz, S., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 121. Retrieved from [Link]
-
Kamal, A., et al. (2011). Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines. ChemMedChem, 6(6), 983-987. Retrieved from [Link]
-
Nicoletti, G., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. Retrieved from [Link]
-
Faghih Akhlaghi, M., et al. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. ResearchGate. Retrieved from [Link]
-
Kubicova, L., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(21), 6614. Retrieved from [Link]
-
Hryhorowicz, S., et al. (2017). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cells, 6(4), 31. Retrieved from [Link]
-
Kucinska, M., et al. (2019). Preclinical comparison of proteasome and ubiquitin E1 enzyme inhibitors in cutaneous squamous cell carcinoma: the identification of mechanisms of differential sensitivity. Investigational New Drugs, 37(5), 848-858. Retrieved from [Link]
-
Singh, P., Rath, S. K., & Sharma, R. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 34(1), 1-18. Retrieved from [Link]
-
Faber, A. C., & Bosenberg, M. W. (2012). Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes. Journal of Biological Chemistry, 287(6), 4014-4023. Retrieved from [Link]
-
Al-Hadiya, Z. H. (2015). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9575-9587. Retrieved from [Link]
-
Milhazes, N., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. Retrieved from [Link]
-
O'Boyle, N. M., et al. (2023). Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). Semantic Scholar. Retrieved from [Link]
-
Chen, J., et al. (2015). Nitrostyrene Derivatives Act as RXRα Ligands to Inhibit TNFα Activation of NF-κB. Cancer Research, 75(10), 2026-2037. Retrieved from [Link]
-
Chen, J., et al. (2015). Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. PMC. Retrieved from [Link]
-
Brat, C., et al. (2023). Endogenous anti-tumorigenic nitro-fatty acids inhibit the ubiquitin-proteasome system by directly targeting the 26S proteasome. ResearchGate. Retrieved from [Link]
-
Chen, J., et al. (2015). Nitrostyrene Derivatives Act as RXRα Ligands to Inhibit TNFα Activation of NF-κB. PubMed. Retrieved from [Link]
-
León, C., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 28(13), 5101. Retrieved from [Link]
-
Torres, E., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(16), 4984. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 26(23), 7351. Retrieved from [Link]
-
ResearchGate. (n.d.). Tubulin-β polymerization inhibition activity of selected target compounds with CA4. Retrieved from [Link]
-
Medina-Franco, J. L., & Yoo, J. (2014). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Current Pharmaceutical Design, 20(4), 553-579. Retrieved from [Link]
-
Castillo-Maldonado, I., et al. (2023). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 28(15), 5801. Retrieved from [Link]
-
León, C., et al. (2023). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 28(13), 5101. Retrieved from [Link]
-
Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome regulators: activators and inhibitors. Chemistry & Biology, 8(8), 739-758. Retrieved from [Link]
-
The Synthesis and antimicrobial activity of nitropropenyl arenes and related compounds. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Nitro-2-(2-nitrovinyl)benzene
As researchers and developers, our work with novel compounds like 1-Nitro-2-(2-nitrovinyl)benzene pushes the boundaries of science. This compound, a valuable building block in organic synthesis and materials science, also demands our utmost respect and diligence in its handling and disposal.[1][2] Due to the presence of two nitro groups, it belongs to the nitroaromatic class of chemicals, which are known for their potential reactivity and biological activity.[1][3]
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. The procedures outlined are synthesized from established safety protocols for analogous nitroaromatic compounds and general principles of hazardous waste management. Adherence to these guidelines is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Identification and Characterization
A thorough understanding of a chemical's properties is the foundation of its safe management. While specific toxicological and explosive data for this compound are not extensively documented, its structure necessitates that it be handled with significant caution.[1] The properties and potential hazards are summarized below.
Table 1: Physicochemical Properties and Potential Hazards of this compound
| Property | Data | Reference |
| Molecular Formula | C₈H₆N₂O₄ | [1][2] |
| Molecular Weight | 194.14 g/mol | [1][2] |
| Appearance | Yellow prismatic crystal (for similar compounds) | [4] |
| Potential Hazards | ||
| Toxicity | Nitroaromatics can be toxic if ingested, inhaled, or absorbed through the skin.[1] They are often environmental pollutants due to their toxicity and persistence.[3][5] | [1][3][5] |
| Flammability | Nitroaromatics can be flammable or combustible, especially when exposed to heat or open flames.[1] Vapors may form explosive mixtures with air.[6][7] | [1][6][7] |
| Explosivity | The presence of two nitro groups suggests potential explosive properties, particularly upon heating.[1] | [1] |
| Irritation | Similar compounds are irritating to the eyes, respiratory system, and skin.[4] | [4] |
Immediate Safety Protocols: Pre-Disposal Operations
Before initiating any disposal-related tasks, establishing a safe working environment is critical. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[6][8] This is the primary defense against the inhalation of potentially toxic vapors or aerosols.[6] An emergency eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
The correct PPE forms a crucial barrier against accidental exposure. The minimum required PPE for handling this compound includes:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Always use the proper glove removal technique to avoid skin contact.[9][10]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.[8]
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing.[8][9]
-
Respiratory Protection: If work must be performed outside of a fume hood where ventilation is inadequate, a NIOSH/MSHA-approved respirator is required.[8][9]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste. [8][11]
Step 1: Waste Segregation and Collection
The principle of waste segregation is to prevent inadvertent mixing of incompatible chemicals.
-
Designate a Waste Stream: this compound waste should be collected in a dedicated "Organic Nitro Compounds" or a general "Non-Halogenated Organic Solvent" waste stream, as directed by your institution's Environmental Health & Safety (EHS) office.
-
Use a Compatible Container: Collect all waste containing this compound (including pure substance, solutions, and contaminated materials like gloves or absorbent pads) in a designated, chemically compatible container.[8][11] The container must have a tightly sealing lid to prevent the escape of vapors.[6][9]
-
Proper Labeling: The waste container must be clearly and accurately labeled.[11] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Flammable")[11]
-
The accumulation start date.
-
Step 2: Secure Storage
Proper storage of the waste container while it awaits pickup is essential to maintain a safe laboratory environment.
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[7][11]
-
Incompatibilities: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, reducing agents, acids, and bases.[12] It must also be kept clear of all heat and ignition sources.[6][9]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to mitigate the effects of any potential leaks.
Step 3: Professional Disposal
The final disposal of this chemical waste must be handled by professionals.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Methodology: Do not attempt to treat or neutralize the waste yourself. Professional disposal firms will use high-temperature incineration in a specially designed chemical incinerator, often equipped with afterburners and scrubbers, to ensure the complete and safe destruction of the compound.[9]
Emergency Procedures for Spills and Exposure
Accidents can happen despite the best precautions. A clear and rehearsed emergency plan is your best tool for mitigating harm.
Spill Response
Should a spill occur, the following steps should be taken immediately:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the area.[9]
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2.
-
Contain & Absorb: Cover drains to prevent environmental release.[6] Contain the spill using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[11][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container for disposal.[7][13]
-
Decontaminate: Clean the spill area thoroughly.
Personal Exposure and First Aid
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[9][10][14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- Smolecule. (2023, August 15). This compound | 3156-39-6.
- ChemBK. (E)-1-(2-nitrovinyl)benzene.
- ECHA.
- Benchchem. Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide.
- Sigma-Aldrich. (2025, November 6).
- GOV.UK. Nitrobenzene - Incident management.
- PubMed.
- Benchchem. This compound | 3156-39-6.
- Chemsrc. (2025, August 22). (2-Nitrovinyl)benzene | CAS#:102-96-5.
- Sigma-Aldrich. (2-nitrovinyl)benzene.
- Reddit. (2025, September 9). 2-nitrophenol waste : r/chemistry.
- Chemius. nitro razredčilo.
- Carl ROTH. (2015, December 17).
- Google Patents.
- Cayman Chemical. (2025, August 20).
- Santa Cruz Biotechnology. This compound | CAS 3156-39-6.
- CDH Fine Chemical.
- Chemsrc. (2025, August 20). (E)-(2-NITROVINYL)BENZENE | CAS#:5153-67-3.
- Cambridge University Press. (2009, October 28).
- CP Lab Safety.
- Fisher Scientific. (2014, June 10).
- Vastani.
- ResearchGate. (2024, March 13).
- Carl ROTH.
Sources
- 1. Buy this compound | 3156-39-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 4. chembk.com [chembk.com]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mobile [my.chemius.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. vastanichem.com [vastanichem.com]
- 11. echa.europa.eu [echa.europa.eu]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com [carlroth.com]
A Comprehensive Guide to the Safe Handling of 1-Nitro-2-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling 1-Nitro-2-(2-nitrovinyl)benzene. The procedural guidance herein is designed to be a self-validating system, explaining the causality behind each recommendation to ensure a deep understanding of the required safety measures.
The structure of this compound, featuring two nitro groups, suggests a high degree of reactivity and significant toxicological concerns. While specific data for this exact molecule is limited, by analyzing the known hazards of its structural components—nitrobenzene and (2-nitrovinyl)benzene—we can establish a robust safety protocol. This approach is grounded in the principles of chemical safety, where the potential hazards of a novel compound are inferred from well-characterized, structurally related molecules.
Hazard Assessment: Understanding the Risks
This compound is not extensively characterized in publicly available safety literature. However, the presence of the nitrobenzene moiety is a significant indicator of its potential toxicity. Nitrobenzene is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also suspected of causing cancer, may damage fertility, and causes damage to organs (specifically the blood) through prolonged or repeated exposure.[1][2][3][4] The addition of a nitrovinyl group can further enhance its reactivity and potential for adverse biological effects.
Anticipated Hazards:
-
High Acute Toxicity: Assumed to be toxic via oral, dermal, and inhalation routes.
-
Organ Toxicity: Potential for damage to blood (methemoglobinemia), kidneys, and liver.[5]
-
Carcinogenicity and Reproductive Toxicity: Suspected carcinogen and reproductive hazard.[1][2][3]
-
Skin and Eye Irritation: Likely to be a skin and eye irritant.[5]
-
Reactivity: The nitrovinyl group is an electron-withdrawing group, making the compound susceptible to nucleophilic attack. It may also be sensitive to heat, shock, or friction. The compound is likely incompatible with strong oxidizing agents, strong bases, reducing agents, acids, and alkali metals.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes and vapors. Goggles should be impact and splash-resistant. A face shield provides an additional layer of protection for the entire face.[8][9] |
| Skin | Chemical-resistant gloves (Viton, Butyl Rubber, or Polyvinyl Alcohol recommended) and a lab coat or chemical-resistant suit | Prevents skin contact, a primary route of exposure. Gloves must be inspected before each use. A complete suit may be necessary for large quantities or in case of spills.[2][9] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator | Required if working outside a fume hood, if ventilation is inadequate, or if there is a risk of aerosol generation. The type of respirator will depend on the concentration and nature of the airborne contaminants.[8] |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Safe Handling and Storage: A Controlled Environment
Safe handling and storage are paramount to preventing exposure and accidents.
Handling Protocol
-
Work in a Designated Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mists.[1][6] Avoid contact with eyes, skin, and clothing.[1][2][6]
-
Grounding and Bonding: Use spark-proof tools and explosion-proof equipment. Take measures to prevent the buildup of electrostatic charge.[2][8]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][6] Contaminated clothing should be removed immediately and washed before reuse.[8]
Storage Protocol
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2][6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
-
Location: Store in a cool, locked-up area away from incompatible substances.[3][6][8] Do not store in direct sunlight.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, reducing agents, acids, and alkali metals.[6][7]
Emergency Procedures: Preparedness is Key
Accidents can happen. Being prepared can significantly mitigate the consequences.
Exposure Response
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a couple of glasses of water to drink. Seek immediate medical attention.[1][3][6] |
Spill and Leak Response
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][2]
-
Absorb: Absorb the spill with an inert material such as sand, diatomaceous earth, or universal binding agents.[1]
-
Collect: Place the absorbed material into a suitable, closed container for disposal.[1][2]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan: Responsible Waste Management
All waste materials must be handled as hazardous waste.
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a designated hazardous waste container. The container must be properly labeled.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant.[3][6]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for using this compound, with critical safety checkpoints highlighted.
Caption: Experimental workflow with integrated safety checkpoints.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
-
Vastani. (n.d.). Material Safety Data Sheet Nitrobenzene. Retrieved from [Link]
-
GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. Retrieved from [Link]
-
Chemsrc. (2025, August 22). (2-Nitrovinyl)benzene. Retrieved from [Link]
-
Chemsrc. (2025, August 20). (E)-(2-NITROVINYL)BENZENE. Retrieved from [Link]
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. hmdb.ca [hmdb.ca]
- 6. fishersci.com [fishersci.com]
- 7. (2-Nitrovinyl)benzene | CAS#:102-96-5 | Chemsrc [chemsrc.com]
- 8. vastanichem.com [vastanichem.com]
- 9. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





